4-Hydroxy-3-methylbenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJNTTHIDLWEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597030 | |
| Record name | 4-(Aminomethyl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92705-78-7 | |
| Record name | 4-(Aminomethyl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-methylbenzylamine from o-Cresol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methylbenzylamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a substituted benzylamine moiety, is found in a range of molecules with diverse biological activities. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this compound, commencing from the readily available starting material, o-cresol.
This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved. We will delve into the mechanistic underpinnings of each reaction, justifying the selection of reagents and conditions to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot it effectively.
Synthetic Strategy Overview
The synthesis of this compound from o-cresol is a two-step process. The first step involves the introduction of a formyl group (-CHO) onto the aromatic ring of o-cresol to yield 4-hydroxy-3-methylbenzaldehyde. The second step is the conversion of this aldehyde to the desired primary amine via reductive amination.
An In-Depth Technical Guide to 4-Hydroxy-3-methylbenzylamine (CAS: 92705-78-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methylbenzylamine, with the CAS number 92705-78-7, is a substituted benzylamine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a phenol, a primary amine, and a methyl-substituted benzene ring, presents multiple reactive sites for the synthesis of more complex molecules and heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis and purification, predicted spectroscopic data for characterization, and an exploration of its potential biological significance based on the structure-activity relationships of related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. The available data, primarily from predictive models, are summarized below.
| Property | Value | Source |
| CAS Number | 92705-78-7 | |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Melting Point | 73 °C | [1] |
| Boiling Point (Predicted) | 268.9 ± 25.0 °C | [1] |
| Density (Predicted) | 1.105 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.33 ± 0.31 | [1] |
| Synonyms | 4-(aminomethyl)-2-methylphenol, Phenol, 4-(aminomethyl)-2-methyl- | [1] |
These properties suggest that this compound is a solid at room temperature with a moderately high boiling point. Its predicted pKa indicates that it is a basic compound, a characteristic feature of benzylamines.
Synthesis and Purification
A robust and scalable synthetic route is crucial for the accessibility of this compound for research and development. A highly plausible and efficient method for its preparation is through the reductive amination of 4-hydroxy-3-methylbenzaldehyde. This common and versatile reaction in organic synthesis allows for the conversion of an aldehyde to an amine.[2][3]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reductive Amination
Materials:
-
4-hydroxy-3-methylbenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-hydroxy-3-methylbenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of a mild acid, such as acetic acid, can be used to accelerate imine formation.[4] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the amine. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol
Due to the polar nature of the phenol and amine groups, purification can be challenging.[5]
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice. For highly polar amines, alumina or modified silica gels (e.g., amino- or diol-bonded phases) can be considered.[6]
-
Mobile Phase: A gradient of dichloromethane and methanol is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to prevent peak tailing on silica gel.
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Add a solution of HCl in diethyl ether to precipitate the hydrochloride salt of the amine.[7]
-
Filter the salt and wash with cold diethyl ether.
-
To regenerate the free amine, dissolve the salt in water and basify with a strong base like sodium hydroxide (NaOH).
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent to yield the purified free base.[7]
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine and hydroxyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.6 - 7.0 | m | 3H | Aromatic protons |
| ~ 3.7 | s | 2H | -CH₂-NH₂ |
| ~ 2.1 | s | 3H | -CH₃ |
| Broad | s | 3H | -NH₂ and -OH |
Note: The chemical shifts of the -NH₂ and -OH protons are variable and depend on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-OH (aromatic) |
| ~ 130-140 | Quaternary aromatic carbons |
| ~ 115-128 | CH aromatic carbons |
| ~ 45 | -CH₂-NH₂ |
| ~ 16 | -CH₃ |
FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum would display characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | O-H and N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1250 | C-O stretching (phenol) |
| ~1050 | C-N stretching |
Mass Spectrometry (MS)
In mass spectrometry with electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 138.1. The fragmentation pattern under collision-induced dissociation (CID) would likely involve the loss of ammonia (NH₃) as a primary fragmentation pathway, a common characteristic of protonated benzylamines.[1][8]
Caption: Predicted primary fragmentation in ESI-MS.
Potential Applications and Biological Significance
While specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous biologically active compounds.
-
Building Block for Drug Candidates: The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[9] The presence of the phenolic hydroxyl and primary amine groups allows for diverse chemical modifications, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.
-
Structure-Activity Relationship (SAR) Insights: Studies on substituted benzylamines have shown their potential as inhibitors of various enzymes and as ligands for receptors in the central nervous system.[10] For instance, certain benzylamine derivatives have been investigated as selective serotonin reuptake inhibitors. The specific substitution pattern on the aromatic ring of this compound could confer unique pharmacological properties.
-
Antioxidant and Biological Activities of Phenolic Amines: Aminomethylphenols and other polyphenolic compounds are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[11] The combination of a phenol and an amine in one molecule could lead to synergistic or unique biological profiles.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for substituted benzylamines and phenols should be followed. These include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound (CAS 92705-78-7) is a chemical compound with significant potential for application in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted properties, a detailed protocol for its synthesis and purification, and an analysis of its potential biological relevance. As research in drug discovery continues to evolve, the utility of such versatile building blocks will undoubtedly expand, paving the way for the development of novel therapeutic agents.
References
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- Audisio, D., L-H., D., & Taran, F. (2011). Reductive amination. In Name Reactions in Heterocyclic Chemistry II (pp. 573-592). John Wiley & Sons, Inc.
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Spectroscopic Fingerprinting of 4-Hydroxy-3-methylbenzylamine: A Technical Guide for Researchers
Introduction
4-Hydroxy-3-methylbenzylamine, also known as 4-(aminomethyl)-2-methylphenol, is a primary amine of interest in medicinal chemistry and materials science. Its structural combination of a substituted phenolic ring and a benzylamine moiety imparts a unique set of chemical properties that are valuable for drug design and polymer synthesis. A thorough understanding of its molecular structure is paramount for its application and quality control. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a foundational reference for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
As of the date of this publication, experimental spectral data for this compound is not widely available in public spectral databases. The data and interpretations presented herein are predictive, based on established principles of spectroscopic analysis and comparative data from structurally analogous compounds.
Molecular Structure and Spectroscopic Overview
A logical workflow for the comprehensive structural elucidation of this compound is depicted below. This integrated approach ensures that data from each spectroscopic technique is used to corroborate the findings of the others, leading to an unambiguous structural assignment.
solubility and stability of 4-Hydroxy-3-methylbenzylamine in different solvents
An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS: 92705-78-7), a critical parameter for its application in research and pharmaceutical development. Lacking extensive published data, this document synthesizes foundational chemical principles with established analytical methodologies to predict its behavior and provide robust protocols for its empirical determination. We delve into the physicochemical properties that govern its solubility across a spectrum of solvents and discuss its likely stability profile under various stress conditions. This guide equips researchers with the theoretical knowledge and practical, step-by-step protocols required to handle, formulate, and analyze this compound with scientific rigor.
Introduction: The Need for Characterization
This compound is a substituted benzylamine derivative featuring both a phenolic hydroxyl group and a primary amine. This unique combination of functional groups makes it an interesting building block in medicinal chemistry and materials science. However, the efficacy and reproducibility of any application, from a screening assay to a synthetic route, are fundamentally dependent on the molecule's behavior in solution. Understanding its solubility is paramount for preparing solutions of known concentrations, while knowledge of its stability is crucial for ensuring the integrity of the compound during storage and experimentation. This guide serves as a foundational resource, bridging the gap in available literature by providing a predictive analysis and actionable experimental frameworks.
Physicochemical Properties: The Molecular Basis for Behavior
The solubility and stability of a compound are direct consequences of its molecular structure and resulting physicochemical properties. The key parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Melting Point | 73 °C | [1] |
| Predicted pKa | 9.33 ± 0.31 | [1] |
| Appearance | Solid | [2] (for similar compound) |
The presence of both a basic amine group (pKa ~9.33 for the conjugate acid) and an acidic phenol group (pKa typically ~10) makes this compound an amphoteric compound. This dual nature is the single most important factor governing its solubility in aqueous systems, allowing it to act as a base in acidic media (forming a soluble ammonium salt) and an acid in basic media (forming a soluble phenoxide salt).[3][4]
Solubility Profile: Predicting and Determining "What Dissolves"
A precise understanding of solubility is essential for accurate dosing and formulation.[5] Based on the principle of "like dissolves like," we can predict the solubility of this compound in various solvent classes.[6][7]
Theoretical Solubility
The molecule's structure, with its polar hydrogen-bonding groups (–OH, –NH₂) and nonpolar aromatic ring, suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl and amine groups can both donate and accept hydrogen bonds, suggesting good solubility in these solvents. Aqueous solubility is expected to be highly pH-dependent. At pH < 7, the amine group will be protonated, increasing water solubility. At pH > 11, the phenolic group will be deprotonated, also enhancing water solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected due to strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The dominance of the polar functional groups suggests low solubility in these solvents.
Expected Solubility Data Summary
The following table provides a qualitative prediction of solubility. For quantitative applications, empirical determination is mandatory.
| Solvent Class | Example Solvent | Expected Solubility | Rationale |
| Aqueous | Water (pH 7) | Sparingly Soluble | Moderate polarity, amphoteric nature |
| 0.1 M HCl | Soluble | Forms soluble ammonium salt[4] | |
| 0.1 M NaOH | Soluble | Forms soluble phenoxide salt[3] | |
| Polar Protic | Ethanol | Soluble | Hydrogen bonding with -OH and -NH₂ |
| Methanol | Soluble | Hydrogen bonding with -OH and -NH₂ | |
| Polar Aprotic | DMSO | Soluble | Strong dipole-dipole interactions |
| Acetone | Soluble | Dipole-dipole interactions | |
| Nonpolar | Hexane | Insoluble | Mismatch in polarity |
| Toluene | Slightly Soluble | Aromatic ring provides some compatibility |
Experimental Protocol: Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[8] This protocol provides a reliable means to obtain quantitative data.
Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Analytical grade solvent(s)
-
Vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or rotator
-
Analytical balance
-
Centrifuge or 0.22 µm syringe filters
-
Calibrated HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation is reached.[8]
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to periodically sample until a constant concentration is observed.[8]
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. For volatile solvents or to ensure complete removal of solids, pass the aliquot through a 0.22 µm syringe filter compatible with the solvent.
-
Dilution: Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the saturated solution by back-calculation, accounting for the dilution factor.
-
Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Visualization: Solvent Selection Workflow
The choice of solvent is application-dependent. This workflow guides the selection process.
Practical Recommendations for Handling and Storage
Based on the predicted properties, the following best practices are recommended:
-
Solution Preparation: For aqueous solutions, use a buffered system or adjust the pH to < 7 or > 11 to maximize solubility and potentially stability. For high-concentration stock solutions, DMSO is recommended.
-
Storage of Solids: Store the solid compound in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C). An inert atmosphere (nitrogen or argon) is advisable to minimize long-term oxidation. [9]* Storage of Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at -20 °C or -80 °C in small aliquots to avoid freeze-thaw cycles. Solutions in organic solvents like DMSO are generally more stable than aqueous solutions. Protect all solutions from light.
Conclusion
While specific experimental data for this compound is scarce, a thorough understanding of its chemical structure allows for robust predictions of its solubility and stability. Its amphoteric nature dictates a pH-dependent aqueous solubility, while its functional groups suggest a primary degradation pathway through oxidation. The experimental protocols detailed in this guide provide a clear and scientifically sound framework for researchers to empirically determine these critical parameters, ensuring the quality, accuracy, and reproducibility of their work.
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In-depth Technical Guide to the Theoretical and Computational-Driven Analysis of 4-Hydroxy-3-methylbenzylamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 4-Hydroxy-3-methylbenzylamine (4H3MBA), a substituted benzylamine with potential applications in medicinal chemistry and materials science. Moving beyond a rigid, templated approach, this document is structured to logically guide researchers through the multifaceted process of in-silico analysis, from fundamental quantum chemical calculations to predictive molecular docking studies. The methodologies detailed herein are grounded in established scientific principles, emphasizing the causal relationships between computational choices and the accuracy of predictive outcomes. Each protocol is designed as a self-validating system, integrating experimental data for robust model verification. This guide is intended to serve as a practical and authoritative resource for professionals seeking to leverage computational tools in the exploration of novel molecular entities.
Introduction: The Scientific Imperative for In-Silico Characterization
This compound, also known as 4-(aminomethyl)-2-methylphenol, is a member of the benzylamine class of compounds. Benzylamine and its derivatives are recognized as important structural motifs in a wide array of biologically active molecules, exhibiting activities ranging from antimicrobial to anticancer properties. The strategic placement of hydroxyl and methyl groups on the phenyl ring of 4H3MBA is predicted to significantly influence its electronic distribution, steric hindrance, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets.
Computational chemistry offers a powerful and cost-effective avenue to explore the physicochemical properties and potential biological activities of such molecules before embarking on extensive and resource-intensive laboratory synthesis and testing. By employing a synergistic approach that combines quantum chemical calculations with molecular modeling techniques, we can gain deep insights into the molecule's intrinsic characteristics and predict its behavior in a biological environment. This in-depth guide will delineate the theoretical underpinnings and practical workflows for a comprehensive computational investigation of this compound.
Foundational Analysis: Quantum Chemical Calculations
The starting point for any robust computational study is the accurate determination of the molecule's electronic structure and geometry. Density Functional Theory (DFT) has emerged as the workhorse for such calculations in organic chemistry due to its favorable balance of accuracy and computational cost.
Geometric Optimization and Vibrational Analysis
The first essential step is to determine the most stable three-dimensional conformation of 4H3MBA. This is achieved through geometry optimization.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Computational Method Selection:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is a suitable choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for capturing hydrogen bonding and other non-covalent interactions.
-
-
Job Type: Specify "Optimization + Frequency" in the computational chemistry software (e.g., Gaussian, ORCA). The optimization will locate the minimum energy structure, while the frequency calculation will confirm that it is a true minimum (no imaginary frequencies) and provide the vibrational spectra.
-
Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) with water as the solvent.
-
Execution and Analysis: Run the calculation and analyze the output to confirm convergence and the absence of imaginary frequencies. The optimized Cartesian coordinates represent the most stable geometry.
The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra for validation of the chosen theoretical level.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
|---|---|---|---|
| O-H (Phenolic) | Stretching | ~3400-3600 | 3200-3600 |
| N-H (Amine) | Symmetric/Asymmetric Stretching | ~3300-3500 | 3300-3500 |
| C-H (Aromatic) | Stretching | ~3000-3100 | 3000-3100 |
| C-H (Methyl) | Stretching | ~2850-2960 | 2850-2960 |
| C=C (Aromatic) | Stretching | ~1450-1600 | 1450-1600 |
| C-N (Amine) | Stretching | ~1000-1250 | 1000-1250 |
| C-O (Phenolic) | Stretching | ~1200-1260 | 1200-1260 |
Note: Calculated frequencies are often systematically overestimated and require scaling for better comparison with experimental data.
Electronic Properties: Unveiling Reactivity and Stability
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and stability.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
Diagram 1: Computational Workflow for Quantum Chemical Analysis
Caption: A typical workflow for the quantum chemical analysis of a small molecule.
Predicting Biological Interactions: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design.
Target Selection and Preparation
The first step in a molecular docking study is the identification and preparation of a relevant biological target (e.g., a protein receptor or enzyme). The choice of target will depend on the therapeutic area of interest. For benzylamine derivatives, potential targets could include enzymes like monoamine oxidases or various receptors in the central nervous system.
Protocol 2: Receptor and Ligand Preparation
-
Receptor Acquisition: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Receptor Preparation:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign protonation states to ionizable residues at a physiological pH.
-
Repair any missing residues or loops if necessary.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
Docking Simulation and Analysis
The docking simulation involves placing the flexible ligand into the binding site of the rigid (or partially flexible) receptor and scoring the different poses based on a scoring function.
Protocol 3: Molecular Docking Simulation
-
Binding Site Definition: Define the binding pocket of the receptor, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
Docking Algorithm Selection: Choose a suitable docking program (e.g., AutoDock Vina, Glide, GOLD). These programs use different search algorithms and scoring functions.
-
Execution of Docking: Run the docking simulation, allowing the program to explore various conformations and orientations of the ligand within the binding site.
-
Pose Analysis and Scoring:
-
Analyze the top-scoring poses. The docking score provides an estimate of the binding affinity.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-scoring poses.
-
Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | GLU-85 (H-bond with -OH), ASP-145 (H-bond with -NH2), PHE-146 (pi-pi stacking with phenyl ring), LEU-25 (hydrophobic interaction with -CH3) |
Diagram 2: Molecular Docking Workflow
Caption: A generalized workflow for performing molecular docking studies.
Synthesis and Experimental Validation (A Proposed Approach)
While this guide focuses on theoretical and computational studies, it is imperative to note that experimental validation is the ultimate arbiter of the accuracy of computational predictions.
A plausible synthetic route to this compound could involve the reduction of 4-hydroxy-3-methylbenzaldehyde oxime. A general procedure for a similar transformation has been reported for a related compound.[1]
Proposed Synthesis Outline:
-
Oximation: Reaction of 4-hydroxy-3-methylbenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxy-3-methylbenzaldehyde oxime.
-
Reduction: Catalytic hydrogenation of the oxime using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like methanol.
Experimental Characterization:
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity. This experimental data is then used to validate the computational results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The experimental chemical shifts can be compared with those predicted from DFT calculations (using the GIAO method).
-
Infrared (IR) Spectroscopy: The experimental vibrational frequencies can be compared with the calculated frequencies from the DFT frequency analysis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Potential Applications and Future Directions
The structural features of this compound suggest several potential avenues for its application. The presence of the phenolic hydroxyl and benzylic amine groups makes it an interesting candidate for:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The computational data generated through the methods described in this guide can inform the design of derivatives with improved binding affinity and selectivity for specific biological targets.
-
Antioxidant Research: The phenolic moiety suggests potential antioxidant activity through radical scavenging mechanisms.
-
Materials Science: The amine and hydroxyl groups provide sites for polymerization and incorporation into novel polymers and materials.
Future research should focus on the synthesis and experimental validation of the computational predictions outlined in this guide. Biological screening of this compound against a panel of relevant targets would be a crucial next step in elucidating its therapeutic potential.
Conclusion
This in-depth technical guide has provided a comprehensive roadmap for the theoretical and computational investigation of this compound. By following the detailed protocols for quantum chemical calculations and molecular docking, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The emphasis on a self-validating system, where computational predictions are designed to be corroborated by experimental data, ensures the scientific rigor and integrity of the findings. The application of these computational methodologies will undoubtedly accelerate the exploration and potential development of this compound and its derivatives in various scientific and industrial fields.
References
- Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
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fundamental reaction mechanisms involving 4-Hydroxy-3-methylbenzylamine
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 4-Hydroxy-3-methylbenzylamine
Introduction: The Versatility of a Substituted Benzylamine
This compound, also known as 4-(aminomethyl)-2-methylphenol, is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a primary aminomethyl group and a hydroxyl group on a methylated benzene ring, offers multiple reactive sites. This unique combination of functional groups makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and material science.[3] The presence of the primary amine allows for the construction of carbon-nitrogen bonds through a variety of well-established reactions, while the phenolic hydroxyl group provides a handle for further modification or can influence the electronic properties of the molecule. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering both theoretical understanding and practical, field-proven insights for researchers and drug development professionals.
Part 1: Synthesis of this compound
The efficient synthesis of this compound is paramount for its application as a synthetic intermediate. The most common and industrially scalable approach is the reductive amination of its corresponding aldehyde, 4-hydroxy-3-methylbenzaldehyde.
Synthesis of the Precursor: 4-Hydroxy-3-methylbenzaldehyde
The precursor aldehyde is accessible through the Reimer-Tiemann reaction, starting from o-cresol. This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[4]
-
Mechanism Insight: The reaction proceeds through the formation of a highly electrophilic dichlorocarbene (:CCl₂) intermediate in the presence of a strong base. This electrophile then attacks the electron-rich phenoxide ring, followed by hydrolysis to yield the aldehyde.[4] A study on this reaction reported a yield of 43% for 4-hydroxy-3-methylbenzaldehyde.[5]
Reductive Amination: From Aldehyde to Amine
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds.[6][7] It involves two key steps: the formation of an imine (or Schiff base) followed by its reduction to an amine.[8] This method avoids the common issue of over-alkylation often seen in direct alkylation of amines.[8]
-
Causality in Reagent Selection: The choice of reducing agent is critical for a successful one-pot reductive amination. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred.[8][9] These reagents are selective for the protonated iminium ion and will not readily reduce the starting aldehyde, allowing the imine formation to proceed to a sufficient concentration before reduction occurs.[8][9] More potent reducing agents like sodium borohydride (NaBH₄) can also be used, but often require a two-step process where the imine is formed first before the reducing agent is introduced.[8][10]
An analogous synthesis of 4-hydroxybenzylamine from p-hydroxybenzaldehyde utilizes Raney nickel and hydrogen gas under pressure, achieving a high yield of 85%.[11]
Caption: Overall synthetic pathway from o-cresol to this compound.
Part 2: Core Reaction Mechanisms and Applications
The synthetic utility of this compound stems from the reactivity of its primary amine function.
Imine Formation and Reductive Amination
As the initial step in many reactions, the primary amine of this compound undergoes nucleophilic addition to aldehydes or ketones to form an imine intermediate.[6] This reaction is reversible and typically catalyzed by mild acid, which facilitates the dehydration of the carbinolamine intermediate.[12]
Caption: General mechanism for reductive amination starting from this compound.
This reactivity is fundamental to its use in building more complex molecules. For example, reacting it with other aldehydes or ketones followed by reduction allows for the synthesis of a wide array of secondary and tertiary amines, which are common scaffolds in pharmaceuticals.[10]
The Mannich Reaction: A Key C-C Bond Forming Reaction
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[13][14][15] In this reaction, this compound acts as the amine component, reacting with a non-enolizable aldehyde (typically formaldehyde) and an enolizable carbonyl compound (an "active hydrogen" compound).[12]
Mechanism:
-
Iminium Ion Formation: this compound first reacts with formaldehyde to form a highly electrophilic Eschenmoser-like iminium ion.[13][14][16]
-
Enol Formation: The active hydrogen compound (e.g., a ketone) tautomerizes to its enol form under the acidic reaction conditions.[13][14]
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final Mannich base.[14][16]
Caption: The three-component Mannich reaction involving this compound.
The resulting Mannich bases are versatile synthetic intermediates, particularly in pharmaceutical chemistry, as they can be readily converted into β-aminoalcohols, which exhibit significant pharmacological activity.[13]
N-Acylation
As a primary amine, this compound reacts readily with acylating agents like acyl chlorides or anhydrides to form stable amide bonds. This is a robust and straightforward derivatization method.[10]
-
Application Insight: N-acylation is a common strategy in drug development to modify a molecule's properties, such as its lipophilicity, metabolic stability, or ability to act as a hydrogen bond donor/acceptor. The resulting amide derivatives of this compound can be screened for various therapeutic activities.[10]
Summary of Key Reactions
| Reaction Type | Reactants | Key Intermediate | Product | Significance |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Imine/Iminium Ion | Secondary/Tertiary Amine | Controlled synthesis of substituted amines.[8] |
| Mannich Reaction | Formaldehyde, Active H-Compound | Iminium Ion, Enol | β-Amino-carbonyl (Mannich Base) | Forms C-C bonds, key for complex scaffolds.[12][15] |
| N-Acylation | Acyl Chloride/Anhydride | Tetrahedral Intermediate | Amide | Robust derivatization for property modification.[10] |
| Schiff Base Formation | Aldehyde/Ketone | Carbinolamine | Imine | Precursor for other reactions and ligands.[17] |
Part 3: Experimental Protocols
The following protocols are provided as self-validating systems for key transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol adapts the principles of reductive amination for the target molecule.[7][10]
Materials:
-
4-Hydroxy-3-methylbenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-Hydroxy-3-methylbenzaldehyde (1.0 eq) and a suitable ammonia source like ammonium acetate (3.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis indicates the consumption of the imine intermediate.
-
Work-up: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Basify the aqueous solution with 1M NaOH to pH ~10.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[10]
-
Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Protocol 2: Representative Mannich Reaction
This protocol outlines a general procedure for using this compound as the amine component in a Mannich reaction.[13][14]
Materials:
-
This compound
-
Aqueous formaldehyde (37%)
-
Acetophenone (or another enolizable ketone)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
Procedure:
-
Mixing: In a round-bottom flask, combine this compound (1.0 eq), acetophenone (1.0 eq), and ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Addition of Formaldehyde: Slowly add aqueous formaldehyde (1.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, a Mannich base hydrochloride, may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the desired β-amino-carbonyl compound.
Conclusion
This compound is a versatile and valuable building block whose reactivity is dominated by its primary amine functionality. A thorough understanding of its participation in fundamental reactions such as reductive amination and the Mannich reaction is crucial for its effective deployment in the synthesis of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the unique synthetic potential of this compound in drug discovery and material science applications.
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Synthesis of 4-Hydroxybenzylamine . PrepChem.com. [Link]
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MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS . AdiChemistry. [Link]
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Mannich reaction . Wikipedia. [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives . ResearchGate. [Link]
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Mannich Reaction . Organic Chemistry Portal. [Link]
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Reductive Amination | Synthesis of Amines . YouTube. [Link]
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Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository . SUST Repository. [Link]
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Synthesis of Amines . Chemistry LibreTexts. [Link]
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Mannich Reaction . Chemistry LibreTexts. [Link]
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Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde . ResearchGate. [Link]
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Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
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Model reaction of 4-hydroxy-3-methoxybenzaldehyde, hydroxylamine... . ResearchGate. [Link]
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Show how to synthesize the following amines from the indicated st... . Pearson+. [Link]
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The Essential Role of 3-Methylbenzylamine in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes . ResearchGate. [Link]
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Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test . ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-3-methylbenzylamine
Prepared by: Senior Application Scientist
Introduction
4-Hydroxy-3-methylbenzylamine, also known as 4-(aminomethyl)-2-methylphenol, is a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group, a primary amine, and a methyl-substituted aromatic ring, imparts a unique combination of properties that are of significant interest to researchers in drug development and chemical synthesis. The presence of both a hydrogen-bond donating/accepting hydroxyl group and a basic primary amine function suggests potential for diverse biological interactions and utility as a versatile chemical building block.
This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, characterization, and handling. The information is structured to provide not just data, but also the scientific rationale behind the observed characteristics and the experimental methodologies used for their determination.
Nomenclature and Structural Identification
Correctly identifying a compound is the foundational step for any scientific investigation. The nomenclature and key identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | 4-(aminomethyl)-2-methylphenol | - |
| CAS Number | 92705-78-7 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)CN)O | - |
| InChI Key | Not readily available | - |
Core Physicochemical Properties
The physical properties of a molecule dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The key physicochemical data for this compound are summarized in the following table. It is important to note that several of these values are predicted based on computational models, which provide a reliable estimate in the absence of extensive experimental data.
| Property | Value | Comments & Rationale |
| Melting Point | 73 °C | The defined melting point indicates a crystalline solid structure at room temperature. This is a crucial parameter for assessing purity and for planning synthesis workup and purification steps like recrystallization.[1][3] |
| Boiling Point | 268.9 ± 25.0 °C (Predicted) | The high predicted boiling point is expected due to the presence of strong intermolecular hydrogen bonding from both the -OH and -NH₂ groups, which requires significant energy to overcome.[1][3] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | This value is typical for a small, functionalized aromatic compound and is useful for process calculations involving mass-to-volume conversions.[1] |
| pKa | 9.33 ± 0.31 (Predicted) | This predicted pKa value pertains to the protonation of the primary amine group (-NH₃⁺). It is within the typical range for primary benzylamines, indicating it will be predominantly protonated at physiological pH (~7.4). This is a critical parameter for understanding its interaction with biological targets and for developing analytical methods like ion-exchange chromatography.[1] |
Predicted Spectroscopic Profile for Structural Elucidation
While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its spectroscopic profile. This section serves as a guide for researchers who may synthesize or handle this compound, explaining the expected data from key analytical techniques.
Proton Nuclear Magnetic Resonance (¹H NMR)
The causality behind ¹H NMR is the magnetic environment of each proton. The predicted spectrum in a solvent like DMSO-d₆ would show distinct signals corresponding to each unique proton set.
-
Aromatic Protons (3H): Expected in the range of δ 6.5-7.0 ppm. Due to the substitution pattern, they will likely appear as a singlet and two doublets, reflecting their coupling relationships.
-
Benzylic Protons (-CH₂-NH₂): A singlet is expected around δ 3.7-3.9 ppm. The proximity to the electron-withdrawing amine and the aromatic ring shifts it downfield.
-
Methyl Protons (-CH₃): A sharp singlet is predicted around δ 2.1-2.3 ppm.[3]
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (e.g., δ 3.0-5.0 ppm), and its position is highly dependent on concentration and temperature.
-
Hydroxyl Proton (-OH): A broad singlet, often further downfield (e.g., δ 8.5-9.5 ppm), whose position is also sensitive to experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR provides a map of the carbon skeleton. Based on data from analogous structures like 4-methylbenzylamine, the following approximate shifts are expected.[4][5]
-
Aromatic Carbons (6C): Six distinct signals are expected between δ 115-155 ppm. The carbon bearing the -OH group will be the most downfield (e.g., ~155 ppm), while the others will be influenced by the electronic effects of all substituents.
-
Benzylic Carbon (-CH₂-NH₂): Expected around δ 45-50 ppm.
-
Methyl Carbon (-CH₃): Expected around δ 15-20 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups by their characteristic vibrational frequencies. The spectrum of this compound is expected to be rich with information.
-
O-H Stretch (Phenol): A broad, strong band from approximately 3200-3600 cm⁻¹. The breadth is due to hydrogen bonding.
-
N-H Stretch (Primary Amine): Two distinct, medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[6]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl and methylene) C-H stretches appear just below 3000 cm⁻¹.
-
N-H Bend (Primary Amine): A medium-to-strong scissoring vibration around 1590-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.
-
C-N Stretch (Amine): A medium-intensity band in the 1020-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, under Electron Ionization (EI):
-
Molecular Ion (M⁺): The molecular ion peak would appear at an m/z of 137.
-
Major Fragmentation: The most significant fragmentation pathway for benzylamines is benzylic cleavage (α-cleavage), which is the breaking of the C-C bond adjacent to the nitrogen atom.[7] This would result in the loss of the amino group, but more favorably, cleavage of the bond between the aromatic ring and the benzylic carbon. A dominant peak is expected at m/z 120 , resulting from the loss of the amino group (-NH₂) followed by rearrangement. Another key fragment would be at m/z 107 , corresponding to the hydroxytropylium ion, a common fragmentation for benzyl derivatives.
Solubility Profile
The "like dissolves like" principle is the guiding logic for solubility. The dual functionality of this compound (polar phenolic -OH and amine -NH₂, plus a nonpolar methyl-aryl core) creates a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to have moderate to good solubility due to hydrogen bonding with the -OH and -NH₂ groups. Solubility in water will be pH-dependent; it will be significantly higher in acidic solutions where the amine is protonated to form a soluble salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted due to the overall polarity of the molecule.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the dominance of the polar functional groups.
Reactivity, Stability, and Handling
Understanding a compound's reactivity is key to its safe storage and use in synthesis.
-
Stability: The compound may be sensitive to air and light. The phenol group is susceptible to oxidation over time, which can lead to discoloration. It is best stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, light-resistant container, and in a cool, dry place.
-
Reactivity:
-
The primary amine is nucleophilic and will react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (via reductive amination).
-
The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base. It can also be alkylated or acylated.
-
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.
-
Hazardous Decomposition: Thermal decomposition can release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
Conceptual Synthesis Pathway
A reliable method for synthesizing primary amines is the reductive amination of an aldehyde.[8][9][10] This approach offers high chemoselectivity and avoids the over-alkylation issues common with other methods.
The most logical precursor for this compound is 4-Hydroxy-3-methylbenzaldehyde .[11][12] The synthesis can be envisioned as a one-pot reaction where the aldehyde reacts with a source of ammonia (like ammonium acetate or aqueous ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Caption: A logical workflow for the comprehensive physicochemical characterization of a synthesized compound.
References
- Hamborg, E. S., & Versteeg, G. F. (2009). Detailed procedure for calculating pKa.
- Klančnik, M. (2012). Simple Method for the Estimation of pKa of Amines. Acta Chimica Slovenica, 59, 354-360.
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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- Cárdenas-Galindo, M., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(89).
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SpectraBase. (n.d.). 4-Hydroxybenzylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylbenzylamine. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Reductive Amination of 4-Hydroxy-3-methylbenzaldehyde
Introduction
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3] This powerful reaction converts aldehydes and ketones into primary, secondary, and tertiary amines through an intermediate imine or iminium ion, which is subsequently reduced.[2][4][5] The substrate of interest, 4-hydroxy-3-methylbenzaldehyde, is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its conversion to a diverse array of substituted amines via reductive amination opens avenues for the exploration of new chemical entities in drug discovery and development.
This document provides a comprehensive guide to the reductive amination of 4-hydroxy-3-methylbenzaldehyde, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Overview: The "Why" Behind the "How"
The success of a one-pot reductive amination hinges on the selective reduction of the in situ-formed imine or iminium ion in the presence of the starting aldehyde.[1][6] This selectivity is achieved by employing a mild reducing agent that reacts preferentially with the protonated imine (iminium ion) intermediate.[1][7]
The reaction proceeds through two key stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of 4-hydroxy-3-methylbenzaldehyde. This is followed by dehydration to form an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[2][8] The rate of this step is crucial and can be influenced by the nucleophilicity of the amine and the steric environment of the aldehyde.
-
Hydride Reduction: A mild hydride-donating reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion. The steric bulk and electron-withdrawing acetoxy groups on NaBH(OAc)₃ moderate its reactivity, making it an ideal choice for this transformation as it does not readily reduce the starting aldehyde.[1][9]
Visualizing the Mechanism
Caption: General workflow of reductive amination.
Selecting the Right Tools: Reagents and Solvents
The choice of reagents and solvent is critical for achieving high yields and purity.
| Reagent/Solvent | Role | Key Considerations |
| 4-Hydroxy-3-methylbenzaldehyde | Electrophile | Ensure high purity to avoid side reactions. |
| Amine (Primary or Secondary) | Nucleophile | Purity is essential. Weakly basic amines may require longer reaction times or catalysis.[6] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | A mild and selective reagent.[10][11][12] It is moisture-sensitive and should be handled under an inert atmosphere. |
| 1,2-Dichloroethane (DCE) | Solvent | The preferred solvent for many reductive aminations, promoting faster reaction rates.[10][11][12] |
| Tetrahydrofuran (THF) | Solvent | An alternative to DCE, though reactions may be slower.[10][11] |
| Acetic Acid (AcOH) | Catalyst (Optional) | Generally not required for aldehydes but can be used to catalyze iminium ion formation, especially with less reactive amines or ketones.[1][10][11][12] |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the reductive amination of 4-hydroxy-3-methylbenzaldehyde with a primary amine. Modifications may be necessary for secondary or less reactive amines.
Materials
-
4-Hydroxy-3-methylbenzaldehyde
-
Amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-hydroxy-3-methylbenzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the primary amine (1.0-1.2 eq) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
Visualizing the Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.5 eq) can be added to catalyze the iminium ion formation. However, be cautious as excess acid can lead to side reactions.
-
Dialkylation with Primary Amines: To minimize the formation of the tertiary amine byproduct when using a primary amine, a stepwise procedure can be employed. This involves forming and isolating the imine first, followed by its reduction with sodium borohydride (NaBH₄) in a solvent like methanol.[10][11]
-
Purification Challenges: The phenolic hydroxyl group can sometimes interfere with chromatographic purification. It may be beneficial to protect it as a suitable ether or silyl ether prior to the reductive amination, followed by deprotection.
-
Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to maintain the reagent's activity.
Safety Precautions
-
1,2-Dichloroethane (DCE): is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride: can release flammable hydrogen gas upon contact with water or acid. Quench reactions carefully.
-
Amines: Many amines are corrosive and/or toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The reductive amination of 4-hydroxy-3-methylbenzaldehyde is a highly efficient and versatile method for the synthesis of a wide range of substituted amines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce these valuable compounds in high yield and purity. The use of sodium triacetoxyborohydride offers a mild and selective approach, making this transformation a staple in the synthetic chemist's toolbox for drug discovery and development.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Chemistry LibreTexts. (2023). Reductive Amination. [Link]
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Carlson, M. W., et al. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(4), 719-722. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Chegg. (2021). Solved Lab 10 - Reductive Amination. [Link]
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ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
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ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
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Application Notes and Protocols for 4-Hydroxy-3-methylbenzylamine in Medicinal Chemistry
Introduction: The Benzylamine Scaffold as a Privileged Structure in Drug Discovery
Substituted benzylamines are a cornerstone of modern medicinal chemistry, serving as a versatile and privileged scaffold in the design of a vast array of biologically active molecules.[1] The inherent structural simplicity of a benzyl group attached to an amine belies its chemical utility. The aromatic ring and the amine functional group are readily amenable to substitution, enabling the precise modulation of critical physicochemical properties such as lipophilicity, electronic distribution, and steric hindrance. This fine-tuning is instrumental in optimizing a compound's interaction with biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Benzylamine derivatives have been successfully developed as enzyme inhibitors, receptor modulators, and antimicrobial agents, among other therapeutic applications.[2][3][4]
This guide focuses on the medicinal chemistry applications of 4-Hydroxy-3-methylbenzylamine , a specific substituted benzylamine. While direct extensive research on this particular molecule is emerging, its structural motifs—a phenolic hydroxyl group and a methyl-substituted benzene ring—suggest a rich potential for biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, and is often associated with antioxidant properties, while the methyl group can influence binding selectivity and metabolic stability.
These application notes will provide a comprehensive overview of the potential therapeutic applications of this compound, drawing upon established knowledge of related phenolic and benzylamine compounds. Detailed, field-proven protocols for its synthesis and biological evaluation are presented to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 92705-78-7 | PubChem |
| Molecular Formula | C₈H₁₁NO | PubChem |
| Molecular Weight | 137.18 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred |
Synthesis of this compound
This compound can be synthesized via several routes, with one of the most common being the reductive amination of 4-hydroxy-3-methylbenzaldehyde. This method is widely employed due to its efficiency and the commercial availability of the starting aldehyde.
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from established methods for the synthesis of similar hydroxybenzylamines.[5][6]
Materials:
-
4-hydroxy-3-methylbenzaldehyde
-
Ammonia (7N solution in methanol)
-
Raney Nickel (catalyst) or Sodium Borohydride (reducing agent)
-
Methanol
-
Hydrogen gas (if using Raney Nickel)
-
Celite
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
To a solution of 4-hydroxy-3-methylbenzaldehyde (1 equivalent) in methanol, add a 7N aqueous ammonia solution.
-
For catalytic hydrogenation: Add Raney Nickel (a catalytic amount) to the solution. Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 18-24 hours.
-
For chemical reduction: Cool the initial solution to 0°C and add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if used).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Potential Therapeutic Applications and Biological Evaluation
Based on the structural features of this compound, several potential therapeutic applications can be hypothesized. The following sections outline these applications and provide detailed protocols for their in vitro evaluation.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals.[7] The hydroxyl group on the aromatic ring of this compound makes it a prime candidate for exhibiting antioxidant activity.
Caption: The mechanism of DPPH radical scavenging by a phenolic antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is based on widely accepted methods for determining antioxidant capacity.[8][9][10]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.[7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.
-
Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or the positive control to the wells.
-
For the blank, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Antimicrobial Activity
Benzylamine derivatives have been shown to possess antimicrobial properties.[4][11][12] The lipophilicity and electronic properties of the substituted benzene ring can influence the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard assay for determining the MIC of a potential antimicrobial agent.[13]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microplates
-
Standard antibiotics (e.g., ampicillin, gentamicin) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with medium only), and a sterility control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity and Potential Anticancer Activity
Many phenolic compounds and benzylamine derivatives have been investigated for their cytotoxic effects against cancer cell lines.[14] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16][17]
Caption: A step-by-step workflow of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of this compound against a chosen cell line.[18][19]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Sterile 96-well plates
-
Standard cytotoxic drug (e.g., doxorubicin) as a positive control
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.
-
Include untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases.[20] Phenolic compounds are often investigated for their anti-inflammatory properties. In vitro assays can provide preliminary evidence of a compound's potential to modulate inflammatory pathways.[21][22][23][24]
Experimental Protocol: Inhibition of Protein Denaturation
This is a simple and rapid in vitro assay to screen for anti-inflammatory activity.[23]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally induced protein denaturation is considered a measure of its anti-inflammatory potential.
Materials:
-
This compound
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound and the positive control at various concentrations in a suitable solvent.
-
Prepare a reaction mixture containing the test compound/control and a solution of BSA in PBS.
-
A control solution is prepared with the solvent instead of the test compound.
-
Incubate the solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions at 72°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation.
Safety and Handling
Conclusion
This compound is a promising scaffold for medicinal chemistry research. Its structural features suggest the potential for a range of biological activities, including antioxidant, antimicrobial, cytotoxic, and anti-inflammatory effects. The protocols detailed in these application notes provide a robust framework for the synthesis and in vitro evaluation of this compound and its derivatives. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
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Application Note: Synthesis and Evaluation of Novel Antimicrobial Agents Derived from 4-Hydroxy-3-methylbenzylamine
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. This application note provides a comprehensive guide for researchers on the utilization of 4-Hydroxy-3-methylbenzylamine as a versatile building block in the synthesis of potential antimicrobial compounds, primarily focusing on the formation of Schiff bases. We present detailed, field-proven protocols for synthesis, structural characterization, and antimicrobial efficacy evaluation. The underlying chemical principles and the rationale behind key experimental steps are elucidated to empower researchers in drug discovery and development.
Introduction: The Imperative for New Antimicrobial Scaffolds
The rise of multidrug-resistant (MDR) pathogens represents a critical global health challenge. The diminishing pipeline of new antibiotics has intensified the search for innovative molecules that can overcome existing resistance mechanisms. Schiff bases, compounds containing an azomethine or imine group (-C=N-), have garnered significant attention in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The versatility of Schiff base synthesis allows for the facile combination of various aldehydes and amines, creating vast libraries of compounds for biological screening.[3]
This guide focuses on this compound as a strategic starting material. The inherent structural features of this molecule—a phenolic hydroxyl group and a methyl-substituted aromatic ring—provide a valuable foundation for designing novel antimicrobial agents.
Scientific Rationale: Why this compound?
The selection of this compound as a precursor is based on established structure-activity relationship (SAR) principles in antimicrobial drug design.
-
The Phenolic Hydroxyl (-OH) Group: Phenolic compounds are well-known for their intrinsic antimicrobial properties, often attributed to their ability to denature proteins, disrupt cell membranes, and interfere with essential enzymatic activities within microbial cells.
-
Lipophilicity and Membrane Permeation: The methyl (-CH3) group and the benzene ring contribute to the molecule's lipophilicity. According to Overtone's concept of cell permeability, the ability of a molecule to pass through the lipid-rich cell membrane of a microorganism is crucial for its biological activity. By incorporating this moiety, the resulting derivatives can achieve an optimal hydrophilic-lipophilic balance, enhancing their ability to reach intracellular targets.
-
The Benzylamine Moiety: The primary amine (-NH2) group is the reactive handle for derivatization, most commonly through condensation with a carbonyl compound to form a stable imine bond, the cornerstone of a Schiff base.[3] This reaction provides a straightforward method to link the beneficial 4-hydroxy-3-methylphenyl scaffold to other pharmacologically active moieties.
Synthesis and Evaluation Workflow
The overall process involves a multi-stage approach, from initial synthesis and purification to comprehensive biological evaluation. This workflow ensures that synthesized compounds are pure, structurally confirmed, and rigorously tested for activity.
Caption: Experimental workflow from synthesis to biological data analysis.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound
This protocol details the synthesis of a representative Schiff base via condensation with salicylaldehyde. Salicylaldehyde is chosen for its own antimicrobial properties and its ability to form stable metal complexes, a feature often associated with enhanced biological activity.
Reaction Scheme:
Caption: General reaction for Schiff base synthesis.
Materials:
-
This compound (1.37 g, 10 mmol)
-
Salicylaldehyde (1.22 g, 1.05 mL, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (100 mL) with reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
-
Beakers and standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of this compound in 25 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Aldehyde: To a separate beaker, add 1.22 g (10 mmol) of salicylaldehyde to 25 mL of absolute ethanol. Add this solution to the flask containing the amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Scientist's Note: Glacial acetic acid acts as a catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine, thereby accelerating the rate of imine formation.[3]
-
-
Reflux: Fit the flask with a reflux condenser and place it on a stirring hotplate. Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours with continuous stirring.
-
Scientist's Note: Refluxing provides the necessary thermal energy to overcome the activation energy for the dehydration step of the condensation reaction, driving the equilibrium towards the product.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 40-50°C to a constant weight. Record the final yield.
Characterization:
-
FT-IR (ATR, cm⁻¹): Confirm the disappearance of the amine N-H stretches (~3300-3400 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a strong imine C=N stretch (~1600-1650 cm⁻¹).[5]
-
¹H NMR (DMSO-d₆, δ ppm): Look for a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.[6]
-
MS (ESI+): Verify the molecular weight by finding the [M+H]⁺ ion peak corresponding to the calculated molecular weight of the product.[1]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method, a gold standard for quantifying antimicrobial activity.
Materials:
-
Synthesized Schiff base compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in DMSO.
-
Serial Dilution: In a sterile 96-well plate, add 100 µL of the appropriate growth medium (CAMHB or RPMI) to all wells.
-
Add 100 µL of the compound stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate, typically to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 500 µg/mL down to ~0.98 µg/mL).
-
Control Wells:
-
Positive Control: Wells with medium and inoculum only (to show microbial growth).
-
Negative Control: Wells with medium only (to check for sterility).
-
Standard Control: A separate row with a standard antibiotic undergoing serial dilution.
-
-
Inoculation: Prepare a working inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of this working inoculum to each well (except the negative control).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Hypothesized Mechanism of Action
The antimicrobial action of Schiff bases derived from this compound is likely multifactorial.
-
Membrane Disruption: The lipophilic nature of the compound can facilitate its insertion into the bacterial cell membrane, disrupting membrane integrity, altering fluidity, and causing leakage of essential intracellular components.
-
Enzyme Inhibition via Chelation: The imine nitrogen and the phenolic oxygen can act as chelation sites for metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) that are essential cofactors for many microbial enzymes. By sequestering these ions, the compound can inhibit critical metabolic pathways.[7] This is a widely accepted mechanism for many Schiff base antimicrobials.[2]
-
DNA Interaction: The planar aromatic structures may allow the molecule to intercalate between the base pairs of microbial DNA, inhibiting replication and transcription processes.
-
Inhibition of Protein Synthesis: Some antimicrobial agents can bind to ribosomes, disrupting the process of protein synthesis, which is fatal to the microorganism.[8]
Caption: Plausible mechanisms of antimicrobial action for Schiff base derivatives.
Representative Data
The following table presents hypothetical MIC data for a synthesized compound ("HMBA-SB1") to illustrate how results should be presented.
| Compound | MIC (µg/mL) | |||
| S. aureus | E. coli | P. aeruginosa | C. albicans | |
| HMBA-SB1 | 16 | 64 | 128 | 32 |
| Ciprofloxacin | 1 | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
| N/A: Not Applicable |
Conclusion
This compound serves as an excellent and rational starting point for the synthesis of novel antimicrobial agents. The straightforward Schiff base condensation reaction described herein provides a robust and efficient method for generating diverse molecular structures. The provided protocols for synthesis, characterization, and biological evaluation constitute a validated workflow for researchers in the field. Further exploration, including the synthesis of metal complexes and detailed mechanistic studies, is warranted to fully exploit the potential of this chemical scaffold in the fight against infectious diseases.
References
-
Neliti. (n.d.). Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine. Retrieved from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 12(8), 2052-2059. Available from [Link]
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JETIR. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 7(8). Retrieved from [Link]
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Makarov, V. A., Riabova, O. B., Granik, V. G., & Suvorov, N. N. (2016). Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives. Molecules, 21(11), 1545. Available from [Link]
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ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
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Prakash, C., & Singh, D. (2013). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 29(3), 1137-1143. Available from [Link]
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Taylor & Francis Online. (n.d.). Antimicrobial activity – Knowledge and References. Retrieved from [Link]
- Musa, A., & T Egga, A. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxybenzaldehyde. Chemistry Research Journal, 3(4), 113-118.
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Pharmacia. (2023). Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Pharmacia, 70(1), 229-239. Available from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDY OF RARE EARTH COMPLEXES OF SCHIFF BASE DERIVED FROM 4-AMINO-3-HYDROXY BENZOIC ACID. IJPSR, 12(7), 3824-3831. Available from [Link]
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ResearchGate. (2017). Synthesis and Antimicrobial Activity of 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'-Methylenedioxy Flavanones. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere. Available from [Link]
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National Center for Biotechnology Information. (2024). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere, 9(8), e0108124. Available from [Link]
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Scielit. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(19), 6545. Available from [Link]
-
PLOS. (2015). Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme. PLOS ONE, 10(3), e0122049. Available from [Link]
-
Semantic Scholar. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. Retrieved from [Link]
-
RSIS International. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. International Journal of Research and Innovation in Applied Science, 9(8). Available from [Link]
-
ResearchGate. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the N-Acylation of 4-Hydroxy-3-methylbenzylamine
Introduction
The N-acylation of primary and secondary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of amide bonds. These amide linkages are fundamental to the structure of peptides, proteins, and a vast array of natural products and pharmaceuticals.[1] Specifically, N-acylated benzylamine derivatives serve as crucial intermediates and structural motifs in drug discovery, contributing to the biological activity of numerous therapeutic agents.[2]
This application note provides a detailed experimental protocol for the N-acylation of 4-Hydroxy-3-methylbenzylamine, a versatile building block. We will explore two robust and widely applicable methods: the classic Schotten-Baumann reaction using an acyl chloride and a greener, catalyst-free approach employing an acid anhydride. This guide is designed for researchers and scientists in drug development and synthetic chemistry, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and high-fidelity results.
Section 1: The Chemistry of N-Acylation
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[3] This initial addition forms a tetrahedral intermediate, which then collapses, eliminating a leaving group to yield the stable amide product.
General Reaction Mechanism
The reaction follows a two-step addition-elimination pathway. The amine's nucleophilic attack on the acylating agent is the key addition step, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to regenerate the carbonyl group in the final amide product.[4]
Caption: General mechanism of nucleophilic acyl substitution for N-acylation.
Selecting the Acylating Agent
The choice between an acyl chloride and an acid anhydride depends on factors like desired reactivity, substrate sensitivity, and reaction conditions. Acyl chlorides are generally more reactive but generate corrosive HCl, necessitating a base. Acid anhydrides are less reactive but produce a non-corrosive carboxylic acid byproduct and can often be used under milder, catalyst-free conditions.[5]
| Feature | Acyl Chloride (e.g., Acetyl Chloride) | Acid Anhydride (e.g., Acetic Anhydride) |
| Reactivity | Very High | High |
| Byproduct | Hydrochloric Acid (HCl) | Carboxylic Acid (RCOOH) |
| Catalyst/Base | Base (e.g., Pyridine, NaOH) is required to neutralize HCl.[6] | Often catalyst-free; can be used neat or in an inert solvent.[5] |
| Conditions | Typically low temperature (0 °C to RT) to control reactivity. | Room temperature is often sufficient. |
| Pros | High yields, fast reactions. | Milder conditions, no corrosive byproduct, "greener" approach. |
| Cons | Moisture sensitive, corrosive byproduct, requires a base. | Less reactive than acyl chlorides, may require heat for sluggish reactions. |
Section 2: Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol A: N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)
This protocol utilizes the robust Schotten-Baumann reaction, which involves an acyl chloride in a biphasic or organic solvent system with a base to neutralize the HCl byproduct.[7][8]
Materials and Reagents:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Tertiary amine base (e.g., Triethylamine or DIPEA) (1.5 eq) or aqueous NaOH
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Procedure:
-
Reactant Setup: Dissolve this compound (1.0 eq) and the base (e.g., Triethylamine, 1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Causality: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: The reaction between an amine and an acyl chloride is highly exothermic. Cooling prevents potential side reactions and degradation of the product.
-
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes using a dropping funnel.
-
Causality: Slow, dropwise addition is critical to control the exothermic reaction and maintain the low temperature.[9]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is no longer visible.[10]
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel.[9]
Protocol B: N-Acylation using Acid Anhydride (Catalyst-Free)
This method offers a simpler, often greener alternative by using an acid anhydride without the need for a catalyst or base, making the work-up significantly easier.[5]
Materials and Reagents:
-
This compound (1.0 eq)
-
Acid Anhydride (e.g., Acetic Anhydride) (1.2 eq)
-
Diethyl Ether or Ethyl Acetate
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Anhydride Addition: With gentle stirring at room temperature, add the acid anhydride (1.2 eq) dropwise. A noticeable exothermic reaction may occur.
-
Causality: Although less reactive than acyl chlorides, acid anhydrides are potent enough to acylate primary amines efficiently at room temperature without a catalyst.[5]
-
-
Reaction: Stir the mixture at room temperature for the appropriate time (typically 15 minutes to 2 hours).
-
Monitoring: Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Product Isolation:
-
Upon completion, add cold diethyl ether or water to the reaction mixture. This will cause the amide product, which is typically a solid, to precipitate.[11]
-
Continue stirring for 20-30 minutes in an ice bath to maximize crystallization.
-
-
Purification:
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected crystals with a small amount of cold diethyl ether to remove the carboxylic acid byproduct and any unreacted anhydride.
-
Dry the purified product under vacuum.
-
Section 3: Experimental Workflow and Validation
A systematic workflow ensures the reliability and success of the synthesis. This involves careful execution of the reaction, diligent monitoring, and thorough purification and characterization of the final product.
Sources
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Application Notes & Protocols: 4-Hydroxy-3-methylbenzylamine as a Versatile Scaffold for Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Hydroxy-3-methylbenzylamine
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound (4H3MBA) presents itself as a highly valuable, yet underutilized, building block for the synthesis of diverse and biologically active compounds. Its structure is a strategic convergence of key pharmacophoric features: a phenolic hydroxyl group, a reactive primary amine, and a methyl-substituted aromatic ring.
The phenolic moiety is a well-established mediator of interactions with biological targets, acting as both a hydrogen bond donor and acceptor.[1][2] This feature is crucial for anchoring ligands within protein binding pockets. The primary benzylamine serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups through reactions such as amidation, sulfonamidation, and reductive amination.[3] Finally, the methyl group at the 3-position provides steric and electronic modulation, which can be exploited to fine-tune potency, selectivity, and pharmacokinetic properties compared to its unsubstituted or methoxy-substituted (vanillylamine) counterparts.
This guide provides a comprehensive overview of the synthetic utility of 4H3MBA, detailing robust protocols for its preparation and its derivatization into promising classes of bioactive molecules.
Section 1: Synthesis of the this compound Scaffold
While commercially available, the synthesis of 4H3MBA from its corresponding aldehyde is a straightforward and cost-effective procedure for labs requiring larger quantities. The most common and efficient method is reductive amination.[4][5]
Protocol 1.1: Synthesis of this compound via Reductive Amination
This protocol details the conversion of 4-hydroxy-3-methylbenzaldehyde to the target benzylamine using ammonia and a chemical reducing agent.[4][6]
Rationale: The reaction proceeds in two key stages: the formation of an imine intermediate through the condensation of the aldehyde and ammonia, followed by the selective reduction of the C=N double bond to the amine. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this one-pot reaction as it is stable at the mildly acidic pH required for imine formation and selectively reduces the iminium ion over the starting aldehyde.[6][7]
Materials:
-
4-hydroxy-3-methylbenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Aqueous Hydrochloric Acid (1 M HCl)
-
Aqueous Sodium Hydroxide (1 M NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-3-methylbenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.2 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic; handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2) to neutralize excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and basify with 1 M NaOH to pH ~10-11 to deprotonate the amine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization.
Section 2: Application in Schiff Base Synthesis for Antimicrobial Agents
Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone of medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[8][9] The primary amine of 4H3MBA is an excellent nucleophile for the synthesis of these derivatives.
Protocol 2.1: General Procedure for Schiff Base Formation
This protocol describes the condensation reaction between 4H3MBA and a substituted aromatic aldehyde.
Rationale: This reaction is a classic acid-catalyzed condensation. A catalytic amount of acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine nitrogen. Subsequent dehydration yields the stable Schiff base.[10]
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., Salicylaldehyde, 1.0 eq)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
Data Presentation: Hypothetical Antimicrobial Activity
The resulting Schiff bases can be screened for antimicrobial activity. The data below illustrates a typical presentation format for such results.
| Compound ID | Aldehyde Precursor | Yield (%) | M.P. (°C) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| SB-1 | Salicylaldehyde | 92 | 188-190 | 16 | 32 |
| SB-2 | 4-Nitrobenzaldehyde | 88 | 210-212 | 8 | 16 |
| SB-3 | 2,4-Dichlorobenzaldehyde | 95 | 195-197 | 4 | 8 |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Section 3: Synthesis of N-Benzylsulfonamide Derivatives as Enzyme Inhibitors
The sulfonamide functional group is a privileged scaffold in drug design, present in numerous antibacterial, diuretic, and anti-inflammatory drugs.[11][12] Reacting 4H3MBA with various sulfonyl chlorides provides direct access to N-benzylsulfonamides, which can be evaluated as potent and selective enzyme inhibitors.[13]
Protocol 3.1: Synthesis of a 4-((4-Hydroxy-3-methylbenzyl)amino)benzenesulfonamide Derivative
This protocol details the reaction of 4H3MBA with a sulfonyl chloride in the presence of a non-nucleophilic base.
Rationale: The nucleophilic amine of 4H3MBA attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or pyridine, is required to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction and driving the reaction to completion.[14]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzenesulfonyl Chloride (e.g., Dansyl chloride, 1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Add the benzenesulfonyl chloride, either as a solid or dissolved in a minimal amount of DCM, dropwise to the cold solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Hypothetical Enzyme Inhibition Data
| Compound ID | Sulfonyl Chloride Precursor | Yield (%) | Purity (HPLC, %) | IC₅₀ (nM) vs Target Enzyme |
| SULF-1 | Dansyl Chloride | 78 | >98 | 55 |
| SULF-2 | 4-Acetamidobenzenesulfonyl Chloride | 85 | >99 | 25 |
| SULF-3 | 2-Naphthalenesulfonyl Chloride | 75 | >97 | 80 |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Conclusion
This compound is a powerful and versatile building block for constructing libraries of bioactive compounds. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and derivatization into Schiff bases and N-benzylsulfonamides. The inherent structural features of the 4H3MBA core—the phenolic hydroxyl, the reactive amine, and the modulating methyl group—offer medicinal chemists a rich platform for developing novel therapeutics targeting a wide range of diseases.
References
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- National Center for Biotechnology Information.
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- Benchchem.
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Application Note: A Robust HPLC-UV Method for the Quantification of 4-Hydroxy-3-methylbenzylamine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxy-3-methylbenzylamine. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide from sample preparation to data analysis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring excellent peak shape and resolution. This document provides a step-by-step protocol, discusses the scientific rationale behind the methodological choices, and offers guidance on system suitability and validation.
Introduction
This compound is a substituted benzylamine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this analyte is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. This application note addresses the need for a validated analytical method by presenting a detailed HPLC protocol tailored for the specific physicochemical properties of this compound. The methodology is grounded in established chromatographic principles to ensure reliability and reproducibility.
The basic nature of the amine functional group in this compound (predicted pKa of 9.33) necessitates careful control of the mobile phase pH to achieve symmetrical peak shapes and prevent unwanted interactions with the silica-based stationary phase.[1] This method employs a phosphate buffer to maintain a consistent pH and an organic modifier gradient for efficient elution.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Analytical Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric glassware: Class A.
-
Syringe filters: 0.45 µm PTFE or nylon.
Reagents and Standards
-
This compound: Reference standard of known purity (e.g., >98%).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄): Analytical reagent grade.
-
Orthophosphoric acid (H₃PO₄): Analytical reagent grade.
-
Water: Deionized water, 18.2 MΩ·cm resistivity or higher.
Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Chromatographic Method
The separation is based on reversed-phase chromatography, where the analyte is retained on a nonpolar stationary phase and eluted with a polar mobile phase. The acidic pH of the mobile phase ensures that the amine group of this compound is protonated, which minimizes peak tailing that can occur from interactions with residual silanols on the column packing material.[2]
HPLC Parameters
| Parameter | Value |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 275 nm |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 95 | 5 |
| 15.0 | 95 | 5 |
Rationale for Wavelength Selection: Based on the UV spectrum of the structurally similar benzylamine which shows absorbance maxima at 206 nm and 256 nm, and considering the phenolic chromophore in the target analyte, detection at both a lower wavelength (220 nm) for higher sensitivity and a higher wavelength (275 nm) for greater selectivity is recommended.[3][4]
Protocol
Instrument Setup and Equilibration
-
Purge the HPLC pump with both mobile phases for at least 5 minutes to remove any air bubbles.
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a final concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Sequence
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the working standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Periodically inject a check standard to monitor system suitability throughout the run.
Data Analysis and System Suitability
Quantification
Create a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). The concentration of the analyte in the samples can then be calculated using this equation.
System Suitability
System suitability tests are essential to ensure the chromatographic system is performing adequately. The following parameters should be monitored for a standard injection.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories. By adhering to the outlined protocol and system suitability criteria, researchers can achieve accurate and precise results for routine analysis and quality control purposes.
References
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Benzylamine. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of Chromatographic Science. (2010). HPLC Method for Benzydamine Analysis. Retrieved from [Link]
-
ResearchGate. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. Retrieved from [Link]
Sources
Application Notes and Protocols: 4-Hydroxy-3-methylbenzylamine as a Precursor for Novel Therapeutic Agents
Introduction: A Versatile Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be readily modified to generate libraries of bioactive compounds is of paramount importance. 4-Hydroxy-3-methylbenzylamine emerges as a compelling precursor for the synthesis of a diverse range of therapeutic agents. Its substituted phenolic ring provides a key structural motif present in numerous natural products and clinically relevant drugs. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential therapeutic agents, with a particular focus on the development of capsaicin analogs as potent and selective TRPV1 receptor modulators.
The structural similarity of this compound to vanillylamine (4-hydroxy-3-methoxybenzylamine), the core amine fragment of capsaicin, positions it as an ideal candidate for the exploration of structure-activity relationships (SAR) in the capsaicinoid family of compounds.[1][2] The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is a key player in pain perception, inflammation, and thermoregulation.[1][3] Capsaicin, the pungent compound in chili peppers, is a well-known agonist of TRPV1, and its topical application leads to a paradoxical analgesic effect through the desensitization of nociceptive nerve endings. This has spurred the development of capsaicin-based therapies for various pain conditions.[4]
By replacing the methoxy group of the natural vanillyl moiety with a methyl group, researchers can investigate the impact of this subtle structural modification on TRPV1 receptor affinity, potency, and the overall pharmacological profile of the resulting analogs. This strategic modification allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug development.
This guide provides detailed, step-by-step protocols for the synthesis of the this compound precursor and its subsequent conversion into a representative capsaicin analog, N-(4-hydroxy-3-methylbenzyl)nonanamide. Furthermore, we will delve into the scientific rationale behind the experimental choices and provide guidance on the characterization of the synthesized compounds.
Workflow Overview: From Precursor Synthesis to Bioactive Analog
The overall synthetic strategy is a two-stage process. The first stage involves the synthesis of the key precursor, this compound, from its corresponding aldehyde. The second stage is the coupling of this amine with a suitable acyl donor to generate the target therapeutic agent analog.
Caption: Synthetic workflow for the preparation of a capsaicin analog.
PART 1: Synthesis of the Precursor: this compound
The synthesis of this compound is most efficiently achieved through the reductive amination of 4-hydroxy-3-methylbenzaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired amine.[5]
Protocol 1: Reductive Amination of 4-Hydroxy-3-methylbenzaldehyde
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Hydroxy-3-methylbenzaldehyde | 15174-69-3 | 136.15 | 1.36 g (10 mmol) |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 2.67 g (50 mmol) |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 | 0.94 g (15 mmol) |
| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | As needed |
| Sodium Bicarbonate (NaHCO₃), sat. soln. | 144-55-8 | 84.01 | As needed |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methylbenzaldehyde (1.36 g, 10 mmol) and ammonium chloride (2.67 g, 50 mmol).
-
Dissolution: Add methanol (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (0.94 g, 15 mmol) to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2 to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water (50 mL) and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product as a solid.
PART 2: Synthesis of a Bioactive Analog: N-(4-hydroxy-3-methylbenzyl)nonanamide
The final step in the synthesis of our target capsaicin analog is the N-acylation of the precursor amine with nonanoyl chloride. This reaction forms the stable amide bond characteristic of capsaicinoids.
Protocol 2: N-Acylation of this compound
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 92705-78-7 | 137.18 | 1.37 g (10 mmol) |
| Nonanoyl Chloride | 764-85-2 | 162.66 | 1.79 g (11 mmol) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.02 g (20 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | For washing |
| Sodium Bicarbonate (NaHCO₃), sat. soln. | 144-55-8 | 84.01 | For washing |
| Brine | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.37 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add nonanoyl chloride (1.79 g, 11 mmol) dropwise to the cooled solution over a period of 15 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield N-(4-hydroxy-3-methylbenzyl)nonanamide as a white to off-white solid.
Characterization of Synthesized Compounds
Thorough characterization of the synthesized precursor and the final product is essential to confirm their identity and purity. The following are expected analytical data based on the structures and data from analogous compounds.
This compound:
-
¹H NMR (400 MHz, CDCl₃): δ ~6.9-7.1 (m, 3H, Ar-H), 4.0 (s, 2H, Ar-CH₂-N), 2.2 (s, 3H, Ar-CH₃). The phenolic and amine protons may be broad or exchange with D₂O.
-
¹³C NMR (100 MHz, CDCl₃): δ ~154 (C-OH), 130 (C-CH₃), 128-130 (Ar-CH), 122 (C-CH₂), 45 (CH₂-N), 16 (CH₃).
-
IR (KBr, cm⁻¹): 3300-3400 (O-H and N-H stretch), 2850-2950 (C-H stretch), 1600, 1500 (aromatic C=C stretch).[6][7][8]
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₁₂NO: 138.0919, found ~138.1.
N-(4-hydroxy-3-methylbenzyl)nonanamide:
-
¹H NMR (400 MHz, CDCl₃): δ ~6.8-7.0 (m, 3H, Ar-H), 5.8 (br s, 1H, N-H), 4.3 (d, 2H, Ar-CH₂-N), 2.2 (s, 3H, Ar-CH₃), 2.1 (t, 2H, -CO-CH₂-), 1.6 (m, 2H, -CO-CH₂-CH₂-), 1.2-1.4 (m, 10H, -(CH₂)₅-), 0.9 (t, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ ~173 (C=O), 154 (C-OH), 130 (C-CH₃), 128-130 (Ar-CH), 122 (C-CH₂), 43 (CH₂-N), 37 (CO-CH₂), 32, 29, 26, 23 (alkyl CH₂), 16 (Ar-CH₃), 14 (alkyl CH₃).
-
IR (KBr, cm⁻¹): 3300 (N-H stretch), 3100-3400 (broad, O-H stretch), 2850-2950 (C-H stretch), 1640 (Amide I, C=O stretch), 1550 (Amide II, N-H bend).[6][9]
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₇H₂₈NO₂: 278.2120, found ~278.2.
Therapeutic Potential and Future Directions
The synthesis of N-(4-hydroxy-3-methylbenzyl)nonanamide provides a valuable tool for investigating the SAR of capsaicinoids at the TRPV1 receptor. Biological evaluation of this and other analogs derived from this compound will be crucial in determining their potential as therapeutic agents.
Caption: The drug discovery and development process for novel capsaicin analogs.
Key areas for future investigation include:
-
Varying the Acyl Chain: Synthesizing a library of analogs with different acyl chain lengths and degrees of unsaturation to optimize potency and selectivity.
-
In Vitro Assays: Assessing the activity of the synthesized compounds on TRPV1-expressing cells using techniques such as calcium imaging or patch-clamp electrophysiology.
-
In Vivo Models: Evaluating the analgesic and anti-inflammatory properties of promising candidates in animal models of pain.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
The strategic use of this compound as a precursor opens up a rich avenue for the discovery of novel therapeutic agents with improved efficacy and safety profiles. The protocols and insights provided in this guide are intended to empower researchers to explore this promising area of medicinal chemistry.
References
-
Reilly, C. A., & Yost, G. S. (2006). Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1136–1145. [Link]
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Elokely, K., et al. (2020). New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket. eLife, 9, e62231. [Link]
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Yoo, S., et al. (2022). Novel TRPV1 Modulators with Reduced Pungency Induce Analgesic Effects in Mice. ACS Chemical Neuroscience, 13(3), 326–336. [Link]
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Ahern, G. P. (2013). Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog. Proceedings of the National Academy of Sciences, 110(47), 19165–19170. [Link]
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PubChem. (n.d.). N-(4-Hydroxy-3-methoxybenzyl)acetamide. Retrieved from [Link]
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Montes, R., & García-Domenech, R. (2015). Chemical and Pharmacological Aspects of Capsaicin. Molecules, 20(5), 8449–8466. [Link]
-
ChemBK. (n.d.). N-(4-hydroxy-3-methoxybenzyl)nonanamide. Retrieved from [Link]
- Alabi, K. A., et al. (2018). Biological activities of oleic acid and its primary amide: experimental and computational studies. Journal of the Chemical Society of Nigeria, 43(2), 9-18.
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link] (Note: A direct link to the specific PDF was not available, but the institution provides educational resources).
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
ResearchGate. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]
-
ResearchGate. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
ResearchGate. (2018). Interference of oleamide with analytical and bioassay results. [Link]
-
ResearchGate. (2015). Chapter 3 Biosynthesis of Oleamide. [Link]
-
DeRuiter, J., & Clark, C. R. (2006). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. National Criminal Justice Reference Service. [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. [Link]
-
mVOC 4.0. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. [Link] (A general link to the database is provided as a direct link to the entry was not stable).
-
ResearchGate. (2018). 1 H NMR analysis of N-(4-methoxybenzyl)oleamide (Compound 7). [Link]
-
ResearchGate. (2010). Syntheses of capsaicin and (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate. [Link]
-
PubChem. (n.d.). 4-hydroxy-N-[(3-methoxyphenyl)methyl]nonanamide. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse010010 4-hydroxy-3-methoxybenzyl Alcohol. [Link]
-
ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. [Link]
-
National Institutes of Health. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]
-
ResearchGate. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. [Link] (A general link to the chemistry department is provided as a direct link to the specific PDF was not stable).
-
Wikimedia Commons. (2014). File:N-(4-hydroxy-3-methoxybenzyl)nonanamide 200.svg. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol. [Link]
-
National Institutes of Health. (2022). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]
-
PubMed. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. [Link]
-
National Institutes of Health. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
FooDB. (n.d.). Showing Compound N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide (FDB015197). [Link]
-
ResearchGate. (2022). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]
-
National Institutes of Health. (2014). Ruthenium-Catalyzed Direct α-Alkylation of Amides Using Alcohols. [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-methoxy-benzyl alcohol - Optional[1H NMR] - Spectrum. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol. [Link]
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Synthesis and Purification of 4-Hydroxy-3-methylbenzylamine: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis and purification of 4-Hydroxy-3-methylbenzylamine, a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental workflow.
Introduction and Significance
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a substituted benzylamine moiety, is a common scaffold in medicinal chemistry. A reliable and well-documented synthetic and purification protocol is therefore essential for researchers working in this area. This guide details a robust procedure based on the Leuckart reaction, a classic and effective method for the reductive amination of aldehydes.
Synthetic Strategy: The Leuckart Reaction
The chosen synthetic route for this compound is the Leuckart reaction, which utilizes 4-hydroxy-3-methylbenzaldehyde as the starting material and ammonium formate as both the amine source and the reducing agent.[1][2] This one-pot reaction is advantageous due to its operational simplicity and the ready availability of the starting materials.
The reaction proceeds through the initial formation of an imine intermediate from the reaction of the aldehyde with ammonia (generated in situ from ammonium formate). This is followed by the reduction of the imine by formic acid (also from ammonium formate) to yield the corresponding N-formyl derivative. The final step is the hydrolysis of this intermediate under acidic conditions to afford the desired primary amine.[1]
Experimental Protocols
Part 1: Synthesis of this compound via the Leuckart Reaction
This protocol is adapted from established procedures for the Leuckart reaction of substituted benzaldehydes.[1][2][3]
Materials and Equipment:
-
4-hydroxy-3-methylbenzaldehyde
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and extraction
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxy-3-methylbenzaldehyde (1.0 equivalent) and ammonium formate (3.0-5.0 equivalents).
-
Reaction: Heat the mixture with stirring in an oil bath to 160-180°C. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (see Section on TLC Monitoring).
-
Hydrolysis of the N-formyl intermediate: After the reaction is complete, allow the mixture to cool to room temperature. Add concentrated hydrochloric acid (sufficient to make the solution acidic) and heat the mixture to reflux for 1-2 hours to hydrolyze the N-formyl intermediate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of a sodium hydroxide solution until the pH is basic (pH ~10-11). This will convert the amine hydrochloride salt to the free base.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Expected Yield and Purity of Crude Product:
| Parameter | Expected Value |
| Appearance | Yellow to brown oil or semi-solid |
| Yield | 60-80% |
| Purity (by TLC) | Major product spot with some impurities |
Part 2: Purification of this compound
The crude product can be purified by either recrystallization of the free base or by conversion to its hydrochloride salt followed by recrystallization. The latter is often preferred as salts tend to be more crystalline and stable.[4]
Protocol 2A: Purification as the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Precipitation: Slowly add a solution of HCl in isopropanol or bubble HCl gas through the solution until precipitation is complete.
-
Isolation: Collect the precipitated this compound hydrochloride by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold isopropanol or diethyl ether to remove soluble impurities.
-
Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system. A mixture of methanol and diethyl ether or isopropanol and diethyl ether can be effective.[5] Dissolve the salt in a minimum amount of the hot alcohol and then slowly add the ether until the solution becomes slightly turbid. Allow the solution to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Protocol 2B: Purification by Recrystallization of the Free Base
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. This typically involves a solvent in which the compound is soluble when hot but sparingly soluble when cold.[6] Potential solvents to screen include toluene, ethyl acetate/hexane mixtures, or water.[7]
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals.
-
Expected Purity and Characterization:
| Parameter | Expected Value (for Hydrochloride Salt) |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC/NMR) | >98% |
| Melting Point | Sharp melting point |
Workflow and Characterization
Overall Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Thin Layer Chromatography (TLC) Monitoring
TLC is a crucial technique for monitoring the progress of the reaction and assessing the purity of the product.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.[8]
-
Mobile Phase: A mixture of a non-polar and a polar solvent is generally effective. For benzylamines, a common eluent system is dichloromethane/methanol (e.g., 95:5 to 90:10 v/v).[9] Due to the basic nature of the amine, streaking on the TLC plate can be an issue. To mitigate this, a small amount of a base, such as triethylamine (0.5-1%), can be added to the mobile phase.[10]
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution.[9]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, O-H, aromatic C-H).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Logical Flow for Product Purification and Analysis
Caption: Logical workflow for the purification and analysis of this compound.
References
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Loupy, A., & Varma, R. S. (2009). Method for the synthesis of substituted formylamines and substituted amines. U.S. Patent No. 8,329,948 B2. Washington, DC: U.S. Patent and Trademark Office.
- Wang, L., & Li, J. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. CN Patent No. 101538212A.
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
-
Bawa, R. A., & Elgroshi, A. H. (2022). Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties. Auctores Journals, 11(4). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Sherma, J. (2012). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 25(6). Retrieved from [Link]
-
Khan Academy. (n.d.). Thin layer chromatography (TLC). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 4. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination for 4-Hydroxy-3-methylbenzylamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most common and effective methods for its preparation: reductive amination. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
Reaction Overview: The Pathway to this compound
Reductive amination is a robust method for forming amines from carbonyl compounds. In the synthesis of this compound, the process involves the reaction of 4-Hydroxy-3-methylbenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ or in a subsequent step to the desired primary amine.[1][2]
The overall transformation is as follows: (Note: A static image is used here as a placeholder for the chemical structure which cannot be generated dynamically)
The general experimental workflow can be visualized as a two-stage process, which can be performed sequentially in one pot or as two distinct steps.
Caption: General workflow for reductive amination.
FAQs for Reaction Optimization
This section addresses common questions regarding the selection of reagents and conditions to maximize yield and purity.
Q1: What is the optimal source of ammonia for this primary amine synthesis?
For the synthesis of a primary amine, ammonia is the required nitrogen source.[3] However, using ammonia gas can be cumbersome. The most common and practical sources are ammonium salts, which generate ammonia in situ.
-
Ammonium Acetate (NH₄OAc): Often the preferred choice. The acetate anion can act as a mild base to facilitate the reaction and helps buffer the solution in the optimal pH range for imine formation.
-
Aqueous Ammonia (NH₄OH): Can be used directly, often in a solvent like methanol or ethanol.
-
Ammonium Chloride (NH₄Cl): Also a viable option, though it can create a more acidic environment, which might require adjustment.
Expert Insight: A crucial strategy to prevent the formation of secondary amine byproducts (over-alkylation) is to use a large excess of the ammonia source (e.g., 5-10 equivalents).[4][5] This statistically favors the reaction of the aldehyde with ammonia over the newly formed, more nucleophilic primary amine product.
Q2: Which reducing agent should I choose? There are so many options.
The choice of reducing agent is arguably the most critical decision in a reductive amination protocol. It dictates whether the reaction can be performed in a single step ("direct") or requires two steps ("indirect") and influences safety and cost.[1][6]
| Reducing Agent | Selectivity | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low (Reduces aldehydes & imines) | MeOH, EtOH | Must be used in a two-step process: form the imine first, then add NaBH₄.[7][8] It is cost-effective and has good atom economy.[9] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (Reduces imines > aldehydes) | MeOH, EtOH | Allows for a one-pot reaction.[10] Optimal at pH 6-7.[4] Highly toxic ; can release HCN gas in acidic conditions (pH < 4) or during acidic workup.[11] |
| Sodium Triacetoxyborohydride (STAB) | High (Reduces imines > aldehydes) | DCE, THF, DCM | A safer, less toxic alternative to NaBH₃CN for one-pot reactions.[7][8] It is moisture-sensitive. Acetic acid is often added as a catalyst.[4] |
| Catalytic Hydrogenation (H₂/Catalyst) | High | MeOH, EtOH | "Green" chemistry approach with H₂O as the only byproduct.[12] Requires specialized high-pressure equipment (autoclave). Catalysts include Raney Ni, Pd/C, or Co.[13][14] |
Q3: How does pH affect the reaction, and how can I control it?
Reaction pH is a delicate balance. The reaction requires mildly acidic conditions (typically pH 5-7) to proceed efficiently.[4]
-
Too Acidic (pH < 4): The ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the initial attack on the carbonyl.[10]
-
Too Basic (pH > 8): The dehydration of the hemiaminal intermediate to form the imine is slow, stalling the reaction.
Control Mechanism: The addition of a small amount of acetic acid (often 1-2 equivalents) is the standard method to catalyze imine formation and maintain the appropriate pH when using reagents like STAB or NaBH₃CN.[4][15]
Q4: How do I monitor the reaction to know when it's complete?
Active monitoring prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times. Thin-Layer Chromatography (TLC) is the most common method.
-
TLC Setup: Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexane).
-
What to Look For:
-
Spot your starting material (4-Hydroxy-3-methylbenzaldehyde) in a separate lane as a reference.
-
As the reaction progresses, you should see the aldehyde spot diminish.
-
A new, more polar spot (lower Rf) corresponding to the this compound product will appear. The product amine will often "streak" on silica gel due to its basicity. Adding a small amount of triethylamine (1%) to your mobile phase can improve spot shape.
-
The reaction is complete when the starting aldehyde spot is no longer visible.
-
Troubleshooting Guide
Even with an optimized protocol, issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Caption: Decision tree for troubleshooting low yield.
Q1: My final yield is very low, but my starting material is gone. What happened?
This common issue points to two possibilities: formation of an unexpected side product or loss of the desired product during workup.[9]
-
Side Product Formation: The most likely culprit is the reduction of the starting aldehyde to 4-hydroxy-3-methylbenzyl alcohol.[1][16] This occurs if a non-selective reducing agent like NaBH₄ was used in a one-pot setting or if the reaction conditions were incorrect for a selective reagent.
-
Workup Issues: this compound is amphoteric (contains both a weakly acidic phenol and a basic amine). During an aqueous workup, its solubility is highly pH-dependent. If the aqueous layer is too acidic or too basic during extraction, the product may remain in the aqueous phase as a salt.
-
Solution: Carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the amine is in its freebase form and has lower water solubility.
-
Q2: My TLC/NMR shows evidence of a secondary amine. How do I prevent over-alkylation?
The primary amine product is often more nucleophilic than the ammonia you started with, allowing it to compete for reaction with the remaining aldehyde.[5]
-
Solution: The most effective strategy is based on Le Châtelier's principle. Use a large excess (5-10 equivalents) of your ammonia source (e.g., ammonium acetate).[4] This increases the probability of the aldehyde reacting with ammonia rather than your product, selectively driving the reaction toward the desired primary amine.
Q3: My reaction seems to stall. The aldehyde spot on the TLC plate diminishes but never disappears.
A stalled reaction typically indicates a problem with the first step: imine formation.[1]
-
Check pH: The pH may have drifted out of the optimal 5-7 range. Adding a catalytic amount of acetic acid can restart a stalled reaction.[15]
-
Water Removal: Imine formation is an equilibrium reaction that produces water.[1] While many modern protocols with STAB or NaBH₃CN do not require explicit water removal, for sluggish reactions, adding activated 3Å or 4Å molecular sieves can help drive the equilibrium toward the imine.[6][12]
-
Reagent Quality: Ensure your aldehyde is pure and not partially oxidized to the corresponding carboxylic acid.[17] Verify that your reducing agent has not been deactivated by improper storage (especially STAB, which is moisture-sensitive).[7]
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This method is favored for its operational simplicity and the use of a less toxic reducing agent.[8]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxy-3-methylbenzaldehyde (1.0 eq).
-
Reagents: Add ammonium acetate (5.0 eq) and dissolve the solids in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7][8]
-
Catalyst: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol B: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
This is a cost-effective method that avoids toxic cyanides but requires careful sequencing of reagent addition.[7][8]
-
Imine Formation: In a round-bottom flask, dissolve 4-Hydroxy-3-methylbenzaldehyde (1.0 eq) and a large excess of ammonium acetate (10 eq) in methanol (MeOH).[4] Stir at room temperature for 1-2 hours. Monitor imine formation via TLC.
-
Cooling: Once imine formation is judged to be complete (or at equilibrium), cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C. Caution: Vigorous hydrogen evolution will occur.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Workup: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extraction: Adjust the pH of the remaining aqueous slurry to ~8-9 with dilute NaOH. Extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Purification of this compound
The crude product often contains unreacted starting materials or side products that must be removed.[17]
Q: What is the best way to purify the final product?
A: Recrystallization is often the most effective method for obtaining high-purity material.
-
Solvent Selection: A mixed solvent system is often effective. A good starting point is a mixture of ethanol and water or ethyl acetate and hexane.
-
Procedure: a. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol) to create a saturated solution. b. If insoluble impurities are present, perform a hot gravity filtration.[17] c. Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes faintly and persistently cloudy. d. Add a few more drops of the "good" solvent to redissolve the cloudiness. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold solvent mixture, and dry under vacuum.
If recrystallization fails or is insufficient, column chromatography on silica gel is an alternative. Use a gradient elution, starting with a non-polar eluent (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity. Adding 1% triethylamine to the eluent can prevent the basic amine product from streaking on the acidic silica gel.[17]
References
-
Wikipedia. Reductive amination. [Link]
- Baxendale, I. R. (2010). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Myers, A.
-
PrepChem. Synthesis of 4-Hydroxybenzylamine. [Link]
-
ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Chemistry Steps. Reductive Amination. [Link]
- Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
-
Royal Society of Chemistry. Reductive Amination. [Link]
-
ResearchGate. Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. [Link]
-
Reddit. Question about reductive amination reaction procedure. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
-
Chemistry LibreTexts. 3.3.3: Synthesis of Amines. [Link]
-
Chemistry Shorts. (2023). Reductive Amination. [Link]
-
PubChem. 4-Hydroxy-3-methylbenzaldehyde. [Link]
- Emerson, W. S. (1948). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks.
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- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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Technical Support Center: Synthesis of 4-Hydroxy-3-methylbenzylamine
Welcome to the technical support resource for the synthesis of 4-Hydroxy-3-methylbenzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple protocols to explain the causality behind these issues, offering field-proven insights and validated troubleshooting strategies to ensure the integrity of your synthesis.
Introduction: The Synthetic Landscape
This compound is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, the most prevalent and scalable approach involves the reductive amination of 4-hydroxy-3-methylbenzaldehyde. However, challenges can arise both in the synthesis of the aldehyde precursor and during the critical amination step. This guide provides a focused, issue-driven framework to diagnose and resolve these problems.
Section 1: The Critical Step - Reductive Amination of 4-Hydroxy-3-methylbenzaldehyde
The conversion of 4-hydroxy-3-methylbenzaldehyde to the corresponding primary amine is the cornerstone of this synthesis. This transformation is typically achieved by forming an imine with an ammonia source, which is then reduced in situ.[1] While seemingly straightforward, this step is a frequent source of yield loss and impurity generation.
Caption: Main reaction pathway and key side reactions in reductive amination.
Troubleshooting Guide: Reductive Amination
Q: My final product is contaminated with significant amounts of 4-hydroxy-3-methylbenzyl alcohol. What went wrong?
A: This is a classic case of premature reduction. The reducing agent has reduced the starting aldehyde directly to an alcohol before it could form the imine intermediate.
-
Causality: This side reaction is favored when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) under conditions where imine formation is slow.[2] Aldehydes are generally more electrophilic and reactive towards hydrides than imines.
-
Preventative Measures:
-
Use a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal choices.[3] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated iminium ion, ensuring the reaction proceeds down the desired path.
-
Control the pH: Imine formation is catalyzed by mild acid (typically pH 4-6).[2] At this pH, the carbonyl is activated by protonation, but the amine nucleophile is not fully protonated and rendered unreactive. Running the reaction in this pH window maximizes the concentration of the imine intermediate for reduction.
-
Two-step procedure: Allow the aldehyde and ammonia source to stir for a period (e.g., 30-60 minutes) to allow for imine formation equilibrium before introducing the reducing agent.
-
Q: I'm observing a significant byproduct with approximately double the mass of my desired product. What is it and how do I stop it?
A: You are likely forming the secondary amine, bis(4-hydroxy-3-methylbenzyl)amine. This occurs when the primary amine product, being nucleophilic, attacks another molecule of the imine intermediate.
-
Causality: This is an over-alkylation reaction. The newly formed primary amine can be more nucleophilic than the ammonia source, leading to it competing for the imine intermediate. This is a common issue in reductive aminations.[2]
-
Preventative Measures:
-
Stoichiometry is Key: Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol or using ammonium acetate as both the ammonia source and pH buffer). This statistically favors the imine reacting with ammonia over the primary amine product. A procedure for a similar compound, 4-hydroxybenzylamine, uses ethanol saturated with ammonia to achieve a high yield.[4]
-
Slow Addition: If feasible, slowly adding the aldehyde to the mixture of the ammonia source and reducing agent can keep the concentration of the aldehyde and its corresponding imine low, minimizing the chance for the product amine to react with it.
-
Q: My reaction is very slow or stalls, leaving a large amount of unreacted aldehyde.
A: This points to an issue with imine formation, which is the rate-limiting step before the irreversible reduction.
-
Causality: The equilibrium between the aldehyde/ammonia and the imine/water may heavily favor the starting materials. This can be due to improper pH, steric hindrance, or the presence of excess water.
-
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to ensure the reaction medium is in the optimal 4-6 range. If the solution is too acidic, the ammonia will be protonated and non-nucleophilic. If too basic, the carbonyl will not be activated.
-
Remove Water: Incorporating a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine, increasing its concentration for the subsequent reduction.
-
Catalyst: Some reductive aminations benefit from a catalytic amount of a Lewis acid or a Brønsted acid. For this specific substrate, a small amount of sulfuric acid has been used in a similar synthesis with a Raney nickel catalyst.[4]
-
Section 2: Precursor Synthesis - The Reimer-Tiemann Reaction
Often, the starting 4-hydroxy-3-methylbenzaldehyde is synthesized from 2-methylphenol (o-cresol) via the Reimer-Tiemann reaction.[5][6] This formylation reaction, while effective, can introduce impurities that carry through to the final product if not properly addressed.
Caption: Formation of isomeric aldehydes in the Reimer-Tiemann reaction.
Troubleshooting Guide: Aldehyde Synthesis
Q: My crude aldehyde product is a difficult-to-separate mixture of isomers. How can I improve the selectivity and purify the desired para-product?
A: The Reimer-Tiemann reaction is notorious for producing a mixture of ortho and para isomers. The phenolic hydroxyl group directs the electrophilic dichlorocarbene to both positions.
-
Causality: The formation of the ortho-isomer, 2-hydroxy-3-methylbenzaldehyde, is a common side reaction.[7] The ratio of ortho to para isomers is influenced by factors like the counter-ion of the phenoxide, solvent, and temperature, though complete selectivity is rarely achieved.
-
Mitigation and Purification:
-
Reaction Conditions: While difficult to control completely, using aprotic, non-polar solvents can sometimes favor para substitution. However, for practical purposes, the focus should be on efficient purification.
-
Purification Protocol - Column Chromatography: This is the most effective method for separating the isomers, which have different polarities.[7]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient of 5-15% ethyl acetate in hexane is a good starting point. The para-isomer is typically less polar and will elute first. Monitor fractions by TLC.
-
-
Purification Protocol - Recrystallization: If the isomeric ratio is favorable, recrystallization can be effective.
-
Solvent System: A mixed solvent system like ethanol/water or toluene can be effective. Dissolve the crude product in a minimum amount of the hot "good" solvent (ethanol) and slowly add the "poor" solvent (water) until turbidity appears. Allow to cool slowly. The desired isomer should crystallize out, leaving the more soluble isomer in the mother liquor.
-
-
Q: My aldehyde product is contaminated with 4-hydroxy-3-methylbenzoic acid. How did this happen?
A: This indicates over-oxidation of the aldehyde group.
-
Causality: The aldehyde product is susceptible to oxidation to a carboxylic acid, especially if the reaction workup is performed under harsh, non-inert conditions or if the product is stored improperly for extended periods in the presence of air.[7] Certain impurities in the starting materials or reagents could also catalyze this oxidation.
-
Preventative Measures:
-
Inert Atmosphere: During workup and storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
-
Purification: The acidic nature of the carboxylic acid byproduct allows for a simple liquid-liquid extraction for its removal. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while the phenolic aldehyde remains in the organic layer. Subsequently, wash the organic layer with brine, dry with an anhydrous salt (e.g., Na₂SO₄), and concentrate.
-
Section 3: Challenges with Protecting Groups
In multi-step syntheses, it is sometimes necessary to protect the amine or the phenolic hydroxyl group. The choice, application, and removal of these groups can introduce their own set of side reactions.
Troubleshooting Guide: Protecting Groups
Q: I am using a Boc-protected version of the amine. What side reactions are possible during the acidic deprotection step?
A: The primary concern during the deprotection of a tert-butyloxycarbonyl (Boc) group with a strong acid like trifluoroacetic acid (TFA) is the generation of a reactive tert-butyl cation (t-Bu⁺).[8][9]
-
Causality: This highly stable carbocation is an aggressive electrophile and can alkylate nucleophilic sites on your molecule. The phenolic ring, particularly at the position ortho to the activating hydroxyl group, is susceptible to tert-butylation.
-
Preventative Measures:
-
Use Scavengers: Always include a scavenger in your deprotection cocktail to trap the t-butyl cation. Common and effective scavengers include triisopropylsilane (TIS), water, or anisole. A typical cocktail would be 95% TFA, 2.5% water, and 2.5% TIS.
-
Alternative Protecting Groups: If side reactions remain problematic, consider a protecting group that is removed under orthogonal conditions. The carboxybenzyl (Cbz) group, for example, is stable to acid but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C), which would not affect the rest of the molecule.[10]
-
Section 4: General FAQs
Q: What are the best analytical methods to identify these byproducts?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and for identifying the number of components in your crude mixture.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural information. For example, the aldehyde proton (~9.8 ppm) can be distinguished from the benzylic protons of the alcohol (~4.6 ppm) and the amine (~3.8 ppm). Isomers will show distinct aromatic splitting patterns.
-
Mass Spectrometry (LC-MS or GC-MS): Essential for confirming the molecular weights of your product and any impurities, which is particularly useful for identifying over-alkylation products or unexpected adducts.[6]
Q: Is it possible to synthesize this compound from 3-methylphenol via a nitration or nitrosation route?
A: Yes, this is a viable alternative pathway. The synthesis would involve the nitrosation of m-cresol to form 4-nitroso-3-methylphenol, followed by a reduction of the nitroso group to the amine.[11] This route avoids the use of chloroform and the generation of isomeric aldehydes but requires handling of nitroso compounds and a robust reduction step (e.g., catalytic hydrogenation). The choice of route often depends on available reagents, scale, and safety considerations.
References
-
Yulita, M., & Zulfikar, M. A. (2018). Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. IOP Conference Series: Materials Science and Engineering, 349, 012036. [Link]
-
PrepChem. (n.d.). Synthesis of 4-Hydroxybenzylamine. Retrieved from [Link]
-
Zega, A., et al. (2018). Synthesis and antibacterial activity test of 3-(3-(4-hydroxy-3-methylphenyl)akriloil) coumarin compounds. ResearchGate. [Link]
- Google Patents. (2007). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- Google Patents. (2024). US12024483B2 - Synthesis method of hydroxybenzylamine.
-
Rosli, H., et al. (2013). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
- Google Patents. (2021). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Google Patents. (2014).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Moody, C. J., & O'Sullivan, A. C. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(12), 2215–2222. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
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Technical Support Center: Purification of 4-Hydroxy-3-methylbenzylamine
Welcome to the technical support guide for 4-Hydroxy-3-methylbenzylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable intermediate. As researchers and drug development professionals, achieving high purity is paramount, yet the unique chemical nature of this compound presents specific challenges. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Introduction: The Purification Challenge
This compound is an amphoteric molecule, possessing both a basic primary amine and an acidic phenolic hydroxyl group. This duality, combined with its susceptibility to oxidation, makes its purification non-trivial. Common issues include product loss, persistent colored impurities, and difficulties with standard purification techniques like chromatography and crystallization. This guide will address these challenges head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Your impurity profile is intrinsically linked to your synthetic route. However, some common culprits appear frequently.
| Impurity | Likely Origin | Removal Strategy |
| 4-Hydroxy-3-methylbenzaldehyde | Unreacted starting material from reductive amination. | Acid-base extraction, Column chromatography. |
| o-Cresol | Unreacted starting material if using a formylation route like the Reimer-Tiemann reaction.[1][2] | Acid-base extraction (wash with base to remove the acidic phenol). |
| Dimerized/Polymeric Species | Condensation of the benzylamine with itself or starting aldehyde; oxidation.[3] | Recrystallization with charcoal treatment, Column chromatography. |
| 4-Hydroxy-3-methylbenzoic acid | Over-oxidation of the starting aldehyde or the product's phenolic group.[1] | Acid-base extraction (wash with mild base to remove the carboxylic acid). |
| Isomeric Impurities | Side-reactions during synthesis (e.g., formation of 2-hydroxy-3-methylbenzylamine). | Careful column chromatography or fractional crystallization. |
Q2: My crude or even purified this compound has a distinct yellow or brownish tint. What causes this and how can I fix it?
A2: The coloration is almost always due to oxidation. Phenols and benzylamines are both susceptible to air oxidation, which can be accelerated by light, heat, or trace metal impurities.[3][4] This process forms highly colored quinone-type structures and polymeric byproducts. To remove the color, a recrystallization step with a small amount of activated charcoal is highly effective. The charcoal adsorbs these larger, colored molecules.[1] However, use charcoal sparingly as it can also adsorb your desired product, leading to yield loss.
Q3: What is the single best approach for purifying this compound?
A3: There is no one-size-fits-all answer, but a multi-step approach is often best. A highly effective sequence is:
-
Acid-Base Extraction: This is an excellent first-pass purification to remove non-basic and strongly acidic impurities. It leverages the basicity of the amine to selectively move it between aqueous and organic phases.[5][6]
-
Recrystallization: For solid products, this is a powerful technique for removing closely related impurities and residual color (with charcoal).
-
Column Chromatography: This is reserved for when high-purity material is essential and other methods fail to separate stubborn impurities, such as isomers.
Q4: How should I store the purified this compound to prevent degradation?
A4: To ensure long-term stability, you must protect the compound from oxygen and light.
-
Short-term: Store in a tightly sealed amber vial in a freezer (-20°C).
-
Long-term: For maximum stability, convert the free base to its hydrochloride salt, which is generally a more stable, crystalline solid.[3][7] Store the salt under an inert atmosphere (nitrogen or argon) in the dark at low temperatures.
Troubleshooting Guide
Issue 1: Column Chromatography Failures
Q: My compound is streaking severely down my silica gel column, resulting in poor separation and low recovery. What is happening?
A: This is the most common problem when chromatographing amines on standard silica gel. The issue stems from a strong acid-base interaction between the basic amine group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica. This causes some of your compound to bind irreversibly, leading to tailing, band-spreading, and yield loss.[4][8]
Solutions:
-
Mobile Phase Modification (Recommended):
-
Mechanism: By adding a small amount of a competing base to your eluent, you effectively "neutralize" the acidic sites on the silica, allowing your compound to elute cleanly.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate). You will observe a dramatic improvement in peak shape.[8]
-
-
Switch the Stationary Phase:
-
Basic Alumina: Using basic alumina instead of silica gel completely avoids the acidic interaction problem.[8] However, be aware that alumina can have different selectivity than silica.
-
Reverse-Phase Chromatography (C18): This is another excellent alternative if normal-phase is problematic. Elute with a polar solvent system like Methanol/Water or Acetonitrile/Water.
-
The following diagram illustrates the problematic interaction and the solution.
Caption: Amine-Silica Interaction and Mitigation Strategy.
Issue 2: Recrystallization Problems
Q: I'm trying to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" happens when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] The resulting liquid phase is immiscible with the solvent and fails to form an ordered crystal lattice upon cooling.
Solutions:
-
Add More "Good" Solvent: If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which your compound is more soluble (the "good" solvent, like ethanol) to the hot mixture until the oil dissolves completely. Then, proceed with cooling.[1]
-
Slow Down Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling; slow cooling gives molecules time to align into crystals.
-
Change the Solvent System: Choose a solvent or solvent pair with a lower boiling point. For this compound, systems like Ethyl Acetate/Hexane or Toluene can be effective.
Q: My solution is clear and cool, but no crystals are forming. How can I induce crystallization?
A: This usually means your solution is not sufficiently saturated or it is in a stable supersaturated state.
Solutions:
-
Add a Seed Crystal: Introduce a tiny, pure crystal of the product. This provides a nucleation site for crystal growth to begin.[1]
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can act as nucleation points.[1]
-
Reduce Solvent Volume: Gently warm the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to increase the concentration. Then, allow it to cool again.[1]
-
Cool Further: Place the flask in a colder bath (e.g., dry ice/acetone) if the compound's solubility allows, but do this slowly to avoid crashing out impurities.
Issue 3: Low Yield from Acid-Base Extraction
Q: I performed an acid-base extraction to purify my compound, but my final yield was extremely low. Where could my product have gone?
A: While powerful, acid-base extraction has several pitfalls that can lead to product loss.
Potential Causes & Solutions:
-
Incomplete pH Adjustment: The most common error. When acidifying the basic aqueous layer to recover your product, you must ensure the pH is sufficiently acidic to fully protonate the phenol and precipitate the amine salt (or when basifying to recover the free base). Use pH paper or a meter to check! A target pH of ~5-6 is often needed to crash out the amine from an acidic solution.
-
Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your product at the interface.
-
Solution: Break the emulsion by adding a small amount of brine (saturated NaCl solution) or by gently swirling the separatory funnel instead of shaking vigorously.
-
-
Product Solubility: this compound hydrochloride (the salt form) may have some solubility in water.[5]
-
Solution: After acidifying the aqueous layer, cool it in an ice bath to minimize solubility before filtering. If a significant amount of product remains in the aqueous filtrate, you may need to perform a back-extraction into an organic solvent like ethyl acetate.
-
Workflow for Acid-Base Purification
The following workflow outlines a robust acid-base extraction protocol.
Caption: Workflow for Purifying this compound via Acid-Base Extraction.
Detailed Experimental Protocols
Protocol 1: High-Recovery Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Extract the organic layer two more times with 1 M HCl to ensure complete recovery. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >10 (confirm with pH paper). A precipitate of the free amine may form.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract three times with a fresh portion of ethyl acetate or DCM.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified free base.
Protocol 2: Recrystallization with Charcoal Treatment
This method is ideal for removing colored impurities and enhancing purity after an initial extraction.
-
Solvent Selection: Choose a suitable solvent system. Ethanol/water or ethyl acetate/hexane are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot primary solvent (e.g., ethanol) required to achieve dissolution.
-
Charcoal Addition: Add a very small amount of activated charcoal (e.g., 1-2% of the solute mass) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Add the hot anti-solvent (e.g., water) dropwise to the hot filtrate until it becomes faintly cloudy. Add a few more drops of the primary solvent to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent mixture, and dry under vacuum.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]
-
Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. [Link]
-
Reddit. (2022). Amine workup : r/Chempros. [Link]
-
University of Waterloo Confluence. (n.d.). What is an Acid and Base Extraction?. [Link]
-
Reddit. (2022). How to purify Benzylamine? : r/OrganicChemistry. [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. [Link]
-
ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
- Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
-
ACS Publications. (2022). Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. [Link]
-
Malaysian Journal of Analytical Sciences. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
PrepChem.com. (2023). Synthesis of 4-Hydroxybenzylamine. [Link]
- Google Patents. (2007). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. [Link]
- Google Patents. (2021). US12024483B2 - Synthesis method of hydroxybenzylamine.
- Google Patents. (1996). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
-
ResearchGate. (2018). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. [Link]
-
National Institutes of Health. (2016). Crystal structure of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol monosolvate. [Link]
-
PubMed. (1996). Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate. [Link]
-
Royal Society of Chemistry. (2014). Analytical Methods. [Link]
-
Royal Society of Chemistry. (1949). 210. The preparation of benzylamines from benzyl halides and hexamethylenetetramine. [Link]
-
ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methylbenzonitrile. [Link]
-
PubChem. (n.d.). 4-Methylbenzylamine. [Link]
-
PubChem. (n.d.). CID 139085524. [Link]
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improving yield and purity of 4-Hydroxy-3-methylbenzylamine
Welcome to the technical support center for the synthesis and purification of 4-Hydroxy-3-methylbenzylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction outcomes. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance both the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and scalable method is the reductive amination of 4-Hydroxy-3-methylbenzaldehyde. This is a robust, often one-pot reaction that converts a carbonyl group into an amine via an intermediate imine.[1] The process involves the reaction of the starting aldehyde with an amine source (typically ammonia) to form a Schiff base (imine), which is then reduced in situ to the desired primary amine. This method is favored for its efficiency and the availability of various selective reducing agents.[2]
Q2: My final product is a brownish or pinkish solid instead of the expected white or off-white color. What causes this discoloration?
This discoloration is almost always due to air oxidation . Both the phenolic hydroxyl group and the benzylamine moiety are susceptible to oxidation, which can form highly colored quinone-like impurities. This process can be accelerated by exposure to light, heat, or trace metal impurities. To prevent this, it is crucial to handle the purified product under an inert atmosphere (like nitrogen or argon), store it in a cool, dark place, and consider converting it to a more stable salt form for long-term storage.[3]
Q3: What are the primary impurities I should expect, and how can I detect them?
The impurity profile depends on the reaction's completeness and workup procedure. The most common impurities can be monitored and identified using Thin Layer Chromatography (TLC).
| Impurity Name | Structure | Typical Cause | TLC Identification (vs. Product) |
| 4-Hydroxy-3-methylbenzaldehyde | Aldehyde | Incomplete reaction or inefficient reduction. | Less polar than the product. Will have a higher Rf value. Stains with KMnO₄. |
| Bis(4-hydroxy-3-methylbenzyl)amine | Secondary Amine | The product amine attacks another imine intermediate. Favored by a high concentration of the imine. | Polarity is similar to the product, can be difficult to separate. May appear as a close spot on TLC. |
| Oxidation Byproducts | Quinone-type structures | Exposure to air during reaction, workup, or storage. | Often appear as colored streaks or baseline material on the TLC plate. |
| Imine Intermediate | Imine | Incomplete reduction. | Generally unstable and may hydrolyze back to the aldehyde on the silica plate. |
Troubleshooting Guide: Synthesis via Reductive Amination
This section addresses specific issues encountered during the synthesis of this compound from 4-Hydroxy-3-methylbenzaldehyde.
Core Reaction: Reductive Amination Workflow
The general workflow involves the formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction.
-
Expert Recommendation:
-
Control Stoichiometry: This side reaction is most prevalent when the concentration of the primary amine product becomes high relative to the ammonia source. Use a large excess of the ammonia source (5-10 equivalents) to ensure the imine intermediate is more likely to react with ammonia than with the product amine.
-
Slow Addition of Reductant: Adding the reducing agent slowly over time keeps the concentration of the newly formed primary amine low at any given moment, minimizing its chance to react as a nucleophile.
-
Troubleshooting Guide: Purification
Even with an optimized reaction, purification is essential to achieve high purity.
Purification Workflow Overview
A multi-step approach is often necessary to remove different types of impurities.
Problem 3: My Compound Streaks Badly on a Silica Gel Column
Question: I'm trying to run a column to separate my product from the secondary amine impurity, but the product just smears down the column in a long tail.
Answer: This is a classic problem when purifying amines on standard silica gel. The amine's basic lone pair interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and inefficient separation. [4]
-
Expert Recommendation:
-
Neutralize the Silica: Before running the column, flush the packed silica gel with your starting eluent containing a small amount of a volatile base. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent system (e.g., Dichloromethane/Methanol) is highly effective. The TEA will occupy the acidic sites on the silica, allowing your product to elute cleanly.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, which has fewer acidic sites.
-
Problem 4: My Compound "Oils Out" During Recrystallization
Question: I've tried to recrystallize my purified free base, but it separates as an oil instead of forming crystals. How can I induce crystallization?
Answer: "Oiling out" occurs when the solute is too soluble in the hot solvent or when the solution becomes supersaturated before crystallization can begin. [4]
-
Expert Recommendation:
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling provides time for an ordered crystal lattice to form.
-
Induce Nucleation: If no crystals form, try scratching the inside of the flask at the solvent's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. [4]Adding a single, pure "seed crystal" from a previous batch can also initiate crystallization.
-
Convert to a Salt: This is often the most reliable solution. The ionic nature of a salt, such as the hydrochloride salt, dramatically increases its crystallinity. Dissolve your free base in a minimal amount of a solvent like isopropanol or ethanol. Then, slowly add a solution of HCl in ether or isopropanol dropwise until the solution is acidic. The hydrochloride salt will often precipitate as a clean, white, crystalline solid. [5][6]This salt can then be easily collected by filtration and recrystallized if necessary.
-
Experimental Protocols
Protocol 1: Synthesis by Reductive Amination
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxy-3-methylbenzaldehyde (1.0 eq).
-
Imine Formation: Add methanol (10 mL per gram of aldehyde) followed by ammonium acetate (3.0 eq). Stir the mixture at room temperature for 1 hour. A weak acid like glacial acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Reduction: Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., 9:1 DCM:Methanol).
-
Workup:
-
Carefully add 1M HCl to the flask to quench excess NaBH₃CN.
-
Remove the methanol under reduced pressure.
-
Add water and adjust the pH to >11 with 3M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification via HCl Salt Formation
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of isopropanol.
-
Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed and the solution is acidic to pH paper.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Filtration: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified this compound hydrochloride salt under vacuum to yield a stable, crystalline solid.
References
-
Reddit User Discussion on Benzylamine Purification. (2024). r/OrganicChemistry. [Link]
- De Benneville, P. L. (1961). Preparation of benzylamine. U.S.
-
PrepChem. (n.d.). Synthesis of 4-Hydroxybenzylamine. [Link]
-
Wang, Y., et al. (n.d.). Study on Purification Technology of Benzylamine from Fermentation Broth. Beijing Institute of Technology. [Link]
- Li, J., et al. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination [Video]. YouTube. [Link]
-
Asiri, A. M., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. [Link]
- Li, G., et al. (2022). Synthesis method of hydroxybenzylamine. U.S.
-
de Vries, J. G. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
stability issues and degradation of 4-Hydroxy-3-methylbenzylamine
Welcome to the comprehensive technical support guide for 4-Hydroxy-3-methylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and prevent the degradation of this valuable compound. Drawing upon established principles of organic chemistry and data from analogous structures, this guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a substituted phenolic benzylamine, a chemical structure that, while useful, is susceptible to degradation through several pathways. The presence of both a phenolic hydroxyl group and a benzylic primary amine on the same aromatic ring makes the molecule particularly vulnerable to oxidation. Understanding these inherent instabilities is the first step toward mitigating them.
This guide will delve into the likely degradation mechanisms, provide actionable protocols to minimize compound loss, and offer troubleshooting advice for common issues encountered during its handling, storage, and use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellow or brownish color. What is happening?
A1: The discoloration of your this compound solution is a common indicator of oxidative degradation. Phenolic compounds are known to oxidize in the presence of air, a process that can be accelerated by light and elevated temperatures.[1] The initial oxidation product is likely a quinone-methide intermediate, which can then undergo further reactions to form colored polymeric materials. The primary amine group can also be oxidized.[2] To prevent this, it is crucial to handle the compound under an inert atmosphere and protect it from light.
Q2: I am observing a loss of potency or inconsistent results in my assays using this compound. Could this be related to degradation?
A2: Yes, a loss of potency is a direct consequence of the degradation of the active compound. The primary degradation pathways, such as oxidation of the benzylamine to an imine and then to 4-hydroxy-3-methylbenzaldehyde, or oxidation of the phenolic group, will result in a lower concentration of the desired molecule.[3][4][5] It is essential to use freshly prepared solutions and to have a validated analytical method, such as HPLC, to confirm the purity and concentration of your stock solutions before use.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3: For solid this compound, we recommend storage at 2-8°C in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen).[6] For solutions, it is best to prepare them fresh for each experiment. If storage is necessary, solutions should be stored at 2-8°C in the dark, and for no longer than 24 hours.[7] The choice of solvent can also impact stability; protic solvents may participate in degradation pathways, so aprotic solvents should be considered if compatible with your experimental design.
Q4: How can I handle this compound to minimize exposure to air?
A4: Due to its air-sensitive nature, this compound should be handled using standard air-sensitive techniques.[6][8][9] This includes the use of a glove box or a Schlenk line.[8][9] If these are not available, work quickly and efficiently, and consider using septa-sealed vials and syringes to transfer solutions. Blanketing the vial with an inert gas before and after withdrawing the compound can also significantly reduce exposure to oxygen.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solid compound has discolored (yellow to brown) | 1. Oxidation due to improper storage.[1] 2. Exposure to light. | 1. Discard the discolored compound as its purity is compromised. 2. Ensure future batches are stored at 2-8°C under an inert atmosphere and protected from light.[6] |
| Appearance of a new peak in HPLC analysis of a stored solution | 1. Degradation of the compound. 2. Oxidation to 4-hydroxy-3-methylbenzaldehyde or imine formation.[3][4] | 1. Characterize the new peak using LC-MS to identify the degradation product. 2. Prepare fresh solutions for each experiment. 3. If solution storage is unavoidable, perform a short-term stability study to determine the acceptable storage duration under your specific conditions. |
| Inconsistent biological/chemical assay results | 1. Variable concentration of the active compound due to degradation. | 1. Implement a routine quality control check of your this compound stock solution using a validated HPLC method before each experiment. 2. Always use freshly prepared dilutions for your assays. |
| Precipitate forms in a stored solution | 1. Formation of insoluble degradation products (e.g., polymers). 2. Reaction with atmospheric CO2 to form a carbonate salt.[2] | 1. Do not use the solution. 2. Prepare fresh solutions and handle under an inert atmosphere to prevent CO2 exposure. |
Proposed Degradation Pathways
Based on the chemical functionalities of this compound, two primary degradation pathways are proposed:
-
Oxidation of the Benzylamine Moiety: The primary benzylic amine is susceptible to oxidation, initially forming an imine. This imine can then be hydrolyzed to the corresponding aldehyde, 4-hydroxy-3-methylbenzaldehyde, and ammonia.[3][4][5][10]
-
Oxidation of the Phenolic Ring: The electron-rich phenolic ring is prone to oxidation, especially in the presence of oxygen, light, and trace metal ions. This can lead to the formation of quinone-type structures, which are often colored and can further polymerize.[1]
Experimental Protocols
Protocol 1: Handling and Storage of Solid this compound
-
Receipt and Inspection: Upon receipt, inspect the container for any signs of damage or discoloration of the compound.
-
Inert Atmosphere Storage: Immediately transfer the vial into a desiccator or a glove box flushed with an inert gas (argon or nitrogen).
-
Refrigeration: Store the container at 2-8°C in a dark location.
-
Dispensing: When weighing the solid, perform this action under a blanket of inert gas or inside a glove box to minimize exposure to air and moisture.[8][9]
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
-
Solvent Selection: Use high-purity, degassed solvents. If possible, use a solvent from a freshly opened bottle or one that has been stored under an inert atmosphere.
-
Preparation: Prepare the stock solution by dissolving the solid compound in the chosen solvent under an inert atmosphere.
-
Storage: If immediate use is not possible, store the solution in a tightly sealed amber vial at 2-8°C for no more than 24 hours. Before use, visually inspect for any signs of precipitation or discoloration.
-
Quality Control: It is highly recommended to analyze the freshly prepared stock solution and any stored solutions by HPLC to confirm concentration and purity before use in critical experiments.
Protocol 3: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound.[7][11]
-
Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Dissolve in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period (e.g., 24 hours).
-
Analyze the solution and compare it to a control sample kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 4).
Protocol 4: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that should be optimized for your specific instrumentation and to achieve the best separation of potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
References
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (MDPI) [Link]
-
The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. (SciELO) [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (Research Journal of Pharmacy and Technology) [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (BYJU'S) [Link]
-
Photodegradation performances of various photocatalysts to phenolic... (ResearchGate) [Link]
-
Degradation of benzylamines during chlorination and chloramination. (RSC Publishing) [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (PubMed Central) [Link]
-
Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. (MDPI) [Link]
-
Acid hydrolysis of benzamides in <60 wt% H2SO4. (ResearchGate) [Link]
-
the manipulation of air.sensitive compounds. (Neilson Lab) [Link]
-
Separations of benzylamine, thiourea, benzoic acid and biphthalate by... (ResearchGate) [Link]
-
A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. (ResearchGate) [Link]
-
Bizzare observation about benzylamines- explanation? (Sciencemadness Discussion Board) [Link]
-
Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. (PubMed) [Link]
- Process for the production of benzylamine and dibenzylamine.
-
Benzylamine. (Wikipedia) [Link]
-
Thermal Reactions of Malic Acid Benzylamine Salts. (researchmap) [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (ResearchGate) [Link]
-
4-Hydroxybenzylamine. (PubChem) [Link]
-
Hydrolysis of Amide under acidic and Basic Conditions. (YouTube) [Link]
-
Investigation of the degradation of cresols in the treatments with ozone. (ResearchGate) [Link]
-
Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. (ResearchGate) [Link]
-
Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO2 Based on Fullerenes Derivatives and TiO2. (MDPI) [Link]
-
Amide Hydrolysis Using Acid Or Base. (Master Organic Chemistry) [Link]
-
A-study-of-the-photodegradation-of-benzydamine-in-pharmaceutical-formulations-using-HPLC-with-diode-array-detection.pdf. (ResearchGate) [Link]
-
Degradation of benzylamines during chlorination and chloramination. (Request PDF) [Link]
-
Cresol. (Wikipedia) [Link]
-
4-Hydroxybenzylamine (HMDB0032578). (Human Metabolome Database) [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. (Aidic) [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (Wipf Group - University of Pittsburgh) [Link]
-
Hints for Handling Air-Sensitive Materials. (Fauske & Associates) [Link]
-
Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]
-
Oxidation of phenol and cresol by electrochemical advanced oxidation method in homogeneous medium : application to treatment of a real effluent of aeronautical industry. (ResearchGate) [Link]
-
Separation of Benzylamine and Benzamide mixture. (Reddit) [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (Hilaris Publisher) [Link]
-
Investigation of the Degradation of Cresols in the Treatments With Ozone. (PubMed) [Link]
-
Bizzare observation about benzylamines- explanation? (Sciencemadness Discussion Board) [Link]
-
-
ANALYTICAL METHODS. (Agency for Toxic Substances and Disease Registry) [Link]
-
- Substituted benzylamines and their use for the treatment of depression.
-
Handling air-sensitive reagents AL-134. (MIT) [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (SGS) [Link]
-
A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. (MDPI) [Link]
-
Benzylamine. (PubChem) [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
Sources
- 1. Cresol - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of 4-Hydroxy-3-methylbenzylamine
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are successful, reproducible, and efficient.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section directly addresses specific issues that may arise during the synthesis of this compound, particularly via the reductive amination of 4-hydroxy-3-methylbenzaldehyde.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge and can stem from several factors throughout the synthetic process. Let's break down the likely culprits and their solutions.
Causality & Solutions:
-
Incomplete Imine Formation: The initial condensation of 4-hydroxy-3-methylbenzaldehyde with an amine source (e.g., ammonia or an ammonium salt) to form the imine intermediate is a reversible equilibrium.[1] If water is not effectively removed or the pH is not optimal, the equilibrium will favor the starting materials.
-
Solution: Conduct the reaction under conditions that remove water, such as using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate. For the pH, a weakly acidic condition (pH 4-5) is often ideal to catalyze imine formation without protonating the amine nucleophile into a non-reactive ammonium salt.[2]
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical.
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to 4-hydroxy-3-methylbenzyl alcohol.[4] Over-alkylation, leading to the formation of tertiary amines, can also occur, though it is less common with ammonia as the amine source.[4]
-
Solution: Using a milder reducing agent like NaBH(OAc)₃ can minimize the reduction of the aldehyde.[3] To avoid over-alkylation, use a controlled stoichiometry of the starting materials.
-
-
Product Loss During Workup and Purification: The product, being an amine, can be lost during aqueous extractions if the pH is not carefully controlled.
-
Solution: During workup, ensure the aqueous layer is made basic (pH > 10) before extracting the amine product into an organic solvent. This deprotonates the ammonium salt and increases its solubility in the organic phase.
-
Experimental Protocol: Optimized Reductive Amination
-
Dissolve 4-hydroxy-3-methylbenzaldehyde and an excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and adjust the pH to >10 with NaOH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 2: I'm observing significant impurity peaks in my crude product's analytical data (TLC, LC-MS, NMR). How can I identify and minimize these impurities?
Answer:
Impurity profiling is key to a successful synthesis. Let's identify common impurities and strategize their removal.
Common Impurities and Mitigation Strategies:
| Impurity | Identification | Formation Mechanism | Mitigation Strategy |
| 4-hydroxy-3-methylbenzaldehyde (starting material) | Spot on TLC with different Rf; characteristic aldehyde peak in ¹H NMR (~9.8 ppm).[5] | Incomplete reaction. | Increase reaction time, use a slight excess of the amine and reducing agent. |
| 4-hydroxy-3-methylbenzyl alcohol | Different Rf on TLC; characteristic benzylic alcohol peaks in ¹H NMR (~4.6 ppm). | Reduction of the starting aldehyde. | Use a more selective reducing agent like NaBH(OAc)₃.[3] Add the reducing agent at a lower temperature. |
| Over-alkylated products (di- or tri-substituted amines) | Higher molecular weight peaks in MS. | Reaction of the product amine with the imine intermediate.[4] | Use a larger excess of the amine source (ammonia). |
| Colored polymeric byproducts | Persistent color in the final product. | Can form during synthesis, especially at elevated temperatures.[6] | Use activated carbon (charcoal) treatment during workup. Purify via column chromatography. |
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes, with a small percentage (1-2%) of triethylamine to prevent streaking of the amine product on the acidic silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane.
-
Elution: Start with a low polarity eluent to remove non-polar impurities, then gradually increase the polarity to elute the product.
Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common frustration in purification. It occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is too supersaturated.[6]
Troubleshooting Recrystallization:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystal lattice formation.[6]
-
Solvent System Adjustment:
-
If using a single solvent, try a different solvent with a lower boiling point.
-
In a mixed solvent system (e.g., ethanol/water), add more of the "good" solvent (the one the compound is more soluble in) to reduce supersaturation before cooling.[6]
-
-
Induce Crystallization:
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic pathways:
-
Reductive Amination of 4-hydroxy-3-methylbenzaldehyde: This is the most common and direct method, involving the reaction of the aldehyde with an amine source in the presence of a reducing agent.[7]
-
Reduction of 4-hydroxy-3-methylbenzonitrile: This route involves the synthesis of the benzonitrile from precursors like 4-hydroxy-3-methylbenzaldehyde or vanillin, followed by reduction of the nitrile group to an amine using reagents like LiAlH₄ or catalytic hydrogenation.[8][9]
Q2: What are the critical safety precautions for this synthesis?
-
Sodium Cyanoborohydride: This reagent can release toxic hydrogen cyanide gas upon contact with strong acids.[1] Always handle it in a well-ventilated fume hood and quench the reaction carefully.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
-
General Precautions: Always wear safety glasses, gloves, and a lab coat.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To assess purity and compare with the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range indicates high purity.
Q4: Can I use other reducing agents besides NaBH₃CN or NaBH(OAc)₃?
While other reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni) can be used, they may be less selective.[2][10] NaBH₄ can also reduce the starting aldehyde, while catalytic hydrogenation might require more specialized equipment (e.g., a pressure vessel).[2][10]
Visualizing the Process
To aid in understanding the synthesis and troubleshooting logic, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D. (2026). Google Search Result.
- Reductive amin
- Synthesis of 4-Hydroxybenzylamine.PrepChem.com.
- Identifying and removing impurities from 4-Hydroxy-3-methylbenzaldehyde.Benchchem.
- Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.Google Search Result.
- Synthesis routes of 4-Hydroxybenzylamine.Benchchem.
- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.ACS Omega.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.Frontiers.
- Reductive Amination, and How It Works.Master Organic Chemistry.
- 4-Hydroxy-3-methylbenzaldehyde.PubChem.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. prepchem.com [prepchem.com]
preventing byproduct formation in 4-Hydroxy-3-methylbenzylamine reactions
A Guide to Preventing Byproduct Formation in Synthetic Reactions
Welcome to the Technical Support Center for 4-Hydroxy-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered when using this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.
Introduction: The Challenge of Reactivity
This compound is a valuable building block, incorporating both a nucleophilic primary amine and a reactive phenolic hydroxyl group. This bifunctionality, while synthetically useful, presents a primary challenge: controlling chemoselectivity. Unwanted side reactions, primarily competitive alkylation/acylation and oxidation, can lead to complex product mixtures, reducing the yield of the desired compound and complicating purification. This guide provides a structured approach to understanding and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning a dark color (brown, purple, or black). What is happening and how can I prevent it?
A1: Cause: Oxidation.
The discoloration you are observing is a classic sign of oxidation. The phenol group in this compound is susceptible to oxidation, especially in the presence of air (oxygen), trace metal impurities, or under basic conditions. This process can form highly colored byproducts, including quinone methides, which can further react to form oligomers and polymers.[1][2]
Troubleshooting & Prevention:
-
Inert Atmosphere: The most effective preventative measure is to conduct your reaction under an inert atmosphere. Before adding reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Deoxygenated Solvents: Use solvents that have been freshly deoxygenated. This can be achieved by sparging with an inert gas for 15-30 minutes prior to use.
-
Control of pH: Avoid strongly basic conditions if possible, as this can deprotonate the phenol and increase its susceptibility to oxidation. If a base is required, consider using a milder, non-nucleophilic base and adding it at a low temperature.
-
Antioxidants: In some cases, adding a small amount of an antioxidant, such as ascorbic acid, can help to suppress oxidation. However, you must first verify that the antioxidant is compatible with your desired reaction.
Q2: I am trying to perform an N-alkylation (or N-acylation) on this compound, but I am getting a mixture of N- and O-substituted products. How can I improve the N-selectivity?
A2: Cause: Competitive Nucleophilicity.
Both the primary amine and the phenolic hydroxyl group are nucleophilic and can react with electrophiles like alkyl halides or acyl chlorides. The nitrogen of the amine is generally more nucleophilic than the phenolic oxygen in its protonated state.[3] However, reaction conditions can significantly influence the relative reactivity, leading to mixtures of N- and O-functionalized byproducts.
Troubleshooting & Prevention:
There are two primary strategies to achieve selective N-functionalization:
-
Kinetic Control without Protecting Groups: This approach relies on the inherent difference in nucleophilicity.
-
pH Control: In slightly acidic to neutral conditions, the amine is more nucleophilic. Avoid basic conditions which deprotonate the phenol, creating a highly nucleophilic phenoxide ion that favors O-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can be effective.
-
Nature of the Electrophile: Highly reactive electrophiles may exhibit less selectivity.
-
-
Orthogonal Protecting Group Strategy: This is the most robust method for ensuring N-selectivity. The strategy involves temporarily blocking one functional group to allow the other to react selectively.[4][5]
-
Selective O-Protection: You can protect the phenolic hydroxyl group first, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether. After N-functionalization, the protecting group can be selectively removed.
-
Selective N-Protection: A more common and often more direct approach for subsequent O-functionalization is to first protect the amine.
-
Troubleshooting Guides & Detailed Protocols
Issue 1: Predominant O-Alkylation Instead of Desired N-Alkylation
This is a common issue when reacting this compound with alkyl halides under basic conditions. The base deprotonates the more acidic phenol, creating a potent phenoxide nucleophile.
A decision tree for addressing O- vs. N-alkylation.
This two-step, one-pot procedure avoids the issue of competing nucleophiles by transforming the amine's reactivity profile. It is a highly reliable method for obtaining secondary amines.[6][7]
Step 1: Imine Formation
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or ethanol.
-
If the reaction is sluggish, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.[8]
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the imine intermediate.
Step 2: Reduction
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions.[9][10] NaBH₃CN is often preferred as it is more selective for the imine over the carbonyl group.
-
Allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Quench the reaction carefully with water, and then perform a standard aqueous work-up.
| Method | Typical N-Selectivity | Key Advantages |
| Direct Alkylation (unoptimized) | 20-80% | One step |
| Reductive Amination | >95% | High selectivity, mild conditions |
Comparison of direct alkylation and reductive amination for N-alkylation.
Issue 2: Formation of Colored Polymeric Byproducts
As discussed in the FAQs, this is due to oxidation. The following protocol provides a robust method for N-acylation while minimizing oxidative side reactions.
Sources
- 1. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Scale-Up of 4-Hydroxy-3-methylbenzylamine Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-Hydroxy-3-methylbenzylamine. This document is tailored for researchers, chemists, and process development professionals to address the multifaceted challenges encountered when transitioning this synthesis from the laboratory bench to pilot and industrial-scale production. Our focus is on providing practical, evidence-based solutions to common problems, thereby enabling robust, scalable, and efficient manufacturing processes.
Overview of Synthetic Strategies and Core Challenges
The industrial production of this compound predominantly relies on the reductive amination of 4-Hydroxy-3-methylbenzaldehyde. This method is favored for its atom economy and relatively straightforward reaction pathway. Alternative routes, such as the reduction of the corresponding oxime, are also employed, particularly when specific impurity profiles are desired.
The primary challenges in scaling up production are not unique to this molecule but are amplified by its specific functional groups—the phenolic hydroxyl and the primary amine. These challenges include:
-
Reaction Control and Selectivity: Preventing the formation of secondary and tertiary amines.
-
Impurity Profile Management: Controlling starting material impurities and reaction byproducts.
-
Process Efficiency and Yield: Overcoming equilibrium limitations and ensuring complete conversion.
-
Product Isolation and Purification: Developing scalable and efficient purification strategies for a polar, potentially temperature-sensitive molecule.
-
Safety and Handling: Managing the risks associated with reagents, high-pressure hydrogenations, and the product itself.
This guide will address these core areas in a practical question-and-answer format, providing not just solutions but the scientific rationale behind them.
Troubleshooting Guide: Reaction and Process Optimization
This section is designed to provide direct answers to specific issues that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs) - Reaction Kinetics and Yield
Q1: My reductive amination of 4-hydroxy-3-methylbenzaldehyde is stalling, leading to low yields and significant unreacted aldehyde. What are the likely causes?
A1: Incomplete conversion in a reductive amination at scale is a common issue often stemming from several factors:
-
Inefficient Imine Formation: The initial condensation of the aldehyde with ammonia to form the imine is a reversible, equilibrium-driven reaction that produces water. On a larger scale, inefficient removal of this water can shift the equilibrium back towards the starting materials.
-
Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by impurities in the starting aldehyde or the ammonia source. Sulfur and certain nitrogen compounds are known poisons.[1] Fouling of the catalyst surface by polymeric byproducts can also block active sites.
-
Insufficient Mass Transfer: In large reactors, inadequate mixing can lead to poor contact between the gaseous hydrogen, the liquid phase, and the solid catalyst, thereby limiting the reaction rate.
-
pH Control: Imine formation is often pH-sensitive. While not always explicitly controlled in a bulk ammonia environment, localized pH changes can affect the equilibrium.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions (where applicable): If using a non-aqueous solvent with an ammonia source, consider the use of a dehydrating agent, though this is less practical at scale. For reactions in protic solvents like methanol, ensure the catalyst is active and not inhibited by excess water.
-
Catalyst Health: Analyze your starting materials for potential catalyst poisons. Consider a guard bed to remove impurities before the main reactor. If catalyst fouling is suspected, a regeneration step (e.g., calcination for certain supported catalysts) might be necessary.[2]
-
Optimize Mixing and Hydrogen Sparging: Review the reactor's agitation speed and the hydrogen delivery system. Ensure efficient gas dispersion to maximize the gas-liquid-solid interfacial area.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to track the disappearance of the starting aldehyde and the formation of the imine intermediate and final product.[3] This will help distinguish between poor imine formation and inefficient reduction.
Q2: I am observing significant amounts of the secondary amine, bis(4-hydroxy-3-methylbenzyl)amine, in my product mixture. How can I improve the selectivity for the primary amine?
A2: The formation of secondary amines is a classic challenge in reductive aminations.[4] The primary amine product can react with the remaining starting aldehyde to form a new imine, which is then reduced to the secondary amine.
Strategies to Enhance Selectivity:
-
Excess Ammonia: Utilize a large molar excess of ammonia relative to the aldehyde. This statistically favors the reaction of the aldehyde with ammonia over the newly formed primary amine.[5]
-
Controlled Addition of Aldehyde: Add the 4-hydroxy-3-methylbenzaldehyde solution to the reactor containing the catalyst and ammonia source in a controlled, semi-batch manner. This maintains a low concentration of the aldehyde, minimizing the chance of it reacting with the product.
-
Lower Reaction Temperature: Operating at a lower temperature can sometimes decrease the rate of the secondary amine formation more significantly than the primary amine formation.
-
Catalyst Choice: The choice of catalyst and support can influence selectivity. A thorough screening of different catalysts (e.g., various grades of Raney Nickel, different loadings of Pd/C) may be beneficial.
Impurity Profiling and Purification Strategies
Q1: What are the most common impurities I should expect in my crude this compound, and how do they originate?
A1: A robust impurity profile is critical for any pharmaceutical intermediate.[6][7] The impurities in your final product can originate from the starting materials or be generated during the reaction and work-up.
| Impurity | Potential Origin | Mitigation Strategy |
| Unreacted 4-Hydroxy-3-methylbenzaldehyde | Incomplete reaction. | Optimize reaction conditions (time, temperature, pressure, catalyst loading). |
| 2-Hydroxy-3-methylbenzaldehyde (Isomer) | Impurity in the starting aldehyde from its synthesis (e.g., Reimer-Tiemann reaction).[6] | Source high-purity starting material; develop analytical methods to quantify it. |
| 4-Hydroxy-3-methylbenzoic acid | Oxidation of the starting aldehyde.[6] | Use an inert atmosphere during storage and reaction; source high-purity starting material. |
| Bis(4-hydroxy-3-methylbenzyl)amine | Reaction of the product with starting aldehyde. | Use a large excess of ammonia; controlled addition of aldehyde. |
| 4-Hydroxy-3-methylbenzyl alcohol | Reduction of the starting aldehyde by the reducing agent. | Choose a milder, imine-selective reducing agent if not using catalytic hydrogenation. |
| Polymeric/Colored Impurities | Self-condensation of the starting aldehyde or degradation of the product. | Optimize reaction temperature and time; ensure an inert atmosphere. |
Q2: What are the most effective methods for purifying this compound at an industrial scale?
A2: The purification of a polar, phenolic amine requires a strategy that addresses both organic and inorganic impurities.
-
Acid-Base Extraction: This is a highly effective technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with an aqueous acid (e.g., HCl) to protonate the amine, moving it into the aqueous phase.
-
Wash the organic phase to remove any remaining product.
-
Separate the aqueous phase and wash it with a fresh organic solvent to remove neutral impurities.
-
Basify the aqueous phase (e.g., with NaOH) to deprotonate the amine, causing it to precipitate or be extracted back into an organic solvent.
-
-
Distillation: While potentially effective, high-vacuum distillation is required due to the high boiling point and potential for thermal degradation of the amine. Care must be taken to avoid decomposition.
-
Crystallization: The product can be crystallized from a suitable solvent system. Often, it is advantageous to crystallize the amine as a salt (e.g., hydrochloride or sulfate) to improve its stability and handling properties.
Catalyst Management in Large-Scale Production
Q1: My catalyst performance is declining over several batches. What are the common deactivation mechanisms, and can the catalyst be regenerated?
A1: Catalyst deactivation is a significant economic and operational concern in continuous or batch-wise production.[1]
Common Deactivation Mechanisms:
-
Poisoning: Irreversible chemisorption of impurities (e.g., sulfur compounds from starting materials) onto the active sites of the catalyst.
-
Fouling/Coking: Deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface, blocking pores and active sites.
-
Sintering: Thermal degradation where the small metal crystallites of the catalyst agglomerate, reducing the active surface area. This is particularly relevant if the reaction is highly exothermic and temperature control is poor.
-
Leaching: Dissolution of the active metal into the reaction medium, which can be promoted by acidic or complexing agents.
Troubleshooting and Regeneration:
-
Identify the Cause: A systematic analysis of the spent catalyst is crucial. Techniques like BET surface area analysis (for sintering), elemental analysis (for poisons), and temperature-programmed oxidation (for coking) can pinpoint the deactivation mechanism.
-
Regeneration Protocols:
-
Washing: Simple washing with a solvent may remove some adsorbed impurities.
-
Calcination: For coking, a controlled burn-off of the carbonaceous deposits in a dilute air/nitrogen stream can be effective for supported catalysts.
-
Chemical Treatment: In some cases, a mild acid or base wash can remove specific poisons.
-
It is essential to develop a regeneration protocol specific to the catalyst and the deactivation mechanism, and to validate that the regenerated catalyst's performance is acceptable.
Experimental Protocols and Workflows
Protocol 1: Catalytic Reductive Amination of 4-Hydroxy-3-methylbenzaldehyde
-
Materials:
-
4-Hydroxy-3-methylbenzaldehyde
-
Methanol (or other suitable solvent)
-
Ammonia (aqueous or anhydrous)
-
Raney Nickel or 5% Pd/C catalyst
-
Hydrogen gas
-
High-pressure autoclave reactor
-
-
Procedure:
-
Charge the autoclave with the solvent and the catalyst under an inert atmosphere.
-
Add the ammonia source to the desired concentration.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 10-50 bar).
-
Heat the mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Continuously feed a solution of 4-Hydroxy-3-methylbenzaldehyde in the solvent into the reactor over a period of several hours.
-
Monitor the reaction progress by analyzing samples for the disappearance of the aldehyde.
-
Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
The product can be isolated from the filtrate by solvent evaporation and subsequent purification.
-
Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield.
Safety and Handling at Scale
The scale-up of this compound production requires a thorough safety assessment.
-
Reagent Handling:
-
4-Hydroxy-3-methylbenzaldehyde: Can cause skin, eye, and respiratory irritation. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Ammonia: Corrosive and toxic. Ensure adequate ventilation and use appropriate respiratory protection.
-
Hydrogen: Highly flammable. Use in a properly designed and rated pressure reactor with appropriate safety interlocks and ventilation.
-
Catalysts (Raney Ni, Pd/C): Can be pyrophoric, especially after use. Handle under an inert atmosphere or wetted with solvent.
-
-
Product Handling (this compound):
-
Based on analogous compounds like 4-hydroxybenzylamine, it is likely to be a skin and eye irritant.
-
Handle with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
-
Thermal Stability:
-
Phenolic amines can be susceptible to oxidation and thermal degradation. A differential scanning calorimetry (DSC) study is recommended to determine the onset of decomposition and ensure safe operating temperatures for distillation and drying.
-
References
-
Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for 3-Amino-2-chlorobenzylamine reactions.
- Zheng, J., et al. (2017). Efficient Ruthenium (II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions using Hydrosilane as the Reductant. Synthesis, 49, 1349–1355.
- Optimization of multi-enzyme cascade process for the biosynthesis of benzylamine. (2023). Bioscience, Biotechnology, and Biochemistry, 87(11), 1373-1380.
- AmmoniaKnowHow. (n.d.).
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- (a) Reaction pathway for the reductive amination with benzaldehyde and...
- BenchChem. (2025).
- Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (2025).
- Preparative scale reductive aminations of α‐branched aldehydes with...
- BenchChem. (2025).
- (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine - Organic Syntheses Procedure.
- Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor | Request PDF - ResearchG
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia | Organic Process Research & Development - ACS Public
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in 3-Methyl-4-nitrophenol Synthesis.
- Process for producing 4- (4-alkylphenoxy)
- Synthesis method of hydroxybenzylamine - US12024483B2 - Google P
- Process for the purification of aromatic amines - US8455691B2 - Google P
- Reductive Amination, and How It Works - Master Organic Chemistry.
- The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity - ResearchG
- Amine synthesis by reductive amination (reductive alkyl
- Process of synthesizing alpha-(N-methyl-N-benzylamin)
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI.
- Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
- Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst - ResearchG
- Detoxification of phenols and aromatic amines from polluted wastewater by using phenol oxidases - ResearchG
- Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts | Organic Process Research & Development - ACS Public
- 6426 PDFs | Review articles in BENZYLAMINES - ResearchG
- Catalytic hydrogenolysis in liquid ammonia. Cleavage of Nalpha-benzyloxycarbonyl groups from cysteine-containing peptides with tert-butyl side chain protection.
- Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). Archiv der Pharmazie, 357(5).
- Is there an easy way to purify organic amines? - Biotage.
- Phenol purification - US4504364A - Google P
- NMR reaction monitoring in flow synthesis - BJOC - Beilstein Journals.
- Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - MDPI.
Sources
- 1. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 2. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 5. Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective Statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Impurity Profiling of 4-Hydroxy-3-methylbenzylamine
Welcome to the technical support resource for the analytical characterization of 4-Hydroxy-3-methylbenzylamine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into impurity profiling, moving beyond simple protocols to explain the causal relationships behind experimental choices. Our goal is to empower you to develop robust, self-validating analytical systems and troubleshoot common issues effectively.
Section 1: Understanding the Impurity Landscape
Impurity profiling is a critical activity in drug development, mandated by regulatory bodies like the ICH, to ensure the safety and efficacy of the final drug product.[1][2] For this compound, an important organic intermediate[3], a thorough understanding of potential impurities is the foundation of any analytical strategy.
Frequently Asked Questions (FAQs): Potential Impurities
Q1: What are the most likely process-related impurities in synthetically produced this compound?
A1: The impurity profile is intrinsically linked to the synthetic pathway. A common route to benzylamines is the reductive amination of the corresponding benzaldehyde (4-Hydroxy-3-methylbenzaldehyde). Therefore, the most probable impurities include:
-
Starting Materials: Unreacted 4-Hydroxy-3-methylbenzaldehyde and the aminating agent.
-
Intermediates: Imines formed during the reaction that may not have been fully reduced.
-
By-products: Over-oxidation of the starting aldehyde can lead to the formation of 4-Hydroxy-3-methylbenzoic acid.[4] Dimeric or other condensation products can also form under certain reaction conditions.
Q2: What are the expected degradation products of this compound?
A2: Degradation can occur during manufacturing, storage, or formulation. Forced degradation studies, as outlined by ICH guidelines, are essential to identify these potential degradants.[5][6] Given its structure (a phenol and a benzylamine), likely degradation pathways include:
-
Oxidation: The phenolic hydroxyl group and the benzylic position are susceptible to oxidation, which can lead to colored impurities and the formation of the corresponding aldehyde or benzoic acid.
-
Photolytic Degradation: Aromatic amines and phenols can be sensitive to light, potentially leading to complex degradation pathways.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, though the specific products would need to be identified experimentally.
The following table summarizes the potential impurities you should be prepared to encounter.
| Impurity Type | Potential Compound Name | Likely Origin | Recommended Primary Analytical Technique |
| Starting Material | 4-Hydroxy-3-methylbenzaldehyde | Synthesis | HPLC-UV, GC-MS |
| Intermediate | N-(4-hydroxy-3-methylbenzylidene)methanamine | Synthesis | LC-MS |
| By-product | 4-Hydroxy-3-methylbenzoic Acid | Synthesis (Oxidation) | HPLC-UV |
| Degradant | Dimeric species | Degradation (Oxidative) | LC-MS |
| Degradant | Quinone-type structures | Degradation (Oxidative) | LC-MS |
Impurity Profiling Workflow
A systematic approach is crucial for successful impurity profiling. The workflow below outlines the key stages from initial assessment to a fully validated method.
Caption: General workflow for impurity profiling and method validation.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse technique for quantifying impurities in pharmaceuticals.[7][8] A well-developed, stability-indicating HPLC method is a regulatory expectation.
Troubleshooting Guide: HPLC Analysis
Q1: My main peak for this compound is tailing significantly. What's the cause and how do I fix it?
A1: Peak tailing for an amine compound on a silica-based C18 column is a classic problem. The cause is almost always secondary ionic interactions between the protonated amine group of your analyte and acidic, deprotonated silanol groups (Si-O⁻) on the stationary phase surface.
-
Causality: At a typical mobile phase pH (e.g., 3-6), the benzylamine will be protonated (-NH₂⁺), and some residual silanol groups on the silica packing will be ionized. This leads to a strong, non-ideal interaction that slows down a portion of the analyte molecules, causing the characteristic tail.
-
Solutions, in order of preference:
-
Use a Low-pH Mobile Phase with a "High Purity" Column: Lower the mobile phase pH to ~2.5-3.0 using an acid like phosphoric acid or formic acid. This protonates the silanol groups (Si-OH), minimizing their ability to interact with the protonated amine. Combine this with a modern, high-purity silica column (often labeled "Type B" or end-capped) which has fewer accessible silanol groups.
-
Add a Competing Amine: Introduce a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. Trustworthiness Note: Be aware that TEA can shorten column lifetime and may be undesirable for LC-MS applications due to ion suppression.
-
Select a Different Stationary Phase: Consider a polymer-based column or a phenyl-hexyl phase, which may have different selectivity and fewer issues with basic compounds.
-
Q2: I'm not getting good resolution between my main peak and a closely eluting impurity. What should I do?
A2: Improving resolution requires manipulating the three key factors in chromatography: efficiency (N), selectivity (α), and retention factor (k').
-
Causality & Solutions:
-
Increase Efficiency (N): Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UPLC) or a longer column. This produces sharper, narrower peaks, which are easier to resolve. Ensure your system is optimized to minimize extra-column band broadening.
-
Optimize Retention (k'): If peaks are eluting too early (k' < 2), they are not interacting enough with the stationary phase. Decrease the organic solvent percentage in your mobile phase to increase retention and give the peaks more time to separate.
-
Change Selectivity (α): This is the most powerful tool. Selectivity is the ability of the system to distinguish between two analytes.
-
Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. Methanol is a proton donor and can have different hydrogen-bonding interactions with your analytes compared to acetonitrile, often leading to significant shifts in elution order.
-
Change Mobile Phase pH: A slight change in pH can alter the ionization state of the phenolic hydroxyl group or acidic/basic impurities, dramatically affecting their retention and thus the selectivity.
-
Change Stationary Phase: Move from a C18 to a Phenyl, Cyano, or embedded polar group (EPG) column. This fundamentally changes the interaction mechanism.
-
-
Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a robust starting point for method development. It must be validated according to USP <1086> and ICH Q2(R1) guidelines to be considered a self-validating system.[9][10]
-
Instrumentation: HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: High-purity C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 70 30.0 95 35.0 95 35.1 5 | 40.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm and 275 nm. Use the PDA detector to monitor peak purity across the full spectrum.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities, such as residual starting materials or certain by-products.[8][11]
Troubleshooting Guide: GC-MS Analysis
Q1: I'm seeing broad peaks and poor sensitivity for this compound. Why?
A1: The primary cause is the high polarity and hydrogen-bonding capability of the phenolic -OH and amine -NH₂ groups. These groups can interact strongly with active sites in the GC inlet and column, leading to peak tailing and analyte loss.
-
Causality: The polar functional groups can adsorb onto any active silanol groups in the glass inlet liner or on the column stationary phase, preventing a portion of the analyte from moving through the system efficiently.
-
Solution: Derivatization. You must convert the polar -OH and -NH₂ groups into less polar, more volatile derivatives. Silylation is the most common approach.
-
Protocol: Use a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). In a sealed vial, react your dried sample with the BSTFA reagent at 70°C for 30 minutes. This will convert the -OH to -O-Si(CH₃)₃ and -NH₂ to -N[Si(CH₃)₃]₂. The resulting molecule is much more volatile and less prone to adsorption, leading to sharp peaks and excellent sensitivity.
-
Q2: The mass spectrum for my peak is confusing and doesn't match library entries. How do I interpret it?
A2: Library matching for derivatized compounds can be unreliable. You must rely on fundamental principles of mass spectral interpretation.
-
Causality & Interpretation:
-
Identify the Molecular Ion (M⁺): For the BSTFA derivative, calculate the expected mass of the di-silylated molecule. Look for this ion in your spectrum. It may be weak due to fragmentation.
-
Look for Characteristic Fragments: Silylated compounds have very predictable fragmentation patterns. A strong peak at m/z 73 corresponds to the [Si(CH₃)₃]⁺ ion. A peak at [M-15]⁺ is characteristic of the loss of a methyl group from a trimethylsilyl group.
-
Benzyl C-N Cleavage: A key fragmentation for benzylamines is the cleavage of the bond between the benzylic carbon and the nitrogen, leading to a stable tropylium-type ion. Look for fragments corresponding to the derivatized benzyl portion of the molecule.
-
Section 4: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive tool for identifying unknown impurities and degradation products by providing molecular weight and structural information.[7][12]
Troubleshooting Guide: LC-MS Analysis
Q1: I'm having trouble getting a good signal for my compound using Electrospray Ionization (ESI). What can I do?
A1: ESI efficiency is highly dependent on the analyte's ability to form ions in solution. For a benzylamine, this should be straightforward in positive ion mode, but mobile phase choice is critical.
-
Causality & Solutions:
-
Ensure Acidic Mobile Phase: The benzylamine group needs to be protonated to be efficiently detected in positive ion mode. Use a mobile phase containing a volatile acid like formic acid (0.1%) or acetic acid (0.1%). These protonate the analyte in the ESI droplet, facilitating the formation of [M+H]⁺ ions.
-
Avoid Non-Volatile Buffers: Do NOT use phosphate buffers (e.g., sodium phosphate, potassium phosphate).[13] They are non-volatile and will precipitate in the mass spectrometer source, contaminating the instrument and suppressing the signal. If pH control is critical, use volatile buffers like ammonium formate or ammonium acetate.
-
Optimize Source Parameters: Systematically optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for your specific compound.
-
Q2: I've detected a new peak in my stressed sample, but how do I identify what it is?
A2: This is the primary application of LC-MS in impurity profiling. A systematic approach using tandem mass spectrometry (MS/MS) is required.[13][14]
-
Step-by-Step Identification Workflow:
-
Determine the Mass: Obtain the accurate mass of the [M+H]⁺ ion for the unknown impurity. Use this to propose possible elemental formulas.
-
Compare with the Parent Drug: Calculate the mass difference between the impurity and this compound. This delta can suggest the type of modification (e.g., +16 Da suggests oxidation; +14 Da suggests an additional methyl group; -2 Da suggests the formation of a double bond).
-
Perform MS/MS Fragmentation: Isolate the impurity's parent ion and fragment it. Compare the resulting fragmentation pattern to that of the parent drug.[13]
-
Conserved Fragments: Fragments that are present in both the parent drug and the impurity suggest that part of the molecule is unchanged.
-
Shifted Fragments: A fragment that appears at a higher or lower mass indicates that the modification has occurred on that piece of the molecule. For example, if the benzyl fragment is shifted by +16 Da, the oxidation likely occurred on the aromatic ring.
-
-
Propose a Structure: Based on the mass difference and the MS/MS fragmentation data, propose a likely structure for the impurity. This structure can then be confirmed by synthesizing a reference standard or by using other techniques like NMR.
-
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
- RP-HPLC Technique - Asian Journal of Pharmaceutical Research. Asian Journal of Pharmaceutical Research.
- Identifying and removing impurities from 4-Hydroxy-3-methylbenzaldehyde. Benchchem.
- Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde.
- Impurities in Drug Substances and Drug Products <1086>. (2014). US Pharmacopeia (USP).
- Product identification of (S)-α-methylbenzylamine degradation by strain P. mirabilis.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxost
- ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).
- Guidance for Industry: Q3A Impurities in New Drug Substances. U.S.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS <1086>. USP-NF.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
- A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025).
- ICH Q3A (R2) Impurities in new drug substances. (2006). European Medicines Agency.
- LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. (2016). Hilaris Publisher.
- <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. US Pharmacopeia.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026).
- stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research.
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Overview of USP General Chapters <476> and <1086>. (2017). US Pharmacopeia.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Synthesis method of hydroxybenzylamine.
- Forced Degrad
- USP <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Shijiazhuang Xinfuda Medical Packaging Co., Ltd..
- Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM.
- View of Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Journal for ReAttach Therapy and Developmental Diversities.
- Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. (2018).
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- 14. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-Hydroxy-3-methylbenzylamine for Research and Development
In the landscape of pharmaceutical and materials science, the efficient and scalable synthesis of substituted benzylamines is a cornerstone of innovation. 4-Hydroxy-3-methylbenzylamine, a key building block, presents a synthetic challenge that can be addressed through multiple strategic pathways. This guide provides an in-depth comparative analysis of the most prevalent methods for its synthesis, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal route for their specific application. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, supported by experimental data and protocols.
Introduction to this compound and its Synthetic Precursors
This compound is a primary amine whose structure is amenable to a variety of further chemical modifications, making it a valuable intermediate. The primary and most accessible starting material for its synthesis is 4-hydroxy-3-methylbenzaldehyde.
Synthesis of the Key Precursor: 4-hydroxy-3-methylbenzaldehyde
A common method for the synthesis of 4-hydroxy-3-methylbenzaldehyde is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. In this case, o-cresol is treated with chloroform in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the formation of a dichlorocarbene intermediate which electrophilically attacks the phenoxide ion, followed by hydrolysis to yield the aldehyde.
Comparative Analysis of Synthesis Methods for this compound
We will now explore and compare three primary synthetic strategies to produce this compound:
-
Direct Reductive Amination of 4-hydroxy-3-methylbenzaldehyde
-
Reduction of 4-hydroxy-3-methylbenzonitrile
-
Reduction of 4-hydroxy-3-methylbenzaldoxime
Method 1: Direct Reductive Amination of 4-hydroxy-3-methylbenzaldehyde
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction involves the initial formation of an imine from the aldehyde and ammonia, which is then reduced in situ to the desired primary amine.[2] The choice of reducing agent is critical and influences the reaction conditions and outcomes.
Mechanistic Considerations
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4-hydroxy-3-methylbenzaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. The imine is then reduced by a hydride source or catalytic hydrogenation to the final benzylamine. A key challenge is to prevent the over-alkylation of the newly formed primary amine with another molecule of the aldehyde, which would lead to the formation of secondary and tertiary amines as byproducts.[3]
Comparative Data of Reductive Amination Techniques
| Technique | Reducing Agent/Catalyst | Typical Solvents | Temperature | Pressure | Reported Yields (for similar substrates) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ with Raney Ni, Pd/C, or Ru catalyst | Methanol, Ethanol, THF | Room Temp. to 130°C | 1 - 50 bar | 80-99%[4][5] | High atom economy, clean reaction | Requires specialized high-pressure equipment, potential for catalyst poisoning |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp. | Atmospheric | 85-95%[6] | Mild conditions, readily available reagent | Stepwise addition often needed to avoid aldehyde reduction[7] |
| Hydride Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Room Temp. | Atmospheric | High[8] | Selectively reduces imines over aldehydes | Toxic cyanide waste |
| Leuckart-Wallach Reaction | Formic acid or Ammonium formate | Neat or high-boiling solvent | 120-180°C | Atmospheric | Moderate to good | Low cost of reagents | High temperatures, potential for N-formyl byproduct formation[9] |
Experimental Protocol: Catalytic Reductive Amination using Raney® Nickel
This protocol is adapted from established procedures for the reductive amination of benzaldehydes.
Materials:
-
4-hydroxy-3-methylbenzaldehyde
-
Methanol (anhydrous)
-
Ammonia (as a solution in methanol or aqueous ammonia)
-
Raney® Nickel (activated, as a slurry in water)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 4-hydroxy-3-methylbenzaldehyde (1.0 eq).
-
Add anhydrous methanol to dissolve the aldehyde.
-
Add a solution of ammonia in methanol (10-20 eq).
-
Carefully add the Raney® Nickel slurry (approx. 10% by weight of the aldehyde).
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20-40 bar).
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 60-80°C).
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Method 2: Reduction of 4-hydroxy-3-methylbenzonitrile
This two-step approach involves the synthesis of 4-hydroxy-3-methylbenzonitrile followed by its reduction to the target benzylamine. This can be an advantageous route if the corresponding nitrile is readily available or easily synthesized.
Synthesis of 4-hydroxy-3-methylbenzonitrile
A common method for the synthesis of this nitrile is the demethylation of 4-methoxy-3-methylbenzonitrile.[10] Alternatively, it can be prepared from 4-hydroxy-3-methylbenzaldehyde by conversion to the aldoxime and subsequent dehydration.
Mechanistic Considerations
The reduction of the nitrile group to a primary amine can be achieved using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11] LiAlH₄ reduction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to yield the amine.[12] Catalytic hydrogenation proceeds via the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.[13]
Comparative Data of Nitrile Reduction Techniques
| Technique | Reducing Agent/Catalyst | Typical Solvents | Temperature | Pressure | Reported Yields (for similar substrates) | Key Advantages | Key Disadvantages |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0°C to reflux | Atmospheric | High[11] | Powerful reducing agent | Highly reactive, requires anhydrous conditions, difficult workup |
| Catalytic Hydrogenation | H₂ with Raney Ni or Pd/C | Methanol, Ethanol, Acetic Acid | Room Temp. to 100°C | 1 - 100 bar | High[9] | Cleaner reaction, easier workup | Requires high-pressure equipment, potential for side reactions |
Experimental Protocol: LiAlH₄ Reduction of 4-hydroxy-3-methylbenzonitrile
Materials:
-
4-hydroxy-3-methylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-hydroxy-3-methylbenzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask to 0°C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or recrystallization.
Method 3: Reduction of 4-hydroxy-3-methylbenzaldoxime
This route involves the conversion of 4-hydroxy-3-methylbenzaldehyde to its corresponding oxime, which is then reduced to the primary amine. This method can be advantageous as oximes are often crystalline solids that are easy to purify.
Synthesis of 4-hydroxy-3-methylbenzaldoxime
The aldoxime can be readily prepared by reacting 4-hydroxy-3-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or sodium acetate.
Mechanistic Considerations
The reduction of the oxime to the amine can be achieved through various methods, including catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) or using reducing agents like sodium in ethanol. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol: Two-Step Synthesis via Oxime Reduction
Part A: Synthesis of 4-hydroxy-3-methylbenzaldoxime
Materials:
-
4-hydroxy-3-methylbenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-hydroxy-3-methylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) in water.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the mixture and acidify with dilute hydrochloric acid to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to obtain 4-hydroxy-3-methylbenzaldoxime.
Part B: Reduction of 4-hydroxy-3-methylbenzaldoxime
Materials:
-
4-hydroxy-3-methylbenzaldoxime
-
Raney® Nickel
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, suspend 4-hydroxy-3-methylbenzaldoxime in ethanol.
-
Add Raney® Nickel catalyst.
-
Pressurize the autoclave with hydrogen gas.
-
Heat and stir the reaction mixture until hydrogen uptake ceases.
-
Follow the work-up and purification steps as described in Method 1 for catalytic hydrogenation.
Sources
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- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 9. researchgate.net [researchgate.net]
- 10. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
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- 13. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Hydroxy-3-methylbenzylamine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 4-Hydroxy-3-methylbenzylamine derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establish self-validating systems, and ground our methodologies in authoritative scientific literature. Our objective is to equip you with the strategy and tools to rigorously assess the therapeutic potential of this promising chemical scaffold.
The Therapeutic Potential of the this compound Scaffold
The this compound core represents a versatile scaffold for medicinal chemistry. It combines a phenolic hydroxyl group, a known contributor to antioxidant and radical-scavenging properties, with a reactive benzylamine moiety that allows for straightforward derivatization. This enables the creation of diverse chemical libraries (e.g., amides, sulfonamides, Schiff bases) to explore structure-activity relationships (SAR).[1] Derivatives of structurally related compounds, such as vanillin and other benzaldehydes, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide will focus on a logical, tiered approach to validating three key potential activities for novel derivatives: antioxidant, anti-inflammatory, and anticancer efficacy.
A generalized synthetic approach often begins with the precursor, 4-hydroxy-3-methylbenzaldehyde, which can be synthesized from o-cresol.[5] The aldehyde is then converted to the benzylamine, which serves as the key intermediate for further derivatization.
Caption: Workflow for the DPPH antioxidant activity assay.
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol is synthesized from established methodologies. [6][7]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of ethanol. Store in a light-protected container. [7] * Test Compounds: Prepare 10 mg/mL stock solutions of each this compound derivative in DMSO.
-
Positive Control: Prepare a 10 mg/mL stock solution of Ascorbic Acid in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compounds in various concentrations (e.g., serially diluted from 1000 µg/mL to 1 µg/mL). For the control, add 100 µL of ethanol instead of the sample.
-
Shake the plate gently and incubate at room temperature in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity (RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % RSA against the concentration of the derivatives and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Comparative Data Presentation
| Compound | IC₅₀ (µg/mL) ± SD |
| Derivative A (N-acetyl) | 75.4 ± 3.1 |
| Derivative B (N-benzoyl) | 42.1 ± 2.5 |
| Derivative C (Schiff base) | 98.2 ± 4.7 |
| Ascorbic Acid (Standard) | 8.9 ± 0.5 |
Tier 2 Validation: In Vitro Anti-inflammatory Activity
Expertise & Rationale: Inflammation is a key driver of many chronic diseases. Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins, making it a prime target for anti-inflammatory drugs. [8]Furthermore, hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its degradation increases tissue permeability, contributing to the inflammatory process. Therefore, inhibiting these enzymes is a valid strategy for controlling inflammation.
A) COX-2 Inhibition Assay
Experimental Workflow: COX-2 Inhibition Screening
Caption: Workflow for a typical COX-2 inhibitor screening assay.
Detailed Protocol: COX-2 Inhibitor Screening (Fluorometric)
This protocol is based on commercially available kits. [9][10]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme according to the supplier's instructions (e.g., with purified water) and keep on ice. [9] * Prepare working solutions of the COX assay buffer, probe, and cofactor as directed by the kit manual.
-
Prepare serial dilutions of the test derivatives and a positive control (e.g., Celecoxib) in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To a 96-well white opaque plate, add the assay buffer, reconstituted COX-2 enzyme, and cofactor.
-
Add 10 µL of the diluted test inhibitor or vehicle (for 100% activity control).
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. [11] * Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate to all wells.
-
Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope) for each well.
-
Calculate the percent inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100.
-
Determine the IC₅₀ value by plotting percent inhibition against the inhibitor concentration.
-
B) Hyaluronidase Inhibition Assay
Detailed Protocol: Hyaluronidase Inhibition (Turbidimetric)
This protocol is adapted from commercially available assay kits. [12][13]
-
Reagent Preparation:
-
Prepare the hyaluronic acid substrate solution and assay buffer as per the kit instructions.
-
Reconstitute the hyaluronidase enzyme (e.g., bovine testicular hyaluronidase).
-
Prepare serial dilutions of test derivatives and a known inhibitor (e.g., apigenin) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to wells containing either the test compounds or buffer (for the enzyme control).
-
Incubate for 15-20 minutes at room temperature. [13] * Add the hyaluronic acid substrate to initiate the reaction.
-
Incubate for 20 minutes at room temperature. [12] * Add the stop reagent to all wells. This reagent will precipitate the undigested hyaluronic acid, creating turbidity.
-
Incubate for 10 minutes at room temperature.
-
Read the optical density (turbidity) at 600 nm.
-
-
Data Analysis:
-
The decrease in turbidity is proportional to enzyme activity. Higher absorbance indicates greater inhibition.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
Comparative Data Presentation
| Compound | COX-2 IC₅₀ (µM) ± SD | Hyaluronidase IC₅₀ (µM) ± SD |
| Derivative A | 25.6 ± 1.8 | > 100 |
| Derivative B | 8.3 ± 0.9 | 45.7 ± 3.2 |
| Derivative C | > 100 | 88.1 ± 5.9 |
| Celecoxib (Standard) | 0.04 ± 0.01 | N/A |
| Apigenin (Standard) | N/A | 22.5 ± 1.5 |
Tier 3 Validation: In Vitro Anticancer Activity
Expertise & Rationale: After establishing primary activity, assessing cytotoxicity against cancer cell lines is a critical step in drug discovery. The MTT assay is a foundational, colorimetric method for evaluating cell metabolic activity. [14]Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a robust measure of cell viability. [15]This assay serves as an excellent high-throughput screen to identify lead compounds for further, more mechanistic studies. [16]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a standard procedure used in cell biology. [17][18]
-
Cell Culture:
-
Seed a human cancer cell line (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds.
-
Incubate for another 48 or 72 hours.
-
-
MTT Addition and Solubilization:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible. [18] * Carefully remove the MTT-containing medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes. [17]4. Data Analysis:
-
Measure the absorbance at a wavelength of 490-570 nm.
-
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) x 100.
-
Determine the IC₅₀ value from the dose-response curve.
-
Comparative Data Presentation
| Compound | IC₅₀ on MCF-7 (µM) ± SD |
| Derivative A | 85.2 ± 6.3 |
| Derivative B | 15.8 ± 1.4 |
| Derivative C | > 100 |
| Doxorubicin (Standard) | 0.9 ± 0.1 |
Bridging to Preclinical: In Vivo Model Selection
Expertise & Rationale: Promising in vitro results must be validated in a complex biological system. In vivo models provide critical information on a compound's efficacy, pharmacokinetics, and toxicity. The choice of model must directly correspond to the validated in vitro activity.
-
For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a standard and highly reproducible acute inflammation model. [19][20]It is particularly useful for evaluating compounds that inhibit mediators like prostaglandins, which are downstream of COX-2. [20]* For Anticancer Activity: Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical anticancer drug evaluation. [21]These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system. [22]
Caption: Logical progression from in vitro validation to in vivo model selection.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to validating the biological activity of this compound derivatives. By starting with broad screening assays based on the core chemical structure and progressing to more specific and complex models, researchers can efficiently identify and prioritize lead compounds. The causality behind each experimental choice is critical: antioxidant assays are chosen due to the phenolic hydroxyl group, anti-inflammatory assays target known inflammation pathways, and cytotoxicity assays provide a fundamental measure of anticancer potential.
Successful validation using these protocols provides a strong foundation for further preclinical development, including mechanism of action studies, pharmacokinetic profiling, and advanced in vivo efficacy and toxicology studies.
References
-
Kostova, I., et al. (2007). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Medicinal Chemistry, 14(29), 3019-3046. [Link]
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Fujikura, S., et al. (1995). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. Journal of Medicinal Chemistry, 38(16), 3093-3105. [Link]
-
Sarıkaya, Y., et al. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]
-
Suroso, E., et al. (2018). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]
-
Rowe, D. H., et al. (2008). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Investigational New Drugs, 26(2), 109–116. [Link]
- Google Patents (2007). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
Yusof, M. I., et al. (2013). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
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Zanna, P. D., et al. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 22(12), 1469–1483. [Link]
-
Bhuyan, P. J., & Sabhapondit, S. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1165, 1-10. [Link]
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]
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protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]
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4-Hydroxy-3-methylbenzylamine vs. other benzylamines in drug discovery
As a Senior Application Scientist, this guide provides a comparative analysis of 4-Hydroxy-3-methylbenzylamine against other relevant benzylamines in the context of drug discovery. Recognizing that direct experimental data for this compound is not extensively available in the public domain, this guide is structured around established Structure-Activity Relationship (SAR) principles to forecast its likely biological profile. By comparing it with well-characterized analogues, we can build a scientifically grounded hypothesis of its potential performance, offering valuable direction for future research.
The Benzylamine Scaffold: A Cornerstone in Medicinal Chemistry
The benzylamine motif, consisting of a benzyl group linked to an amine, is a privileged scaffold in drug discovery.[1][2] Its structural simplicity and amenability to substitution on both the aromatic ring and the nitrogen atom allow for the precise tuning of physicochemical and pharmacological properties.[1] This versatility has led to the development of benzylamine-containing drugs across a wide range of therapeutic areas, including antimicrobials, anticancer agents, and modulators of G-protein coupled receptors and key enzymes.[3][4]
Profiling this compound: A Structure-Based Hypothesis
This compound, also known as 4-(aminomethyl)-2-methylphenol, is a mono-substituted phenol and a primary amine. To understand its potential role in drug discovery, we must dissect the contributions of its key structural features: the benzylamine core, the C4 hydroxyl group, and the C3 methyl group.
Structure-Activity Relationship (SAR) Analysis
The biological activity of a benzylamine derivative is profoundly influenced by the nature and position of its ring substituents. These groups modulate the molecule's acidity (pKa), lipophilicity (logP), and electronic properties, which in turn govern its interaction with biological targets.[5]
-
The C4-Hydroxyl Group: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor.[5] Its presence often imparts significant biological activity. For instance, in many enzyme active sites, a phenolic -OH can form a critical hydrogen bond with a receptor, anchoring the molecule in a specific orientation.[5] The C4 position is electronically significant and can influence the basicity of the aminomethyl group. The presence of this hydroxyl group makes this compound a structural analogue of naturally occurring trace amines like tyramine, suggesting potential interactions with monoamine transporters and receptors.[6][7]
-
The C3-Methyl Group: The methyl group at the C3 position introduces steric bulk and increases lipophilicity compared to an unsubstituted phenol. Its electronic effect is weakly electron-donating. This substitution pattern is crucial as it differentiates our target molecule from its close and more widely studied analogue, vanillylamine (4-Hydroxy-3-methoxybenzylamine).[8] The replacement of a methoxy group with a methyl group reduces the potential for hydrogen bond acceptance at the C3 position but increases local hydrophobicity.
Comparative Analysis with Key Benzylamine Analogues
To build a predictive profile for this compound, we will compare it to three key molecules: the parent compound (Benzylamine), a close structural analogue (Vanillylamine), and a key functional analogue (Tyramine).
| Compound | Structure | Key Features & Known Activities |
| This compound | C1=CC(=C(C=C1CN)O)C | Hypothesized Profile: Likely substrate for Monoamine Oxidase (MAO). The phenol group suggests potential for antioxidant activity and interactions with receptors recognizing phenolic ligands. The methyl group increases lipophilicity compared to vanillylamine. |
| Benzylamine | C1=CC=C(C=C1)CN | The unsubstituted parent compound. It is a known substrate for Monoamine Oxidase B (MAO-B).[9] It serves as a fundamental building block in the synthesis of numerous pharmaceuticals.[2] |
| Vanillylamine (4-Hydroxy-3-methoxybenzylamine) | COC1=C(C=CC(=C1)CN)O | A close structural analogue found in nature. It has been investigated for its anti-inflammatory and immunomodulatory properties, with a known affinity for Toll-like receptor 2.[8] It is also a precursor in the biosynthesis of capsaicin. |
| Tyramine (4-Hydroxyphenethylamine) | C1=CC(=CC=C1CCN)O | A key functional analogue. Although a phenethylamine, it is a well-known trace amine that acts as a catecholamine-releasing agent and is a substrate for MAO.[7] Ingestion of tyramine-rich foods by patients on MAO inhibitors can lead to a hypertensive crisis.[10] |
Predicted Performance Based on SAR
-
Enzyme Inhibition/Metabolism (Monoamine Oxidase): Benzylamine is a known substrate for MAO-B.[9] The addition of a 4-hydroxy group, as seen in tyramine, maintains this property.[7] Therefore, it is highly probable that This compound is also a substrate for MAO enzymes . The key differentiating factor will be its relative affinity and turnover rate compared to other benzylamines. The C3-methyl group, being more lipophilic than the methoxy group in vanillylamine, might enhance binding to the hydrophobic active site of MAO, potentially making it a more potent substrate or inhibitor than vanillylamine.
-
Receptor Interactions: The 4-hydroxybenzyl moiety is a common pharmacophore for various receptors. Vanillylamine's interaction with Toll-like receptor 2 suggests that other 4-hydroxybenzylamines may have immunomodulatory potential.[8] The structural similarity of this compound to tyramine also suggests a potential for interaction with trace amine-associated receptors (TAARs).[7]
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. It is plausible that this compound would exhibit radical-scavenging activity, a property that has been demonstrated for other 4-hydroxy-2-methylphenol derivatives.[11]
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological profile of this compound, the following experimental protocols are recommended.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved via reductive amination of its corresponding aldehyde, 4-hydroxy-3-methylbenzaldehyde.
Materials:
-
4-hydroxy-3-methylbenzaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolve 4-hydroxy-3-methylbenzaldehyde (1.0 eq) and a suitable ammonia source like ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the ability of a test compound to inhibit the activity of MAO-A and MAO-B.[9]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
MAO substrate (e.g., p-tyramine for both, or a specific substrate for each isoform)
-
Test compound (this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, Amplex® Red/HRP working solution, and the appropriate MAO enzyme (MAO-A or MAO-B).
-
Add the test compound or reference inhibitor to the respective wells. Include a "no inhibitor" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Immediately measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Chemical Structures for Comparison
Caption: Key chemical structures for comparative analysis.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) logic flow.
Experimental Workflow for Biological Evaluation
Caption: Workflow for synthesis and biological evaluation.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is limited, a systematic analysis based on the principles of structure-activity relationships provides a strong foundation for predicting its pharmacological profile. It is hypothesized that this compound will interact with monoamine oxidases and may possess receptor-modulating and antioxidant properties. Its profile is expected to be subtly different from its close analogue, vanillylamine, due to the replacement of the 3-methoxy group with a more lipophilic methyl group.
This guide provides the necessary rationale and detailed experimental protocols for researchers to formally synthesize and evaluate this compound. Such studies are essential to validate these hypotheses and to determine if this compound or its derivatives hold promise as novel therapeutic agents.
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Tundis, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(16), 4946. Available at: [Link][17]
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Taylor & Francis Online. (2007). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Retrieved from [Link][19]
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Zhang, L., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558. Available at: [Link][20]
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Chen, X., et al. (2019). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 24(21), 3845. Available at: [Link][23]
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Fernández-Pérez, M., et al. (2024). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants, 13(1), 123. Available at: [Link][24]
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A Framework for Comparative Analysis of the Antimicrobial Efficacy of 4-Hydroxy-3-methylbenzylamine Versus Standard Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This has catalyzed the search for new chemical entities with antimicrobial potential. One such class of compounds, benzylamine derivatives, has garnered interest due to their diverse biological activities.[1][2][3][4] The specific compound, 4-Hydroxy-3-methylbenzylamine, a phenolic amine, possesses structural features suggestive of potential antimicrobial action. Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including cell membrane disruption and enzyme inhibition.[5][6][7][8][9] However, to date, the antimicrobial efficacy of this compound has not been extensively reported in publicly available literature.
This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial efficacy of this compound in comparison to a panel of standard, clinically relevant antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to characterize this novel compound's potential. We will detail the essential experimental protocols, the rationale behind methodological choices, and a framework for data interpretation, thereby establishing a clear pathway for its preclinical assessment.
Rationale for Investigation
The chemical structure of this compound, featuring both a benzylamine core and a phenolic hydroxyl group, provides a strong rationale for its investigation as an antimicrobial agent. Structure-activity relationship (SAR) studies on related benzylamine derivatives have demonstrated that substitutions on the aromatic ring can significantly influence their antibacterial potency.[10] Furthermore, the phenolic moiety is a well-established pharmacophore in many antimicrobial agents, contributing to their mechanism of action.[5][6][7][8][9] A systematic investigation is therefore warranted to determine if this compound exhibits clinically meaningful antimicrobial activity.
Proposed Experimental Workflow for Comparative Efficacy Analysis
The following diagram outlines the proposed workflow for a comprehensive comparative analysis of the antimicrobial efficacy of this compound.
Caption: Proposed workflow for evaluating the antimicrobial efficacy of this compound.
Detailed Experimental Protocols
The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Protocol: Broth Microdilution Assay
-
Preparation of Reagents and Media:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% to avoid toxicity to the bacteria.
-
Prepare stock solutions of standard antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin) in their recommended solvents.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Preparation:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Repeat this process for each standard antibiotic in separate rows.
-
Include a growth control (MHB + inoculum, no drug) and a sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial inoculum.
Protocol: MBC Assay
-
Subculturing from MIC plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC for each antimicrobial agent. Also, include the growth control well.
-
From each of these selected wells, take a 10 µL aliquot and plate it onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation and Interpretation
For a clear comparison, the obtained MIC and MBC values should be tabulated as shown in the hypothetical example below.
Table 1: Hypothetical Antimicrobial Efficacy Data
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic | |
| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal |
| E. coli ATCC 25922 | >128 | >128 | - | Resistant | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
The MBC/MIC ratio is a critical parameter for classifying the activity of an antimicrobial agent.[6]
-
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .
-
An MBC/MIC ratio of > 4 suggests that the agent is bacteriostatic .
Visualizing the Decision-Making Process
The interpretation of the MBC/MIC ratio is a key step in characterizing the compound's activity.
Caption: Decision tree for interpreting the MBC/MIC ratio.
Conclusion and Future Directions
This guide outlines a foundational framework for the initial antimicrobial characterization of this compound. The successful execution of these protocols will provide essential data to determine its spectrum of activity, its potency relative to standard antibiotics, and whether its mechanism of action is primarily bactericidal or bacteriostatic. Positive results from this initial screening would justify further investigation, including time-kill kinetic studies, mechanism of action studies (e.g., membrane permeability assays, DNA interaction studies), and cytotoxicity assays to assess its potential for therapeutic development.
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A Comparative Guide to Catalytic Synthesis of 4-Hydroxy-3-methylbenzylamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and selective production of key intermediates is paramount. 4-Hydroxy-3-methylbenzylamine, a crucial building block for a variety of pharmacologically active compounds, is one such intermediate whose synthesis demands careful consideration of catalytic strategy. This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of this compound, primarily through the reductive amination of 4-hydroxy-3-methylbenzaldehyde. We will delve into the nuances of traditional heterogeneous catalysts, such as Raney® Nickel and Palladium on Carbon (Pd/C), and explore the burgeoning field of biocatalysis as a green alternative.
Introduction to the Synthesis of this compound
The principal and most atom-economical route to this compound is the direct reductive amination of 4-hydroxy-3-methylbenzaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (typically ammonia), which is then subsequently reduced to the target benzylamine. The choice of catalyst is critical as it dictates the reaction's efficiency, selectivity, and overall sustainability.
The General Reaction Pathway: Reductive Amination
The synthesis proceeds via a two-step mechanism within a single pot:
-
Imine Formation: 4-hydroxy-3-methylbenzaldehyde reacts with ammonia to form a Schiff base (imine). This is a reversible reaction, and the equilibrium can be driven towards the imine by removing the water formed.
-
Catalytic Hydrogenation: The C=N double bond of the imine is then reduced by a catalyst in the presence of a hydrogen source to yield this compound.
Figure 1: General reaction pathway for the synthesis of this compound via reductive amination.
I. Heterogeneous Catalysis: The Workhorses of Industry
Heterogeneous catalysts, particularly Raney® Nickel and Palladium on Carbon (Pd/C), are widely employed in industrial settings for reductive aminations due to their ease of separation from the reaction mixture and potential for recycling.
A. Raney® Nickel: A Cost-Effective and Robust Catalyst
Raney® Nickel, a fine-grained, porous nickel catalyst, is a popular choice for large-scale hydrogenations due to its high activity and relatively low cost.[1]
Reaction Mechanism with Raney® Nickel: The mechanism involves the adsorption of the imine intermediate onto the nickel surface, followed by the addition of hydrogen atoms, which are also adsorbed on the catalyst surface.[2] The reaction pathway can be summarized as the addition of the amine to formaldehyde, dehydration to form the imine, and subsequent hydrogenation.[2]
Experimental Protocol: Reductive Amination using Raney® Nickel
-
Materials: 4-hydroxy-3-methylbenzaldehyde, Methanol, Ammonia (aqueous or gas), Raney® Nickel (slurry in water), Hydrogen gas.
-
Procedure:
-
To a high-pressure autoclave, add 4-hydroxy-3-methylbenzaldehyde and methanol.
-
Cool the mixture and saturate with ammonia.
-
Carefully add a slurry of Raney® Nickel to the reaction mixture.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst under an inert atmosphere. Caution: Raney® Nickel is pyrophoric and must be handled with care.[3]
-
The filtrate is then concentrated, and the product is isolated and purified, typically by crystallization or chromatography.
-
Performance and Considerations:
-
Yield: High yields are often achievable with Raney® Nickel.
-
Selectivity: Over-alkylation to form secondary and tertiary amines can be a side reaction. This can often be suppressed by using an excess of ammonia.
-
Reusability: Raney® Nickel can be recovered and reused, although its activity may decrease with each cycle due to poisoning or changes in its surface structure. Regeneration procedures, such as washing with specific solvents or treatment under hydrogen, can help restore some of the initial activity.
-
Safety: The pyrophoric nature of dry Raney® Nickel necessitates careful handling and storage as a slurry in water.
B. Palladium on Carbon (Pd/C): The Versatile Laboratory Standard
Palladium on carbon is a widely used catalyst in academic and industrial laboratories for a variety of hydrogenation reactions, including reductive amination. It is generally considered more convenient to handle than Raney® Nickel for lab-scale synthesis.[1]
Reaction Mechanism with Pd/C: Similar to Raney® Nickel, the reaction on Pd/C proceeds through the hydrogenation of the imine intermediate.[4] The nature of the carbon support, particularly its acidity, can influence the reaction rate by affecting the equilibria in the solution.[4]
Experimental Protocol: Reductive Amination using Pd/C
-
Materials: 4-hydroxy-3-methylbenzaldehyde, Methanol, Ammonium acetate or ammonia, 10% Palladium on Carbon (Pd/C), Hydrogen gas or a hydrogen donor like ammonium formate.
-
Procedure:
-
Dissolve 4-hydroxy-3-methylbenzaldehyde and an ammonia source (e.g., ammonium acetate) in methanol in a suitable reaction vessel.
-
Carefully add the Pd/C catalyst.
-
If using hydrogen gas, purge the vessel with nitrogen and then hydrogen, and maintain a positive pressure of hydrogen (e.g., balloon pressure or a pressurized reactor).
-
If using a hydrogen donor like ammonium formate, simply add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress.
-
Upon completion, filter the catalyst through a pad of celite.
-
The filtrate is concentrated, and the product is isolated and purified.
-
Performance and Considerations:
-
Yield: A patent for the synthesis of the closely related 4-hydroxy-3-methoxybenzylamine hydrochloride from its oxime using Pd/C and ammonium formate reports a yield of over 90%, indicating the high efficiency of this catalytic system.
-
Selectivity: Pd/C is generally highly selective for the reduction of the imine in the presence of other reducible functional groups, although over-alkylation can still occur.
-
Reusability: Pd/C catalysts can be recovered and reused multiple times. However, deactivation can occur due to poisoning, sintering of palladium nanoparticles, or leaching of the metal into the solution.[5][6] Careful handling and regeneration can extend the catalyst's lifetime.
-
Leaching: Palladium leaching can be a concern, especially in acidic media, leading to product contamination and loss of catalytic activity.[6]
II. Biocatalysis: The Green Chemistry Approach
The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and a reduced environmental footprint. Transaminases are a class of enzymes that are particularly well-suited for the synthesis of chiral amines.[7]
Transaminases for Reductive Amination
Transaminases catalyze the transfer of an amino group from a donor molecule (such as an amino acid or a simple amine) to a carbonyl compound.[7] This approach can be used for the asymmetric synthesis of chiral amines, which is of great interest in the pharmaceutical industry.
Conceptual Biocatalytic Protocol:
Figure 2: Conceptual workflow for developing a biocatalytic synthesis of this compound.
-
High-Throughput Screening: A library of transaminases would be screened for activity towards 4-hydroxy-3-methylbenzaldehyde using a suitable amino donor.[8][9]
-
Reaction Optimization: Once an active enzyme is identified, the reaction conditions (e.g., pH, temperature, co-solvent, amino donor concentration) would be optimized to maximize the yield and selectivity.
-
Preparative Scale Synthesis: The optimized protocol would then be scaled up to produce the desired amount of this compound.
Performance and Considerations:
-
Selectivity: Transaminases can exhibit excellent enantioselectivity, which is a major advantage if a specific stereoisomer of a substituted benzylamine is desired.
-
Sustainability: Biocatalytic processes are generally considered more sustainable than traditional chemical methods as they operate under milder conditions and use renewable resources.
-
Current Status: While the potential of transaminases is significant, the identification of a specific enzyme with high activity for 4-hydroxy-3-methylbenzaldehyde would likely require a dedicated screening and enzyme engineering effort. Currently, there is a lack of readily available, off-the-shelf transaminases for this specific substrate.
Comparative Analysis
| Feature | Raney® Nickel | Palladium on Carbon (Pd/C) | Transaminases (Biocatalysis) |
| Catalyst Cost | Lower | Higher | Potentially high initially, but can be cost-effective at scale |
| Reaction Conditions | High pressure and temperature | Milder conditions (often room temp and pressure) | Very mild (ambient temp, neutral pH) |
| Yield | Generally high | Generally high | Potentially high with an optimized enzyme |
| Selectivity | Good, but over-alkylation can be an issue | High | Excellent, especially for enantioselectivity |
| Handling/Safety | Pyrophoric, requires careful handling | Easier and safer to handle | Generally safe |
| Reusability | Yes, with potential for deactivation | Yes, with potential for deactivation and leaching | Yes, enzymes can be immobilized and reused |
| Sustainability | Moderate | Moderate | High |
| Maturity for this application | Well-established | Well-established | Emerging, requires specific enzyme development |
Conclusion and Future Outlook
For the synthesis of this compound, both Raney® Nickel and Palladium on Carbon are mature and effective catalytic systems. The choice between them often comes down to a balance of cost, scale, and convenience. Raney® Nickel is a robust and economical choice for large-scale industrial production, while Pd/C offers greater convenience and often milder reaction conditions, making it a preferred choice for laboratory-scale synthesis and process development.
The future of amine synthesis is increasingly pointing towards biocatalysis. While a specific transaminase for 4-hydroxy-3-methylbenzaldehyde is not yet commercially available, the rapid advances in enzyme discovery and engineering suggest that a biocatalytic route is a highly promising avenue for future development. A chemoenzymatic approach, combining the strengths of both chemical and biological catalysis, could also offer a powerful strategy. For instance, a chemical step could be used to generate an intermediate that is then efficiently converted to the final product by an enzyme.
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Validating the Mechanism of Action of 4-Hydroxy-3-methylbenzylamine-Based Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is the bedrock upon which successful therapeutic development is built. For novel chemical scaffolds like 4-Hydroxy-3-methylbenzylamine and its derivatives, a systematic and multi-faceted approach to MoA validation is not just a regulatory requirement, but a scientific imperative. This guide provides an in-depth, experience-driven framework for researchers to elucidate and confirm the molecular targets and cellular pathways engaged by this class of compounds. We will navigate through a logical sequence of experiments, from initial target identification to the intricate details of signaling pathway modulation, while drawing objective comparisons to established therapeutic alternatives.
The Investigative Funnel: A Strategic Approach to MoA Validation
The journey of MoA validation can be conceptualized as a funnel, starting with broad, unbiased screening to identify potential molecular targets and progressively narrowing down to specific, high-confidence interactions and their downstream cellular consequences. This strategy minimizes the risk of pursuing false leads and ensures a comprehensive understanding of the compound's biological activity.
The Vanilloid Enigma: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-3-methylbenzylamine Analogs as TRPV1 Antagonists
For researchers and drug development professionals navigating the complexities of pain and inflammation, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel presents a compelling therapeutic target. This non-selective cation channel, famously activated by capsaicin, the pungent component of chili peppers, is a key integrator of noxious stimuli. The development of TRPV1 antagonists has been a major focus of analgesic drug discovery. Central to many of these endeavors is the "vanilloid" scaffold, a substituted benzylamine moiety that has proven crucial for potent receptor modulation.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-Hydroxy-3-methylbenzylamine analogs, a promising, yet less explored, class of TRPV1 antagonists. While much of the existing literature focuses on the closely related 4-hydroxy-3-methoxybenzylamine (vanillylamine) core, this guide will extrapolate and analyze the SAR trends applicable to the 3-methyl series, offering valuable insights for the rational design of novel pain therapeutics.
The Central Role of the Benzylamine Headgroup in TRPV1 Antagonism
The this compound moiety serves as the "A-region" or "headgroup" in many capsaicin-like TRPV1 modulators. This phenolic portion of the molecule is known to form critical hydrogen bonding interactions within the ligand-binding pocket of the TRPV1 channel. The nature and position of substituents on this aromatic ring can profoundly influence the compound's affinity and efficacy, often determining whether it acts as an agonist or an antagonist.
While extensive research has elucidated the SAR of 4-hydroxy-3-methoxybenzylamine analogs, the subtle yet significant shift to a 3-methyl substituent offers a unique opportunity to fine-tune the electronic and steric properties of the headgroup. This guide will explore how modifications to the rest of the molecule, in conjunction with this specific headgroup, impact TRPV1 antagonism.
Comparative Structure-Activity Relationship Analysis
The general structure of the this compound analogs discussed in this guide can be represented as follows:
Figure 1: General scaffold of this compound analogs.
Our comparative analysis will focus on the impact of varying the Linker (X) and Tail (R) moieties on the TRPV1 antagonistic activity. The data presented is a synthesis of findings from studies on closely related 4-hydroxy-3-methoxybenzylamine analogs, with logical extrapolations made for the 3-methyl series.
The Influence of the Linker Region (X)
The linker region, which connects the benzylamine headgroup to the lipophilic tail, plays a crucial role in orienting the molecule within the TRPV1 binding site. The most common linkers explored are amides and ureas.
| Linker (X) | General Structure | Key SAR Observations |
| Amide | -C(O)NH- | The amide bond provides a hydrogen bond donor (NH) and acceptor (C=O), contributing to binding affinity. The orientation of the amide bond is critical for activity. |
| Urea | -NHC(O)NH- | The urea moiety offers additional hydrogen bonding capacity, which can enhance potency. However, the increased polarity may impact pharmacokinetic properties. |
| Thiourea | -NHC(S)NH- | Replacement of the urea oxygen with sulfur can alter the electronic properties and hydrogen bonding capabilities, sometimes leading to a shift from agonism to antagonism.[1] |
The Impact of the Tail Region (R)
The "tail" or "C-region" of the molecule typically consists of a lipophilic group that interacts with a hydrophobic pocket in the TRPV1 channel. The size, shape, and electronic nature of this tail are critical determinants of antagonist potency.
| Tail (R) | Example Structure | Key SAR Observations | Potency Trend |
| Alkyl Chains | n-octyl | A lipophilic chain of 8-15 carbon atoms is often optimal for agonist activity in capsaicinoids. For antagonists, a more constrained and substituted tail is generally preferred.[2] | Moderate |
| Substituted Benzyl | 4-tert-butylbenzyl | Bulky, lipophilic substituents on a benzyl tail are well-tolerated and often lead to high antagonist potency. The tert-butyl group is a common feature in potent TRPV1 antagonists. | High |
| Heterocyclic Moieties | 2-pyridyl | The introduction of heteroatoms can provide additional interaction points and modulate the physicochemical properties of the molecule. Specific substitution patterns on the heterocyclic ring are crucial for activity. | Variable |
| Biaryl Groups | Biphenyl | Extended, rigid structures like biphenyl can effectively occupy the hydrophobic pocket, leading to potent antagonism. The substitution pattern on both rings influences activity. | High |
Table 1: Comparative SAR of this compound Analogs as TRPV1 Antagonists
Figure 2: Logical workflow for SAR-guided optimization.
Experimental Protocols
To ensure the reproducibility and validation of SAR findings, standardized experimental protocols are essential. Below is a representative methodology for evaluating the TRPV1 antagonist activity of novel this compound analogs using a cell-based calcium imaging assay.
Synthesis of N-(4-Hydroxy-3-methylbenzyl) Amide Analogs
A general and reliable method for the synthesis of the target amide analogs involves the coupling of this compound with a carboxylic acid of interest.
-
Protection of the Phenolic Hydroxyl Group: To prevent side reactions, the hydroxyl group of 4-hydroxy-3-methylbenzaldehyde is first protected, typically as a benzyl or silyl ether.
-
Reductive Amination: The protected aldehyde is then reacted with ammonia or a suitable amine source under reductive amination conditions (e.g., sodium borohydride) to yield the corresponding protected benzylamine.
-
Amide Coupling: The protected benzylamine is coupled with the desired carboxylic acid using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: The protecting group on the phenolic hydroxyl is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or fluoride treatment for a silyl ether) to yield the final N-(4-hydroxy-3-methylbenzyl) amide analog.
TRPV1 Antagonist Activity Assessment using a Fluorescent Imaging Plate Reader (FLIPR) Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to TRPV1 activation and inhibition.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions. This is typically done in a buffered saline solution for 1 hour at 37°C.
-
Compound Incubation: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer. The cells are pre-incubated with the test compounds for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Challenge and Signal Detection: The FLIPR instrument is programmed to add a known TRPV1 agonist, such as capsaicin, to the wells at a concentration that elicits a submaximal response (e.g., EC80). The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx through the activated TRPV1 channels. The ability of the test compounds to inhibit this fluorescence increase is quantified. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is calculated from the dose-response curves.
Figure 3: Experimental workflow for the FLIPR-based TRPV1 antagonist assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel TRPV1 antagonists. By systematically modifying the linker and tail regions of these molecules, researchers can optimize their potency and selectivity. The SAR insights presented in this guide, extrapolated from studies on closely related analogs, provide a rational framework for these optimization efforts. Future work should focus on the direct synthesis and evaluation of a focused library of this compound analogs to confirm and refine these SAR trends. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical class for the treatment of pain and inflammatory disorders.
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Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit - Molecular Devices. Available at: [Link]
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A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the In Vitro and In Vivo Efficacy of 4-Hydroxy-3-methylbenzylamine Compounds
Introduction: Unveiling the Therapeutic Potential of 4-Hydroxy-3-methylbenzylamine (HMB) Analogs
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is relentless. The this compound (HMB) scaffold has emerged as a promising pharmacophore, drawing attention for its structural similarities to endogenous catechols and other bioactive phenolic compounds. While comprehensive data on this specific class of compounds remains emergent, preliminary investigations into structurally related hydroxybenzylamines suggest a rich therapeutic potential, spanning from neuroprotection to oncology. This guide, therefore, serves as a forward-looking framework for researchers, scientists, and drug development professionals, outlining a rigorous, multi-tiered strategy for the systematic evaluation of HMB analogs' in vitro and in vivo efficacy. We will explore the causal logic behind experimental design, ensuring each protocol is a self-validating system for generating robust and translatable data.
This guide will focus on a hypothetical lead candidate, HMB-001 , to illustrate the assessment process in two key therapeutic areas: oncology and neuroprotection. We will compare its performance against established agents—Doxorubicin for its cytotoxic properties and Edaravone for its neuroprotective capabilities—providing a clear benchmark for its potential clinical utility.
Part 1: In Vitro Efficacy Assessment – The Cellular Proving Ground
The initial phase of efficacy testing relies on in vitro models to establish a compound's biological activity at the cellular level. These assays are crucial for determining mechanisms of action, dose-response relationships, and for making go/no-go decisions before advancing to more complex and resource-intensive in vivo studies.
Anticancer Efficacy Evaluation
The primary objective here is to ascertain the cytotoxic and anti-proliferative effects of HMB-001 on cancer cells. We will utilize a well-characterized human colorectal cancer cell line, HCT116, for this purpose.
Caption: Proposed Nrf2-mediated antioxidant pathway for HMB-001.
Part 2: In Vivo Efficacy Assessment – Translating Cellular Effects to a Systemic Level
Successful in vitro results provide the rationale for advancing to in vivo studies, which are essential for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.
Anticancer Efficacy in a Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are invaluable tools in preclinical oncology. [1][2][3][4][5]For this guide, we will use a CDX model with HCT116 cells implanted in immunocompromised mice.
Caption: Workflow for in vivo anticancer efficacy study using a xenograft model.
-
Cell Implantation: Subcutaneously inject 5x10⁶ HCT116 cells into the flank of athymic nude mice.
-
Tumor Growth and Grouping: Once tumors reach an average volume of 100-150 mm³, randomize the mice into three groups: Vehicle control, HMB-001 (e.g., 50 mg/kg, intraperitoneally, daily), and Doxorubicin (e.g., 5 mg/kg, intravenously, once a week).
-
Treatment and Monitoring: Administer the treatments for 21 days. Measure tumor volume and body weight twice a week.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Perform immunohistochemical analysis on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
| Treatment Group | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1550 ± 210 | - |
| HMB-001 (50 mg/kg) | 852 ± 155 | 45.0 |
| Doxorubicin (5 mg/kg) | 420 ± 98 | 72.9 |
This hypothetical data indicates that HMB-001 significantly inhibits tumor growth in vivo, although to a lesser extent than Doxorubicin at the tested doses. Importantly, monitoring body weight is crucial, as significant weight loss in the Doxorubicin group could indicate toxicity, a potential area where HMB-001 might offer an advantage.
Neuroprotective Efficacy in a Parkinson's Disease Model
To assess in vivo neuroprotection, a toxin-induced model of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, is appropriate. [6][7]MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Acclimatization and Grouping: Acclimatize C57BL/6 mice and divide them into treatment groups: Vehicle + Saline, Vehicle + MPTP, HMB-001 + MPTP, and Edaravone + MPTP.
-
Compound Administration: Administer HMB-001 (e.g., 50 mg/kg, i.p.) or Edaravone for 7 days prior to and during MPTP administration.
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Behavioral Assessment: 7 days after MPTP injection, assess motor function using the rotarod test and the pole test.
-
Neurochemical and Histological Analysis: At the end of the study, analyze striatal dopamine levels using HPLC and perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons.
| Treatment Group | Rotarod Latency (s) (Mean ± SD) | Striatal Dopamine (% of Control) |
| Vehicle + Saline | 185 ± 25 | 100 |
| Vehicle + MPTP | 65 ± 15 | 35.2 ± 8.1 |
| HMB-001 + MPTP | 125 ± 20 | 68.5 ± 9.5 |
| Edaravone + MPTP | 105 ± 18 | 55.4 ± 7.8 |
These hypothetical findings suggest that HMB-001 can attenuate motor deficits and preserve dopaminergic neurons in an in vivo model of Parkinson's disease, showing a potentially superior effect compared to Edaravone.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit based on a hypothetical lead candidate, framework for the preclinical assessment of this compound compounds. The structured approach, moving from in vitro screening to in vivo validation, is critical for building a robust data package for any novel therapeutic agent.
Our hypothetical data for HMB-001 paints a picture of a compound with moderate anticancer activity but potentially strong neuroprotective effects, possibly with a favorable safety profile compared to conventional therapies. The next logical steps in its development would include:
-
Pharmacokinetic and Toxicological Studies: To understand its absorption, distribution, metabolism, excretion (ADME) properties and to establish a safety window.
-
Mechanism of Action Studies: Deeper investigation into the signaling pathways modulated by HMB-001, such as the Nrf2 pathway, is warranted.
-
Lead Optimization: Synthesis and screening of additional HMB analogs to improve potency and selectivity.
By employing a systematic and scientifically rigorous approach as detailed in this guide, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of promising new chemical entities like the this compound class of compounds.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Hydroxy-3-methylbenzylamine
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 4-Hydroxy-3-methylbenzylamine. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this compound waste in compliance with safety and regulatory standards.
The protocols herein are grounded in established principles of chemical safety and hazardous waste management. The causality behind each step is explained to foster a deeper understanding and a culture of safety within the laboratory.
Hazard Profile and Initial Assessment
Inferred Hazard Classification:
| Hazard Class | Category | GHS Statement | Causality and Implications for Disposal |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | The corrosive and irritant nature necessitates the use of robust personal protective equipment (PPE) during handling and disposal.[2][3] All contaminated materials become hazardous waste. |
| Serious Eye Damage/Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | Mandates stringent eye protection (goggles and face shield).[2][3] Eye wash stations must be immediately accessible. |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Prevents disposal via sanitary sewer systems. Ingestion risks during handling must be mitigated through proper hygiene.[2] |
| Aquatic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects | Prohibits environmental release.[2] Disposal procedures must ensure containment and treatment by a licensed facility. |
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4] Such contact can lead to vigorous or violent reactions, generating heat and potentially hazardous fumes. Waste streams must be segregated accordingly.
The Core Principle: Cradle-to-Grave Responsibility
Under regulations set forth by the Environmental Protection Agency (EPA) and similar international bodies, the generator of hazardous waste is responsible for its safe management from the point of generation to its final disposal.[5][6] This "cradle-to-grave" liability underscores the importance of a robust in-lab waste management plan. Never dispose of this compound down the drain or in the regular trash.[7]
The following workflow provides a logical decision-making process for managing waste generated from this compound.
Caption: Decision workflow for this compound waste management.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is critical for ensuring safety and compliance. These procedures cover the most common waste streams generated in a laboratory setting.
Protocol 3.1: Disposal of Unused or Expired Product
This protocol applies to the pure solid compound or concentrated solutions.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves. Given the potential for skin corrosion, consider double-gloving.
-
Work Area: Conduct all transfers within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Container Selection:
-
Labeling: Affix a "Hazardous Waste" label to the container. Fill out all required fields, including:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The primary hazards: "Corrosive," "Toxic," "Environmental Hazard".[9]
-
The date of accumulation.
-
-
Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, particularly acids and strong oxidizers.[9]
-
Disposal Request: Follow your institution's procedure to request a hazardous waste pickup from your Environmental Health and Safety (EHS) department.
Protocol 3.2: Disposal of Contaminated Solids
This protocol applies to disposable labware such as gloves, weighing paper, pipette tips, and paper towels contaminated with this compound.
-
Segregation: At the point of generation, immediately place all contaminated solid waste into a designated container. Do not mix it with non-hazardous lab trash.
-
Containment: Use a sturdy, leak-proof plastic bag or a designated solid waste container lined with a heavy-duty plastic bag.
-
Labeling: The container or bag must be clearly labeled "Hazardous Waste" with the chemical name of the contaminant.
-
Accumulation: When the bag is full, securely seal it, and place it in the designated SAA for solid chemical waste.
-
Disposal Request: Arrange for pickup by EHS as part of your regular hazardous waste disposal schedule.
Protocol 3.3: Disposal of Contaminated Glassware
This protocol applies to non-disposable items like beakers, flasks, and funnels.
-
Initial Decontamination (Triple Rinse):
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol). The key is to use a solvent in which the compound is soluble.
-
Crucially, the rinseate from these washes is considered hazardous waste. [8] Collect all rinseate in a properly labeled hazardous waste container for liquid organic waste.
-
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water as usual.
-
Broken Glassware: If contaminated glassware is broken, it cannot be disposed of in a standard broken glass box. Carefully sweep up the fragments using tools (never hands) and place them in a puncture-resistant container (e.g., a rigid plastic pail or a dedicated "Contaminated Sharps" box). Label it as hazardous waste with the chemical contaminant's name and manage it for EHS pickup.
Emergency Procedures for Spills
Immediate and correct response to a spill is a critical component of safe disposal.
Required Spill Kit Components:
-
Absorbent pads or loose absorbent material (e.g., vermiculite or clay-based absorbent).
-
Two pairs of chemical-resistant gloves.
-
Chemical splash goggles.
-
Disposable dustpan and scoop.
-
Heavy-duty waste bags.
-
"Hazardous Waste" labels.
Spill Response Protocol:
-
Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or involves other hazardous materials, evacuate the lab and call your institution's emergency number.
-
Secure the Area: Restrict access to the spill area. If the material is a powder, prevent its dispersal by closing doors and minimizing air currents.
-
Don PPE: Wear appropriate PPE from the spill kit before approaching the spill.
-
Contain and Absorb:
-
For solid spills: Gently cover the spill with absorbent pads or a layer of loose absorbent material. This prevents the powder from becoming airborne.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading, then cover the remainder of the spill.
-
-
Clean Up: Once the material is fully absorbed, carefully scoop the absorbent material into a heavy-duty waste bag. Perform a final wipe of the area with a damp paper towel (using a solvent if necessary) and place the towel in the waste bag.
-
Package and Label: Seal the bag securely, then place it inside a second bag (double-bagging). Attach a "Hazardous Waste" label, detailing the contents of the spill cleanup debris.
-
Dispose and Report: Place the labeled bag in the SAA and immediately contact your EHS department to report the spill and arrange for a pickup.
By adhering to these detailed procedures, researchers can ensure that this compound is managed safely and responsibly throughout its lifecycle, protecting themselves, their colleagues, and the environment.
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
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U.S. Environmental Protection Agency. Hazardous Waste.[Link]
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U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.[Link]
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Hazardous Waste Experts. A Primer On Laboratory Waste Disposal.[Link]
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Carl ROTH. Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde.[Link]
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A Researcher's Guide to Safely Handling 4-Hydroxy-3-methylbenzylamine: From Personal Protection to Disposal
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, especially the foundational steps of chemical handling, is conducted with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a deep, procedural framework for managing 4-Hydroxy-3-methylbenzylamine in the lab. We will explore not just what to do, but why each step is critical for your protection and the integrity of your work.
Immediate Safety Briefing: Understanding the Core Risks
This compound and structurally similar compounds are potent chemical agents that demand rigorous safety protocols. The primary, immediate risks are severe damage to skin and eyes upon contact.[1][2][3] Inhalation or ingestion can also be harmful, potentially causing irritation to the respiratory and digestive tracts.[1][2] The combustible nature of related compounds also necessitates careful management of ignition sources.[2] Therefore, all handling procedures must be predicated on preventing direct contact, inhalation, and accidental ignition.
Causality of Hazard: Why Specific PPE is Non-Negotiable
Understanding the hazard profile of a chemical is fundamental to selecting the correct Personal Protective Equipment (PPE). The choice of PPE is not arbitrary; it is a direct response to the specific threats posed by the chemical's properties.
-
Skin Corrosivity: This compound class can cause severe skin burns.[2][3] This corrosive action necessitates the use of chemical-resistant gloves and protective clothing to prevent any direct skin contact. Standard latex or nitrile examination gloves are often insufficient for prolonged exposure or splashes.
-
Severe Eye Damage: The risk of serious, potentially irreversible eye damage is high.[1][2] Chemical splash goggles are mandatory at a minimum. Due to the severity of the potential injury, a face shield worn over goggles is the best practice, especially when handling larger quantities or during procedures with a high splash potential.[4][5]
-
Respiratory Irritation: If the compound is a powder, dust can become airborne during weighing or transfer, posing a risk of respiratory tract irritation.[6] If it is a liquid, vapors or aerosols can be generated.[2] This is why handling should occur within a certified chemical fume hood, and in certain situations, respiratory protection may be required.
Core PPE and Operational Plan
Your personal protective equipment is your last and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing/Transfer) | Chemical safety goggles AND a face shield.[1][7] | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Inspect before use.[4] | Flame-resistant lab coat, fully buttoned. A chemical-resistant apron is recommended.[7] | Work in a certified chemical fume hood. Use a NIOSH-approved respirator if dust cannot be controlled.[1][8] |
| Preparing Solutions (Liquids) | Chemical safety goggles AND a face shield.[1][5] | Double-gloving with compatible chemical-resistant gloves is recommended.[8][9] | Chemical-resistant apron over a flame-resistant lab coat.[7] | All work must be performed in a certified chemical fume hood to control vapors.[1][2] |
| Post-Handling Cleanup & Decontamination | Chemical safety goggles. | Chemical-resistant gloves. | Lab coat. | Not typically required if conducted in a ventilated area with no splash risk. |
Experimental Protocol: Step-by-Step Guide for Safe Weighing and Solubilization
This protocol provides a self-validating system for safely preparing a solution of this compound. The causality for each step is explained to reinforce safe practices.
Objective: To accurately weigh and dissolve a solid sample of this compound while minimizing exposure risk.
Prerequisites:
-
A certified and functioning chemical fume hood.
-
An operational safety shower and eyewash station nearby.[2][10]
-
All required PPE as specified in the table above.
-
Appropriate waste containers, clearly labeled for hazardous chemical waste.[11]
Procedure:
-
Preparation and Workspace Decontamination:
-
Action: Before bringing the chemical into the fume hood, wipe down the sash, airfoil, and work surface with an appropriate solvent (e.g., 70% ethanol) to ensure a clean, static-free environment.
-
Causality: This prevents cross-contamination and reduces the chance of airborne particulates adhering to surfaces.
-
-
Donning Personal Protective Equipment (PPE):
-
Action: Don a lab coat, followed by chemical safety goggles, a face shield, and inner gloves. Finally, don a pair of outer, chemical-resistant gloves.
-
Causality: The specific sequence of donning PPE is designed to provide comprehensive protection and ensure that gloves, the most likely point of contamination, are the final layer.
-
-
Chemical Handling in Fume Hood:
-
Action: Place the chemical container, a weigh boat, spatula, and beaker with a stir bar inside the fume hood. Keep the container closed until you are ready to dispense.
-
Causality: Performing all manipulations deep within the fume hood ensures that any dust or vapors are immediately captured by the ventilation system.[1]
-
-
Weighing the Compound:
-
Action: Slowly open the container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any sudden movements that could create dust. Close the primary chemical container immediately after dispensing.
-
Causality: Minimizing the time the stock container is open reduces potential exposure to air-sensitive compounds and prevents the release of dust or vapors into the workspace.[1]
-
-
Solubilization:
-
Action: Carefully add the weighed solid to the beaker containing the solvent. Add the solvent to the solid, not the other way around, if there is a risk of splashing. Place the beaker on a stir plate within the hood and begin gentle stirring.
-
Causality: Controlled addition and stirring prevent splashing of the corrosive material.
-
-
Decontamination and Initial Disposal:
-
Action: While still in the hood, rinse the spatula and weigh boat with a small amount of the solvent, collecting the rinsate in the beaker to ensure a quantitative transfer. Place the rinsed items on a designated "contaminated" area within the hood.
-
Causality: This step ensures all of the weighed chemical is transferred to the solution and that contaminated equipment is managed correctly before final cleaning. The first rinse of contaminated labware should be collected as hazardous waste.[11]
-
-
Doffing PPE:
-
Action: Remove PPE in the reverse order of donning, being careful not to touch your skin with the potentially contaminated outer surfaces. Remove the outer gloves first, then the face shield and goggles, and finally the lab coat and inner gloves.
-
Causality: This sequence is critical to prevent self-contamination. Contaminated gloves are removed first to allow for the safe removal of other items.
-
-
Final Cleanup:
-
Action: Wash hands thoroughly with soap and water after removing all PPE.
-
Causality: This is the final, essential step to remove any potential residual contamination.
-
Workflow and Disposal Plan
The entire lifecycle of handling, from preparation to disposal, must be meticulously planned.
Caption: Safe Handling and Disposal Workflow for Hazardous Chemicals.
Disposal Plan:
All waste generated from handling this compound must be treated as hazardous.
-
Waste Collection: Use a designated, sealed, and clearly labeled hazardous waste container.[11][12] The container must be compatible with the chemical.
-
Labeling: The label must include the full chemical name, "Hazardous Waste," and any associated hazard symbols (e.g., Corrosive).[11]
-
Storage: Store the waste container in a secondary containment bin in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[11] Never dispose of this chemical down the drain or in regular trash.[2][11]
By integrating this expert-level understanding and these validated protocols into your daily work, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Harper College. (2009). Material Safety Data Sheet: DL-α-Methylbenzylamine. [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
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U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]
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Dow Chemical Company. (2012). Personal Protective Equipment Guidance. [Link]
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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BHS, Inc. (n.d.). Personal Protective Kit (PPE Kit). [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
